4,6-Diaminopyrimidine-5-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86900. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,6-diaminopyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGOYQVBNIIMJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)N)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4,6-Diaminopyrimidine-5-carbaldehyde CAS number and properties
An In-Depth Technical Guide to 4,6-Diaminopyrimidine-5-carbaldehyde
Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a functionalized diaminopyrimidine, it serves as a versatile building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. This guide details its physicochemical properties, outlines logical synthetic pathways based on established chemical principles, explores its reactivity, discusses its applications in drug discovery, and provides essential safety and handling protocols.
Compound Identification and Physicochemical Properties
This compound is a stable, solid organic compound featuring a pyrimidine core substituted with two amino groups and one aldehyde group. These functional groups provide multiple reaction sites, making it a valuable intermediate in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 109831-68-7 | [1] |
| Synonyms | 4,6-diamino-5-pyrimidinecarbaldehyde | [1] |
| Molecular Formula | C₅H₆N₄O | [1] |
| Molecular Weight | 138.13 g/mol | |
| Physical Form | Solid | |
| Purity | ≥98% | |
| Storage Temperature | 2-8°C, Inert atmosphere, Keep in dark place |
Synthesis and Manufacturing Insights
While specific, peer-reviewed synthetic procedures for this compound are not extensively detailed in public literature, a logical and industrially relevant pathway can be constructed from its key precursors. The most common route involves the synthesis of a dichlorinated intermediate, followed by nucleophilic substitution.
Precursor Synthesis: 4,6-Dichloropyrimidine-5-carbaldehyde via Vilsmeier-Haack Reaction
The synthesis of the critical precursor, 4,6-dichloropyrimidine-5-carbaldehyde, is reliably achieved through the Vilsmeier-Haack reaction.[2] This reaction effectively formylates and chlorinates a dihydroxypyrimidine starting material in a one-pot process.[2] The Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is the key reactant.[2]
Causality: The Vilsmeier-Haack reaction is the method of choice because it provides both the aldehyde functional group (formylation) and converts the hydroxyl groups of the pyrimidine ring into more reactive chloro groups in a single, efficient transformation. The electron-rich dihydroxypyrimidine is readily attacked by the electrophilic Vilsmeier reagent.
Experimental Protocol: Large-Scale Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde [2]
-
Reagent Preparation: A mixture of N,N-dimethylformamide (DMF, 64 mL) and phosphorus oxychloride (POCl₃, 200 mL) is stirred for 1 hour at 0°C to form the Vilsmeier reagent.
-
Addition of Starting Material: 4,6-Dihydroxypyrimidine (50.0 g, 446 mmol) is added to the reagent mixture. Stirring continues for 30 minutes at room temperature.
-
Reaction: The heterogeneous mixture is heated to reflux and maintained for 3 hours.
-
Workup and Extraction: After the reaction, volatile components are removed by distillation under reduced pressure. The residue is carefully poured into ice water. The aqueous phase is then extracted six times with diethyl ether.
-
Purification: The combined organic extracts are washed with aqueous sodium bicarbonate (NaHCO₃) and water, then dried over anhydrous sodium sulfate (Na₂SO₄).
-
Crystallization: The dried solution is concentrated, and the final product is crystallized from an ethyl acetate-petroleum ether mixture to yield 4,6-dichloro-5-pyrimidinecarboxaldehyde.[2]
Caption: Synthesis pathway from dihydroxypyrimidine to the target compound.
Final Step: Nucleophilic Aromatic Substitution (SNAr)
The conversion of 4,6-dichloropyrimidine-5-carbaldehyde to the final product is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction.
Mechanistic Insight: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the electron-withdrawing aldehyde group. This electronic nature makes the carbon atoms bearing the chloro groups highly electrophilic and susceptible to attack by nucleophiles like ammonia or other amines, leading to the displacement of the chloride leaving groups. This reaction is a cornerstone of pyrimidine chemistry for installing amino functionalities.[3]
Chemical Reactivity and Synthetic Potential
The reactivity of this compound is governed by its three functional groups, offering diverse opportunities for derivatization.
-
Aldehyde Group: As a primary reaction center, the aldehyde can undergo various condensation reactions. For instance, Claisen-Schmidt condensation with ketones can form chalcone-like structures, which are valuable pharmacophores.[3] It is also a substrate for reductive amination to introduce substituted aminomethyl groups and can be oxidized to a carboxylic acid or reduced to an alcohol.
-
Amino Groups: The two primary amino groups behave as typical aromatic amines. They can be acylated, alkylated, or used in cyclization reactions to build fused heterocyclic systems, such as purines or pteridines.
-
Pyrimidine Ring: The ring itself can participate in reactions, although it is less reactive than the functional groups. The electron-rich amino groups partially offset the electron-deficient nature of the pyrimidine core.
Caption: Key reaction pathways for this compound.
Applications in Research and Drug Development
While specific applications for this compound are emerging, the broader class of diaminopyrimidines and functionalized pyrimidines are central to pharmaceutical development. They are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets.
-
Pharmaceutical Intermediates: The compound is a key intermediate for synthesizing more complex molecules, particularly in the development of antiviral and anticancer agents.[4][5] The pyrimidine core is a fundamental component of DNA and RNA, making its analogues effective at disrupting pathological cellular processes.
-
Kinase Inhibitors: The diaminopyrimidine scaffold is a well-established core for designing kinase inhibitors, a major class of cancer therapeutics. The amino groups can form critical hydrogen bonds within the ATP-binding pocket of kinases.
-
Agrochemicals: Related pyrimidine structures are used in formulating herbicides and fungicides, contributing to crop protection and agricultural productivity.[4][5]
-
Biochemical Research: The compound can be used as a starting material to synthesize probes and inhibitors for studying enzyme function and metabolic pathways.[4]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful.
| Hazard Information | Details | Source |
| Signal Word | Warning | |
| Pictograms | GHS07 (Exclamation Mark) | |
| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P501 |
Handling Protocols
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6] A NIOSH/MSHA-approved respirator is recommended if dust formation is likely.[6]
-
Ventilation: Handle only in a well-ventilated area or within a chemical fume hood.[6][7]
-
Hygiene: Wash hands thoroughly after handling. Change any contaminated clothing immediately.[7] Avoid contact with skin, eyes, and clothing.[7]
Emergency Procedures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.
-
Ingestion: If swallowed, immediately make the victim drink water (two glasses at most) and consult a physician.
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7]
-
Recommendations: For long-term stability, keep in a dark place under an inert atmosphere at 2-8°C.
-
Incompatibilities: Keep away from strong oxidizing agents and acids.[6][7]
References
- This compound | 109831-68-7. Sigma-Aldrich.
- This compound | 109831-68-7. Sigma-Aldrich.
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- 2,4-Diaminopyrimidine-5-carbaldehyde. Chem-Impex.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- 4,6-Dichloropyrimidine-5-carboxaldehyde 96 5305-40-8. Sigma-Aldrich.
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Chem-Impex.
- A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy). Benchchem.
- (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- This compound | 109831-68-7. Sigma-Aldrich.
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
Sources
Physicochemical properties of 4,6-Diaminopyrimidine-5-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 4,6-Diaminopyrimidine-5-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Foreword: The Strategic Importance of a Versatile Scaffold
In the landscape of modern drug discovery and materials science, the pyrimidine core stands as a privileged scaffold. Its unique electronic properties and capacity for diverse functionalization have made it a cornerstone in the synthesis of a vast array of bioactive molecules.[1] Within this esteemed class of compounds, this compound emerges as a particularly valuable building block. The strategic placement of two amino groups and an aldehyde function on the pyrimidine ring creates a molecule rich in reactive potential, enabling chemists to construct complex heterocyclic systems.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the causality behind the compound's properties and the experimental methodologies used to characterize them. Our objective is to equip the reader with the foundational knowledge required to confidently and effectively utilize this compound in their research endeavors.
Molecular Identity and Structural Elucidation
The precise arrangement of atoms and functional groups in this compound dictates its chemical personality. The electron-donating amino groups significantly influence the reactivity of both the pyrimidine ring and the adjacent aldehyde.
Caption: Chemical structure of this compound.
Key Chemical Identifiers
For unambiguous identification and data retrieval, the following identifiers are crucial.
| Identifier | Value | Source |
| CAS Number | 109831-68-7 | |
| Molecular Formula | C₅H₆N₄O | |
| Molecular Weight | 138.13 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 4,6-diamino-5-pyrimidinecarbaldehyde | |
| InChI | 1S/C5H6N4O/c6-4-3(1-10)5(7)9-2-8-4/h1-2H,(H4,6,7,8,9) | |
| InChIKey | ACGOYQVBNIIMJN-UHFFFAOYSA-N | |
| SMILES | C1=NC(=C(C(=N1)N)C=O)N | N/A |
Core Physicochemical Properties
The physical state, solubility, and stability of a compound are paramount for its application in synthesis and formulation. These properties are summarized below.
| Property | Value / Observation | Comments |
| Physical Form | Solid | Typically a powder, which can range in color. |
| Melting Point | Data not consistently available; related isomers have high melting points (e.g., 274-276°C for 2,4-diamino isomer).[2] | High melting points are common for pyrimidines with multiple hydrogen-bonding groups, suggesting strong intermolecular forces. |
| Boiling Point | Not applicable (decomposes at high temperatures) | Predicted boiling point for the 2,4-diamino isomer is 468.3±55.0 °C, but thermal decomposition is expected first.[2] |
| Solubility | Soluble in DMSO and Methanol.[2] | The polar amino and carbonyl groups facilitate solubility in polar aprotic and protic solvents. Solubility in water is expected to be limited. |
| pKa (Predicted) | 5.32±0.10 for a related isomer.[2] | This value likely corresponds to the protonation of a ring nitrogen. The amino groups are weakly basic. |
| Purity | Commercially available up to ≥98%. | Purity should always be confirmed by analysis before use in sensitive applications. |
Spectroscopic Profile
Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity.
-
¹H NMR (Proton NMR): In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals:
-
A singlet for the aldehyde proton (-CHO) at a downfield chemical shift, typically δ 9.5-10.0 ppm.
-
A singlet for the C2 proton of the pyrimidine ring.
-
Broad signals corresponding to the protons of the two amino (-NH₂) groups. Their chemical shift can vary depending on concentration and temperature due to hydrogen bonding and exchange.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will provide key information about the carbon framework:
-
A signal for the carbonyl carbon (-CHO) in the highly deshielded region, around δ 180-190 ppm.
-
Signals corresponding to the four unique carbon atoms of the pyrimidine ring. The carbons attached to the amino groups will be shielded compared to the others.
-
-
FT-IR (Infrared Spectroscopy): The IR spectrum is invaluable for identifying functional groups.
-
N-H Stretching: Broad bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amino groups.
-
C=O Stretching: A strong, sharp absorption band around 1640-1670 cm⁻¹, corresponding to the aldehyde carbonyl group.[3]
-
C=N and C=C Stretching: Multiple bands in the 1500-1650 cm⁻¹ region from the pyrimidine ring vibrations.
-
Synthesis and Reactivity: A Chemist's Perspective
The utility of this compound is rooted in its reactivity. The interplay between the electron-rich, nucleophilic amino groups and the electrophilic aldehyde group, all attached to a π-deficient pyrimidine ring, allows for a wide range of chemical transformations.
Synthetic Pathways
While various methods exist for substituted pyrimidines, a common approach for related structures involves the Vilsmeier-Haack reaction.[4] This reaction formylates and chlorinates a dihydroxypyrimidine precursor. Subsequent nucleophilic substitution of the chloro groups with ammonia or another amine source would yield the diaminopyrimidine structure. Another documented synthesis for the 2,4-diamino isomer involves the reduction of the corresponding nitrile with formic acid and Raney nickel.[2]
Key Reaction Classes
The compound's functional groups make it a versatile substrate for several important reactions:
-
Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring, while functionalized with electron-donating amino groups, can still participate in SNAr reactions if a suitable leaving group is present at the 2-position. This is a common strategy for further functionalizing the pyrimidine core.[3][5]
-
Condensation Reactions: The aldehyde group is a prime site for condensation reactions, such as the Claisen-Schmidt condensation, to form α,β-unsaturated ketones (chalcones).[3][5] This reaction is fundamental for extending the molecular framework.
-
Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine, which can then be reduced to yield a new secondary or tertiary amine, respectively. This is a powerful tool for introducing diverse side chains.
-
Cyclization Reactions: The proximity of the amino and aldehyde groups allows for intramolecular cyclization reactions, forming fused heterocyclic systems like pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.[6]
Caption: Major reaction pathways for this compound.
Experimental Protocols: A Self-Validating Approach
Scientific integrity demands that experimental protocols are robust and self-validating. The following methodologies are designed with this principle in mind, ensuring accuracy and reproducibility.
Protocol: Determination of Melting Point
-
Objective: To accurately determine the temperature range over which the solid-to-liquid phase transition occurs.
-
Methodology:
-
Calibration: Calibrate the melting point apparatus using a certified standard with a known melting point close to the expected value (e.g., caffeine, 235-238°C). This step ensures the trustworthiness of the instrument's temperature reading.
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, finely powdered compound into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
-
Measurement: Place the capillary tube in the apparatus. Heat rapidly to approximately 20°C below the expected melting point.
-
Refined Heating: Decrease the heating rate to 1-2°C per minute. The slow rate is critical for allowing the system to reach thermal equilibrium, which is the causal basis for an accurate measurement.
-
Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂. A narrow range (<2°C) is indicative of high purity.
-
Protocol: Qualitative Solubility Assessment
-
Objective: To determine the solubility of the compound in a range of common laboratory solvents.
-
Methodology:
-
Solvent Selection: Prepare vials containing 1 mL of various solvents, covering a range of polarities: water (polar protic), methanol (polar protic), DMSO (polar aprotic), ethyl acetate (intermediate polarity), and hexane (nonpolar). The choice of diverse solvents provides a comprehensive solubility profile.
-
Sample Addition: To each vial, add approximately 5 mg of the compound.
-
Observation (Room Temp): Cap the vials and vortex for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.
-
Observation (Heating): For vials where the compound is not fully soluble, gently heat in a water bath to ~50°C and observe any change in solubility. This helps distinguish between poor solubility and a slow dissolution rate.
-
Classification: Classify the solubility as "soluble" (>5 mg/mL), "sparingly soluble" (partially dissolves), or "insoluble" (<1 mg/mL).
-
Caption: Experimental workflow for qualitative solubility assessment.
Safety, Handling, and Storage
Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.
-
Safety Information:
-
Pictogram: GHS07 (Exclamation mark).
-
Signal Word: Warning.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell).
-
-
Handling:
-
Storage:
Conclusion: A Gateway to Innovation
This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its well-defined physicochemical properties, coupled with its versatile reactivity, provide a solid foundation for the rational design and synthesis of novel compounds. From the development of next-generation pharmaceuticals to the creation of advanced materials, the potential applications of this scaffold are vast.[1][10] It is our hope that this technical guide will serve as a valuable resource, empowering researchers to unlock the full potential of this remarkable molecule.
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde . MDPI. [Link]
-
The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters . Journal of Organic and Pharmaceutical Chemistry. [Link]
-
(PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde . ResearchGate. [Link]
-
Recent Advances in Pyrimidine-Based Drugs . PMC - PubMed Central. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-DIAMINO-PYRIMIDINE-5-CARBALDEHYDE CAS#: 20781-06-0 [m.chemicalbook.com]
- 3. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. chemimpex.com [chemimpex.com]
4,6-Diaminopyrimidine-5-carbaldehyde IUPAC name and structure
An In-Depth Technical Guide to 4,6-Diaminopyrimidine-5-carbaldehyde: A Cornerstone Heterocyclic Building Block
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in synthetic and medicinal chemistry. We delve into its structural elucidation, physicochemical properties, and spectroscopic profile. The document outlines a robust synthetic pathway, explains the underlying chemical principles, and presents a detailed experimental protocol. Furthermore, we explore the compound's rich reactivity, with a particular focus on its role as a precursor to fused heterocyclic systems such as pteridines. The guide culminates in a discussion of its significant applications in modern drug development, particularly as a scaffold for potent kinase inhibitors. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this versatile chemical entity.
Introduction: The Significance of a Multifunctional Pyrimidine
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds that form the backbone of nucleic acids and are prevalent in a vast array of natural products, vitamins, and therapeutic agents.[1][2] Within this important class of compounds, this compound stands out as a highly functionalized and versatile building block. Its structure is uniquely primed for complex molecular construction, featuring two nucleophilic amino groups and an electrophilic aldehyde group strategically positioned on the pyrimidine ring.
This specific arrangement of functional groups makes it an ideal precursor for the synthesis of fused bicyclic heterocycles, most notably pteridines and purines.[1][3] The pteridine ring system, for instance, is the core of essential biological cofactors like dihydrofolic acid and tetrahydrobiopterin, making its synthetic accessibility a key focus in medicinal chemistry.[4][5] Consequently, this compound serves as a cornerstone intermediate in the development of novel therapeutics, including antifolates, antivirals, and, more recently, targeted kinase inhibitors for cancer immunotherapy.[6][7][8] This guide will explore the chemistry and applications that establish this compound as a molecule of significant scientific and pharmaceutical interest.
Nomenclature and Structural Elucidation
The systematic identification and structural properties of a compound are foundational to its study and application.
IUPAC Name and Identifier
-
IUPAC Name: this compound
Chemical Structure
The structure consists of a central pyrimidine ring substituted with amino groups at positions 4 and 6, and a carbaldehyde (formyl) group at position 5. The electron-donating nature of the two amino groups significantly influences the electron density of the ring and the reactivity of the aldehyde.
Figure 1: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical characteristics of the compound are summarized below. These properties are crucial for determining appropriate storage, handling, and reaction conditions.
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₄O | [9][10] |
| Molecular Weight | 138.13 g/mol | [9] |
| Physical Form | Solid | [9] |
| Purity | ≥98% (Typical) | [9][11] |
| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | [9][11] |
| InChI Key | ACGOYQVBNIIMJN-UHFFFAOYSA-N | [9][11] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific experimental spectra are proprietary, a predicted profile can be derived from established principles of organic spectroscopy.[12][13][14]
| Technique | Predicted Observation | Rationale |
| ¹H NMR | δ ~9.5-10.5 ppm (s, 1H, -CHO)δ ~8.0-8.5 ppm (s, 1H, Ar-H at C2)δ ~6.5-7.5 ppm (br s, 4H, two -NH₂) | The aldehyde proton is highly deshielded. The aromatic proton at C2 is adjacent to two nitrogen atoms. The amino protons are broad due to quadrupole broadening and exchange.[15] |
| ¹³C NMR | δ ~185-195 ppm (C=O)δ ~160-170 ppm (C4, C6)δ ~150-160 ppm (C2)δ ~100-110 ppm (C5) | The aldehyde carbonyl carbon is significantly downfield. Carbons bonded to nitrogen (C4, C6, C2) appear at lower fields. The carbon bearing the aldehyde (C5) is shielded by the adjacent amino groups.[16] |
| IR Spectroscopy | 3200-3400 cm⁻¹ (N-H stretch, two bands)2700-2850 cm⁻¹ (Aldehyde C-H stretch)~1650-1700 cm⁻¹ (C=O stretch)~1600 cm⁻¹ (N-H bend and C=C stretch) | The two N-H stretching bands are characteristic of a primary amine. The aldehyde C-H and C=O stretches are key diagnostic peaks.[13] |
| Mass Spectrometry | [M+H]⁺ at m/z = 139.06 | The molecular ion peak corresponding to the protonated molecule would be the primary ion observed under soft ionization conditions (e.g., ESI-MS). |
Synthesis and Manufacturing
The synthesis of functionalized pyrimidines often requires robust and high-yield methodologies. While multiple pathways can be envisioned, a common and industrially relevant approach involves the Vilsmeier-Haack reaction to construct the chlorinated precursor, followed by nucleophilic aromatic substitution (SNAr) to install the amino groups.[17][18]
Synthetic Pathway Rationale
The Vilsmeier-Haack reaction is a powerful method for converting electron-rich systems, such as 4,6-dihydroxypyrimidine, into the corresponding chloro-formyl derivatives.[18] The resulting 4,6-dichloropyrimidine-5-carbaldehyde is an excellent electrophile. The chlorine atoms are good leaving groups, activated towards nucleophilic substitution by the electron-withdrawing pyrimidine ring and the adjacent aldehyde. Subsequent reaction with a nitrogen nucleophile like ammonia readily displaces the chlorides to yield the final diaminopyrimidine product.[17][19]
Figure 2: General synthetic scheme for this compound.
Experimental Protocol: Two-Step Synthesis
This protocol describes a representative lab-scale synthesis adapted from established procedures for related pyrimidines.[18][19]
Step 1: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde
-
Reagent Preparation: In a three-necked flask equipped with a stirrer and under an inert atmosphere (N₂), slowly add phosphorus oxychloride (POCl₃, 4.0 equiv.) to N,N-dimethylformamide (DMF, 1.5 equiv.) at 0 °C. Stir the mixture for 1 hour to form the Vilsmeier reagent.
-
Reaction: Add 4,6-dihydroxypyrimidine (1.0 equiv.) portion-wise to the Vilsmeier reagent, maintaining the temperature below 10 °C.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The product will precipitate.
-
Isolation: Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield 4,6-dichloropyrimidine-5-carbaldehyde.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the 4,6-dichloropyrimidine-5-carbaldehyde (1.0 equiv.) from Step 1 in a suitable solvent such as ethanol or isopropanol in a sealed pressure vessel.
-
Amination: Add an excess of aqueous or alcoholic ammonia solution (e.g., 7N ammonia in methanol, >4.0 equiv.).
-
Heating: Seal the vessel and heat the mixture at 80-100 °C for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Concentrate the solvent under reduced pressure.
-
Purification: Collect the solid by filtration, wash with cold solvent, and recrystallize if necessary to obtain pure this compound.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the cooperative reactivity of its amino and aldehyde groups. It is a classic precursor for the Gabriel-Isay synthesis of pteridines.[4]
Pteridine Synthesis (Gabriel-Isay Condensation)
This reaction involves the condensation of a 4,5-diaminopyrimidine (or in this case, a 4,6-diamino isomer which can be converted or used in analogous cyclizations) with a 1,2-dicarbonyl compound.[3][4] The aldehyde at the C5 position can react with an active methylene compound, followed by cyclization involving one of the adjacent amino groups to form fused ring systems. This pathway is a cornerstone of pteridine chemistry, providing access to a wide range of biologically relevant molecules.[5]
Figure 3: Reaction of this compound to form fused heterocycles.
Applications in Medicinal Chemistry and Drug Development
The diaminopyrimidine scaffold is a privileged structure in modern drug discovery, particularly in the field of oncology and immunology.[2] Its ability to act as a "hinge-binder" by forming critical hydrogen bonds with the backbone of a kinase's ATP-binding pocket makes it an ideal core for kinase inhibitors.[7]
Scaffold for Kinase Inhibitors
Numerous small-molecule kinase inhibitors are based on a diaminopyrimidine core.[7][20] This scaffold has been successfully employed in the development of inhibitors for targets such as:
-
Hematopoietic Progenitor Kinase 1 (HPK1): HPK1 is a negative regulator of T-cell signaling, making its inhibition a promising strategy in cancer immunotherapy.[6][21] Diaminopyrimidine carboxamides derived from precursors like this compound have been developed as potent and selective HPK1 inhibitors, demonstrating the ability to enhance immune cell activation.[21][22]
-
Focal Adhesion Kinase (FAK): FAK is overexpressed in many tumors and plays a key role in cell survival, proliferation, and migration.[7] Diaminopyrimidine derivatives have been designed as FAK inhibitors, showing potent anti-proliferative activity in cancer cell lines.[7]
The synthetic accessibility and the modular nature of the this compound core allow for systematic structural modifications. The amino groups can be further functionalized, and the aldehyde can be transformed into other functionalities, enabling the optimization of potency, selectivity, and pharmacokinetic properties in drug candidates.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic molecular scaffold with profound implications for synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity, and accessible synthesis make it an invaluable tool for constructing complex heterocyclic systems. Its proven success as a core component of targeted kinase inhibitors highlights its continued importance in the ongoing quest for novel therapeutics. As research in oncology, immunology, and anti-infective agents progresses, the demand for versatile and potent molecular building blocks like this compound is set to grow, ensuring its place in the chemist's toolbox for years to come.
References
-
Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. (n.d.). Wiley Online Library. Retrieved January 12, 2026, from [Link]
-
Synthesis of pteridines derivatives from different heterocyclic compounds. (2016). Der Pharma Chemica. Retrieved January 12, 2026, from [Link]
-
4,5-Diaminopyrimidine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Basu, P., & Burgmayer, S. J. N. (2011). Pterin chemistry and its relationship to the molybdenum cofactor. Coordination Chemistry Reviews. Retrieved January 12, 2026, from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Wiley. Retrieved January 12, 2026, from [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. (2021). PubMed. Retrieved January 12, 2026, from [Link]
-
Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. (2021). PubMed Central. Retrieved January 12, 2026, from [Link]
-
The diversity‐oriented synthesis of pteridines—achievements and potential for development. (2013). Wiley Online Library. Retrieved January 12, 2026, from [Link]
-
4-amino-1,3-dimethyl-2,6-dioxo-pyrimidine-5-carbaldehyde. (n.d.). ChemBK. Retrieved January 12, 2026, from [Link]
-
Novel Diaminopyrimidine Carboxamides as HPK1 Inhibitors for Treating Cancer. (2022). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. (2014). PubMed. Retrieved January 12, 2026, from [Link]
-
The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. (2018). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 12, 2026, from [Link]
-
Biosynthesis of Pteridines in Insects: A Review. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
PTERIDINES. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). ResearchGate. Retrieved January 12, 2026, from [Link]
-
13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]
-
IR Absorption Bands and NMR. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 12, 2026, from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2022). PubMed Central. Retrieved January 12, 2026, from [Link]
-
1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]
-
One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences. Retrieved January 12, 2026, from [Link]
-
Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde. (2022). Journal of the Serbian Chemical Society. Retrieved January 12, 2026, from [Link]
-
Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. (2014). ResearchGate. Retrieved January 12, 2026, from [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Retrieved January 12, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 109831-68-7 [sigmaaldrich.com]
- 10. This compound | 109831-68-7 [sigmaaldrich.com]
- 11. This compound | 109831-68-7 [sigmaaldrich.com]
- 12. ekwan.github.io [ekwan.github.io]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel Diaminopyrimidine Carboxamides as HPK1 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4,6-Diaminopyrimidine-5-carbaldehyde from basic starting materials
An In-depth Technical Guide to the Synthesis of 4,6-Diaminopyrimidine-5-carbaldehyde
Abstract
This compound is a pivotal intermediate in synthetic organic and medicinal chemistry. Its structural motif, featuring a pyrimidine core with reactive amino and aldehyde functionalities, serves as a versatile scaffold for the construction of complex heterocyclic systems, most notably pteridines and purine analogs.[1][2] These resulting compounds are of significant interest in drug development, exhibiting a wide range of biological activities.[3][4] This guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound from fundamental starting materials. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most suitable pathway for their specific needs.
Introduction: The Strategic Importance of this compound
The value of this compound lies in its role as a key building block. The vicinal amino and aldehyde groups at the 4, 5, and 6 positions of the pyrimidine ring are perfectly arranged for subsequent cyclization reactions. For instance, condensation with α-dicarbonyl compounds or their equivalents is a classical and efficient method for constructing the pyrazine ring of the pteridine system, a core structure in essential cofactors like folic acid and biopterin.[2][5] Consequently, robust and scalable synthetic routes to this aldehyde are of paramount importance to the pharmaceutical and life science industries.
This document explores three primary synthetic approaches:
-
Route A: Direct formylation of 4,6-diaminopyrimidine via the Vilsmeier-Haack reaction.
-
Route B: De novo synthesis of the pyrimidine ring from malononitrile, followed by formylation.
-
Route C: Synthesis from 4,6-dihydroxypyrimidine, proceeding through a chlorinated intermediate.
Synthetic Strategies and Mechanistic Insights
Route A: Vilsmeier-Haack Formylation of 4,6-Diaminopyrimidine
This is arguably the most direct conceptual approach, introducing the aldehyde group onto a pre-formed 4,6-diaminopyrimidine ring. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[6][7]
Causality and Mechanism: The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[8][9] The 4,6-diaminopyrimidine ring is highly activated by the two electron-donating amino groups, rendering the C5 position electron-rich and susceptible to electrophilic attack. The Vilsmeier reagent attacks this C5 position to form a stable intermediate, which upon aqueous workup, hydrolyzes to yield the final aldehyde product.
Figure 1: Vilsmeier-Haack formylation of 4,6-diaminopyrimidine.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise while maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve 4,6-diaminopyrimidine (1 equivalent) in an appropriate solvent (e.g., excess DMF or 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Hydrolysis & Neutralization: Stir the aqueous mixture vigorously. The hydrolysis of the iminium intermediate may require gentle heating. Afterward, cool the mixture and neutralize it carefully with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Isolation: The product often precipitates upon neutralization. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture.
Route B: De Novo Synthesis from Malononitrile
This approach builds the pyrimidine ring from acyclic precursors. Malononitrile is a highly versatile and cost-effective starting material for the synthesis of various pyrimidines due to its activated methylene group.[10]
Causality and Mechanism: The synthesis of the 4,6-diaminopyrimidine core is typically achieved by the condensation of malononitrile with formamide.[11] In this reaction, malononitrile provides the C4-C5-C6 fragment of the pyrimidine ring, while formamide provides the N1, C2, and N3 atoms. This cyclization is a well-established method for creating the diaminopyrimidine structure.[10] Once the 4,6-diaminopyrimidine is formed, the aldehyde group is introduced at the C5 position using the Vilsmeier-Haack reaction as described in Route A.
Figure 2: Two-step synthesis from malononitrile.
Experimental Protocol: Synthesis from Malononitrile
Part 1: Synthesis of 4,6-Diaminopyrimidine
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine malononitrile (1 equivalent) and formamide (excess, ~10 equivalents).
-
Heating: Heat the mixture to 150-180 °C for 4-6 hours. The reaction can be catalyzed by the addition of an ammonium salt like ammonium chloride.[11]
-
Isolation: After cooling, the reaction mixture may solidify. Add water or ethanol to the crude mass and stir to break up the solid.
-
Purification: Collect the crude 4,6-diaminopyrimidine by filtration, wash with a small amount of cold ethanol, and recrystallize from water or ethanol to obtain the pure intermediate.
Part 2: Formylation of 4,6-Diaminopyrimidine
-
Follow the detailed protocol provided in Route A .
Route C: Synthesis via a Chlorinated Intermediate
This strategy involves the initial synthesis of a more stable, but related, pyrimidine which is then converted to the target compound. 4,6-Dihydroxypyrimidine is a common starting material that can undergo a Vilsmeier-Haack type reaction to simultaneously introduce the C5-aldehyde and replace the hydroxyl groups with chlorine atoms, yielding 4,6-dichloropyrimidine-5-carbaldehyde.[12] This dichlorinated intermediate is then converted to the final product by nucleophilic aromatic substitution (SNAr) with ammonia.
Causality and Mechanism: The reaction of 4,6-dihydroxypyrimidine with the Vilsmeier reagent (POCl₃/DMF) is a powerful transformation. The POCl₃ not only activates the DMF for formylation but also serves as the chlorinating agent to convert the hydroxyl (or tautomeric keto) groups into chlorides.[12] The resulting 4,6-dichloropyrimidine-5-carbaldehyde is highly susceptible to nucleophilic attack at the C4 and C6 positions because the chlorine atoms are excellent leaving groups and the pyrimidine ring is electron-deficient. Reaction with ammonia (ammonolysis) displaces both chlorine atoms to afford the desired this compound.[13]
Figure 3: Synthesis via a dichlorinated intermediate.
Experimental Protocol: Synthesis via Chlorinated Intermediate
Part 1: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde [12]
-
Reagent Preparation: In a three-necked flask, prepare the Vilsmeier reagent by adding POCl₃ (e.g., 10 mL for 2.5 g of starting material) to DMF (e.g., 3.2 mL) at 0 °C. Stir for 1 hour.
-
Reaction: Add 4,6-dihydroxypyrimidine (1 equivalent) to the reagent mixture. Allow it to stir at room temperature for 30 minutes.
-
Heating: Heat the mixture to reflux (approx. 100-110 °C) for 3-4 hours.
-
Work-up: After cooling, remove the volatile components under reduced pressure. Carefully pour the residue onto crushed ice.
-
Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with aqueous sodium bicarbonate solution, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by crystallization.[12]
Part 2: Ammonolysis of 4,6-Dichloropyrimidine-5-carbaldehyde
-
Reaction Setup: Place the 4,6-dichloropyrimidine-5-carbaldehyde (1 equivalent) in a sealed pressure vessel (autoclave).
-
Ammonolysis: Add a solution of ammonia in a solvent like ethanol or aqueous ammonia.
-
Heating: Seal the vessel and heat to 100-150 °C for 6-12 hours. The pressure will increase during the reaction.
-
Isolation: After cooling the vessel to room temperature, carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purification: The resulting solid can be triturated with water, filtered, and recrystallized from an appropriate solvent to yield pure this compound.
Comparative Analysis of Synthetic Routes
The optimal synthetic route depends on factors such as starting material availability, required scale, and equipment constraints.
| Parameter | Route A: Direct Formylation | Route B: From Malononitrile | Route C: Via Dichloro-Intermediate |
| Starting Materials | 4,6-Diaminopyrimidine | Malononitrile, Formamide | 4,6-Dihydroxypyrimidine |
| Number of Steps | 1 | 2 | 2 |
| Key Reagents | POCl₃, DMF | Formamide, POCl₃, DMF | POCl₃, DMF, Ammonia |
| Reaction Conditions | Moderate to high temp. (80-90°C) | High temp. for cyclization (150-180°C) | High temp. and pressure for ammonolysis |
| Advantages | Most direct route, potentially high atom economy. | Very inexpensive and readily available starting materials.[10] | Well-documented Vilsmeier-Haack step[12], robust chemistry. |
| Disadvantages | Starting material may be more expensive than precursors. | Two distinct synthetic operations required. | Requires handling of POCl₃ and high-pressure equipment for ammonolysis. |
Conclusion
The synthesis of this compound can be successfully achieved through several strategic pathways. Route A offers the most direct conversion, ideal for situations where 4,6-diaminopyrimidine is readily available. Route B is an excellent choice for large-scale synthesis from basic and inexpensive starting materials, despite being a two-step process. Route C provides a robust and reliable method, particularly as the chloro-formylation of 4,6-dihydroxypyrimidine is a high-yielding and well-established reaction[12]; however, it necessitates handling high-pressure ammonolysis, which may not be suitable for all laboratory settings. The choice of synthesis should be guided by a careful evaluation of cost, scale, safety, and available equipment, with each route offering a viable path to this crucial chemical intermediate.
References
- Biosynth. (n.d.). 4-Amino-6-chloropyrimidine-5-carbaldehyde | 14160-93-1.
- Google Patents. (1978). US4092314A - Preparation of 4,6-diamino-5-arylazopyrimidines and adenine compounds.
- Google Patents. (1987). EP0225614A2 - Process for the preparation of 4-substituted 5-nitroso-4,6-diamino-pyrimidines.
- Menor Salvan, C., et al. (2020). The versatility of malononitrile. Formation of the barbituric acid... [Diagram]. ResearchGate.
- Der Pharma Chemica. (n.d.). Synthesis of pteridines derivatives from different heterocyclic compounds.
- CymitQuimica. (n.d.). CAS 14160-93-1: 4-Amino-6-chloropyrimidine-5-carbaldehyde.
- Google Patents. (n.d.). Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
- P. G. Research Center, Department of Chemistry, Z.B. Patil College, Dhule, Maharashtra, India. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Basu, P., & Burgmayer, S. J. N. (n.d.). Pterin chemistry and its relationship to the molybdenum cofactor. PMC - NIH.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
- The importance of pteridines in the key cofactors, tetrahydrofolate and tetrahydrobiopterin, has encouraged the development of the chemistry and chemical biology of pteridines. (2013). The diversity-oriented synthesis of pteridines—achievements and potential for development.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy).
- MDPI. (n.d.). Biosynthesis of Pteridines in Insects: A Review.
- ResearchGate. (n.d.). 8912 PDFs | Review articles in PTERIDINES.
- ACS Publications. (n.d.). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine | Journal of Medicinal Chemistry.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. US4092314A - Preparation of 4,6-diamino-5-arylazopyrimidines and adenine compounds - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CAS 14160-93-1: 4-Amino-6-chloropyrimidine-5-carbaldehyde [cymitquimica.com]
Spectroscopic Data for 4,6-Diaminopyrimidine-5-carbaldehyde: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 4,6-diaminopyrimidine-5-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this important heterocyclic compound. While a complete set of publicly available, experimentally derived spectra for this specific molecule is limited, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust, predictive analysis.
Introduction
This compound, with the chemical formula C₅H₆N₄O and a molecular weight of 138.13 g/mol , is a member of the diaminopyrimidine class of compounds.[1][2] This family of molecules is of significant interest in medicinal chemistry, often serving as a key scaffold in the synthesis of pharmaceuticals, including antiviral and anticancer agents.[3] The presence of amino and aldehyde functional groups on the pyrimidine ring imparts a unique electronic and structural profile, making a thorough spectroscopic characterization essential for its identification, purity assessment, and the elucidation of its role in various chemical reactions.
This guide will cover the expected spectroscopic signatures of this compound in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR will provide critical information about the chemical environment of the hydrogen and carbon atoms.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, with distinct signals for the aldehyde proton, the aromatic proton on the pyrimidine ring, and the protons of the two amino groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet | 1H |
| Pyrimidine C2-H | 7.8 - 8.2 | Singlet | 1H |
| Amino (-NH₂) | 6.0 - 7.5 | Broad Singlet | 4H |
-
Aldehyde Proton (9.5 - 10.5 ppm): The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. It is expected to appear as a sharp singlet far downfield.[4]
-
Pyrimidine C2-H (7.8 - 8.2 ppm): The lone proton on the pyrimidine ring at the C2 position is in an electron-deficient environment, leading to a downfield chemical shift. It will appear as a singlet as there are no adjacent protons to couple with.
-
Amino Protons (6.0 - 7.5 ppm): The protons on the two amino groups are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, temperature, and solvent. The broadness is due to quadrupole broadening from the nitrogen atoms and potential hydrogen exchange.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 185 - 195 |
| Pyrimidine C4/C6 | 160 - 165 |
| Pyrimidine C2 | 150 - 155 |
| Pyrimidine C5 | 105 - 115 |
-
Aldehyde Carbonyl (185 - 195 ppm): The carbonyl carbon of the aldehyde is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.[5]
-
Pyrimidine C4/C6 (160 - 165 ppm): These carbons are attached to the amino groups and are part of the heterocyclic aromatic system, resulting in a downfield chemical shift.
-
Pyrimidine C2 (150 - 155 ppm): This carbon is situated between two nitrogen atoms, leading to a significant downfield shift.
-
Pyrimidine C5 (105 - 115 ppm): This carbon is bonded to the aldehyde group and is expected to be the most upfield of the ring carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium-Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aldehyde) | 2700 - 2850 | Medium, Sharp |
| C=O Stretch (Aldehyde) | 1670 - 1700 | Strong, Sharp |
| C=N/C=C Stretch (Ring) | 1550 - 1650 | Medium-Strong |
| N-H Bend (Amino) | 1580 - 1650 | Medium |
-
N-H Stretching (3300 - 3500 cm⁻¹): The two amino groups will give rise to broad absorption bands in this region.[3]
-
C-H Stretching (Aromatic and Aldehyde): Aromatic C-H stretching typically appears above 3000 cm⁻¹, while the aldehyde C-H stretch is characterized by one or two sharp bands at lower frequencies.[6]
-
C=O Stretching (1670 - 1700 cm⁻¹): A strong, sharp absorption band in this region is a clear indicator of the aldehyde carbonyl group.[7]
-
Ring and Bending Vibrations: The region between 1550 and 1650 cm⁻¹ will contain absorptions from the C=N and C=C stretching of the pyrimidine ring, as well as the N-H bending of the amino groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and conjugated systems, such as this compound, are expected to show characteristic absorption bands. The absorption maxima can be influenced by the solvent polarity.[8]
Predicted UV-Vis Absorption
-
λ_max: Expected to be in the range of 250-350 nm. The presence of the amino and aldehyde groups on the pyrimidine ring creates an extended conjugated system, which will likely result in absorption at longer wavelengths (a bathochromic or red shift).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Predicted Mass Spectrum
-
Molecular Ion Peak (M⁺): A prominent peak at m/z = 138, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
Loss of CO (m/z = 110): A common fragmentation for aldehydes.
-
Loss of HCN (m/z = 111): Fragmentation of the pyrimidine ring.
-
Further fragmentation of the pyrimidine ring and loss of amino groups.
-
Experimental Protocols
The following are detailed, representative protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy Protocol
Caption: Workflow for NMR data acquisition and processing.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using standard acquisition parameters.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
IR Spectroscopy Protocol
Caption: Workflow for solid-state IR spectroscopy.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of this compound with 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record a background spectrum of the empty sample holder. Place the KBr pellet in the sample holder and acquire the IR spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry Protocol
Caption: General workflow for mass spectrometry analysis.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent, such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer. For a volatile compound, Electron Ionization (EI) can be used. For less volatile samples, Electrospray Ionization (ESI) is a suitable alternative. Acquire the mass spectrum over a suitable m/z range.
Safety and Handling
This compound should be handled with care in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[9] Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[1]
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented data, derived from the analysis of structurally similar compounds and fundamental principles, offers a valuable resource for the identification and characterization of this and related diaminopyrimidine derivatives. The experimental protocols outlined provide a clear framework for obtaining high-quality spectroscopic data. As with any predictive analysis, experimental verification is the ultimate standard for structural elucidation.
References
- [No author given]. (2025).
- TCI Chemicals. (2025).
- Fisher Scientific. (2013).
- Cayman Chemical. (2025).
- Tavera, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Tavera, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Sigma-Aldrich. (n.d.). This compound.
- Apollo Scientific. (2022).
- [No author given]. (2022). Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde.
- Sigma-Aldrich. (n.d.). This compound.
- Chem-Impex. (n.d.). 2,4-Diaminopyrimidine-5-carbaldehyde.
- [No author given]. (n.d.). Table of Characteristic IR Absorptions.
- Chem-Impex. (n.d.). 2,4-Diaminopyrimidine-5-carbaldehyde.
- Benchchem. (2025). A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy).
- ChemScene. (n.d.). 2,4-Diaminopyrimidine-5-carbaldehyde.
- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- [No author given]. (n.d.). 13C NMR spectra of synthesized model compound 4f.
- [No author given]. (2025). 4,6-Diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one.
- [No author given]. (n.d.). UV-Visible (left) and fluorescence (right) spectra of aldehyde 1 (a) and dicyanovinyl compound 2 (b) in various solvents.
- [No author given]. (n.d.). UV-visible spectra illustrating products formation following 1 h...
- ChemicalBook. (n.d.). 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). This compound.
- [No author given]. (n.d.). Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine. International Journal of Scientific Research and Engineering Development.
- ACS Publications. (n.d.). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry.
- PubChem. (n.d.). 4,6-Dipiperidylpyrimidine-5-carbaldehyde.
- Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition.
- [No author given]. (n.d.).
- [No author given]. (n.d.).
- KGROUP. (n.d.).
- Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr.
- [No author given]. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine.
- NIH. (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′].
Sources
- 1. This compound | 109831-68-7 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Spectrophotometric determination of diaminopyrimidines using benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling of 4,6-Diaminopyrimidine-5-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety protocols and handling procedures for 4,6-Diaminopyrimidine-5-carbaldehyde (CAS No. 109831-68-7). As a pivotal intermediate in the synthesis of novel therapeutics and agrochemicals, understanding its chemical properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.[1] This document moves beyond rote instruction to explain the causality behind each recommendation, empowering researchers to build a robust and self-validating culture of safety.
Hazard Identification and Core Risk Profile
This compound is a solid organic compound whose hazard profile is dictated by its functional groups: two aromatic amine groups and an aldehyde group attached to a pyrimidine core. While comprehensive toxicological data is limited, information from suppliers and data on structurally similar compounds indicate that it must be handled as a hazardous substance.[2][3]
The primary hazards are associated with its potential for toxicity upon exposure through multiple routes and its irritant properties.
GHS Hazard Classification Summary
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed | [3] | |
| Acute Toxicity, Dermal (Category 4) | Warning | H312: Harmful in contact with skin | [2] | |
| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation | [2][4] | |
| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation | [3][4][5] | |
| Acute Toxicity, Inhalation (Category 4) | Warning | H332: Harmful if inhaled | [2] | |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | Warning | H335: May cause respiratory irritation | [2][4] |
Note: This table is a synthesis of available data for the target compound and its close structural analogs. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier.
Hierarchy of Controls: Engineering, Administrative, and Personal
Effective risk mitigation follows a "hierarchy of controls," prioritizing systemic changes over reliance on personal protective equipment (PPE). PPE should be considered the final barrier to exposure.[6][7]
Caption: The Hierarchy of Controls prioritizes engineering solutions over PPE.
Engineering Controls
These are the primary methods for minimizing exposure.
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to control airborne dust and vapors.[8][9]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[2][3]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[10][11]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.[12][13]
| Protection Type | Specification | Rationale |
| Eye & Face | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133.[4][11] | Protects against splashes and airborne dust, preventing serious eye irritation.[3] |
| Hand | Nitrile gloves (minimum thickness of 4 mil).[8][14] | Prevents dermal absorption. The compound is harmful in contact with skin.[2] Always check glove manufacturer's compatibility charts.[6] |
| Body | A standard laboratory coat, fully buttoned.[14] | Protects clothing and skin from spills and contamination. |
| Respiratory | Not typically required when handling small quantities in a fume hood.[14] If significant dust may be generated, a NIOSH-approved N95 (or better) respirator is recommended.[4][11] | Prevents inhalation of harmful dust.[2] |
Standard Operating Protocol for Handling
Adherence to a systematic workflow is crucial for safety and reproducibility.
Caption: Standard workflow for handling this compound.
Step-by-Step Methodology:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary glassware, spatulas, and weighing containers inside the hood to minimize movement.
-
Don all required PPE as specified in Section 2.2.
-
Ensure the Safety Data Sheet (SDS) is readily accessible.[14]
-
-
Weighing and Aliquoting:
-
Post-Handling:
-
Clean the work area and any equipment with a solvent-dampened cloth or paper towel to collect residual powder. Avoid dry sweeping.[14]
-
Carefully doff PPE to prevent cross-contamination, removing gloves last.
-
Dispose of contaminated disposable items in the designated hazardous waste stream.[14]
-
Thoroughly wash hands and forearms with soap and water before leaving the laboratory.[3][11]
-
Storage and Chemical Incompatibility
Proper storage is essential to maintain the compound's integrity and prevent hazardous reactions.
Storage Condition Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Preserves chemical stability. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Protects against potential degradation from air or moisture. |
| Light | Keep in a dark place, protected from light.[11] | Prevents photochemical decomposition. |
| Container | Keep container tightly closed in a dry, well-ventilated place.[2][10][11] | Prevents contamination and exposure to moisture. |
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[4][11]
-
Strong Acids: May cause violent reactions or degradation.[11]
Emergency Procedures: Exposure and Spills
Immediate and correct response to an emergency can significantly mitigate harm.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[3][4][15] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[3] |
Spill Response Protocol
The response to a spill depends on its scale and the immediate risk.
Caption: Decision workflow for responding to a chemical spill.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Chemical Waste: Collect in a clearly labeled, sealed, and compatible container.[10][11]
-
Contaminated Materials: Place items like gloves, weigh boats, and paper towels in a separate, sealed bag or container, also labeled as hazardous waste.
-
Institutional Guidelines: Never dispose of this chemical down the drain.[16] All disposal must be in strict accordance with your institution's Environmental Health and Safety (EHS) department guidelines and local regulations.[10][14]
References
-
Personal protective equipment for handling 1-ethylpyrimidine-2,4(1H,3H)-dione. Benchchem. 14
-
SAFETY DATA SHEET - 2,5-Diamino-4,6-dihydroxypyrimidine Hydrochloride. TCI Chemicals. 10
-
SAFETY DATA SHEET - Pyrimidine-5-carboxaldehyde. Fisher Scientific. 11
-
SAFETY DATA SHEET - 2,4-Diamino-6-hydroxypyrimidine. Fisher Scientific. 5
-
This compound | 109831-68-7. Sigma-Aldrich.
-
4-Amino-6-chloropyrimidine-5-carboxaldehyde Safety Data Sheet. Apollo Scientific. 2
-
SAFETY DATA SHEET - 4,5-Diaminopyrimidine. Fisher Scientific. 4
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
-
Chemical Safety Guide, 5th Ed. ORS.
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
-
2,4-DIAMINO-PYRIMIDINE-5-CARBALDEHYDE SDS. Echemi.com. 3
-
SAFETY DATA SHEET - 2-Amino-4,6-dichloropyrimidine-5-carboxaldehyde. Thermo Fisher Scientific. 17
-
Personal Protective Equipment (PPE). CHEMM.
-
What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial.
-
Safety Data Sheet - 2,4-Diamino-6-hydroxypyrimidine. Cayman Chemical. 18
-
4,6-Dipiperidylpyrimidine-5-carbaldehyde. PubChem.
-
4-amino-1,3-dimethyl-2,6-dioxo-pyrimidine-5-carbaldehyde - Introduction. ChemBK.
-
Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety.
-
Emergency Response Guide for Laboratories. Carnegie Mellon University Qatar.
-
Chemical Safety Guidelines. Texas A&M University-San Antonio.
-
4-Amino-2,6-dichloropyrimidine-5-carboxaldehyde Safety Data Sheets. Echemi. 19
-
This compound | 109831-68-7. Sigma-Aldrich.
-
2,4-DIAMINO-PYRIMIDINE-5-CARBALDEHYDE CAS#: 20781-06-0. ChemicalBook.
-
2,4-Diaminopyrimidine-5-carbaldehyde. Chem-Impex.
-
The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. Journal of Organic and Pharmaceutical Chemistry.
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
-
(PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate.
-
pyrimidine-5-carboxaldehyde AldrichCPR. Sigma-Aldrich.
-
Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. ors.od.nih.gov [ors.od.nih.gov]
- 7. pppmag.com [pppmag.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. safety.fsu.edu [safety.fsu.edu]
- 16. resources.tamusa.edu [resources.tamusa.edu]
- 17. fishersci.com [fishersci.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. echemi.com [echemi.com]
A Comprehensive Technical Guide to the Solubility of 4,6-Diaminopyrimidine-5-carbaldehyde in Common Laboratory Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 4,6-Diaminopyrimidine-5-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delineates the theoretical principles governing solubility, details the physicochemical properties of the target compound, and presents a systematic approach to solvent selection and solubility determination. Practical, field-proven methodologies are described to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experimental workflows.
Introduction to this compound
This compound is a pyrimidine derivative characterized by a core heterocyclic ring substituted with two amino groups and an aldehyde functional group. Its chemical formula is C₅H₆N₄O, and it has a molecular weight of approximately 138.13 g/mol [1]. The unique arrangement of hydrogen bond donors (amino groups) and acceptors (pyrimidine nitrogens, aldehyde oxygen) imparts specific physicochemical properties that are critical to its function as a building block in the synthesis of more complex molecules, including potential therapeutic agents. Understanding its solubility is a fundamental prerequisite for its application in synthetic chemistry, biological assays, and formulation development.
The Science of Solubility: A Theoretical Framework
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another[2]. The dissolution process involves the overcoming of intermolecular forces within the solute and the solvent and the formation of new solute-solvent interactions.
Key factors influencing the solubility of this compound include:
-
Polarity and Hydrogen Bonding : The presence of multiple polar functional groups—two primary amines and an aldehyde—suggests that this compound is a polar molecule. These groups can participate in hydrogen bonding, which will strongly influence its interaction with protic and aprotic polar solvents.
-
Temperature : For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid and increases the kinetic energy of the solvent molecules[3][4][5].
-
pH : The amino groups on the pyrimidine ring are basic and can be protonated in acidic conditions to form salts. This ionization can significantly increase the aqueous solubility of the compound[5].
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₆N₄O | [1] |
| Molecular Weight | 138.13 g/mol | [1] |
| Physical Form | Solid | [1] |
| CAS Number | 109831-68-7 | [1] |
| Predicted pKa | 5.32 ± 0.10 (for the conjugate acid) | [6] |
Anticipated Solubility Profile in Common Laboratory Solvents
Based on its polar nature and hydrogen bonding capabilities, the following solubility trends are anticipated for this compound:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol) : Due to the ability of these solvents to engage in hydrogen bonding, moderate to good solubility is expected. However, the relatively rigid ring structure may limit very high solubility in water at neutral pH. Solubility in alcohols is generally observed for similar pyrimidine derivatives[7][8].
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent hydrogen bond acceptors and are known to dissolve a wide range of polar organic compounds. High solubility is predicted in these solvents. Acetonitrile may be a less effective solvent due to its lower polarity compared to DMSO and DMF.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether) : Due to the significant polarity mismatch, this compound is expected to have very low to negligible solubility in nonpolar solvents.
The following table provides a qualitative summary of the expected solubility:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | Capable of hydrogen bonding, but aqueous solubility may be pH-dependent. |
| Polar Aprotic | DMSO, DMF | Highly Soluble | Strong hydrogen bond acceptors and highly polar nature. |
| Acetonitrile, Acetone | Sparingly Soluble | Moderate polarity may limit solubility compared to DMSO/DMF. | |
| Nonpolar | Hexane, Toluene, Diethyl Ether, Chloroform | Insoluble | Significant mismatch in polarity ("like dissolves like" principle). |
Experimental Protocol for Solubility Determination
A systematic approach is crucial for accurately determining the solubility of this compound.
Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in a range of solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, DMF, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 1-2 mg of this compound to a clean, dry test tube.
-
Add 0.5 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 60 seconds[9].
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, the compound is considered "soluble" in that solvent at this concentration.
-
If the solid has not fully dissolved, the compound is "sparingly soluble" or "insoluble." Gentle heating can be applied to assess the effect of temperature on solubility[5].
Workflow for Qualitative Solubility Testing
Caption: Workflow for qualitative solubility assessment.
Quantitative Solubility Determination (Equilibrium Solubility Method)
For applications requiring precise solubility values, the equilibrium solubility method is recommended.
Procedure:
-
Prepare a series of vials for each solvent to be tested.
-
Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Add a known volume of the solvent to each vial.
-
Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
After equilibration, centrifuge the samples to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical technique such as UV-Vis spectroscopy or HPLC.
-
Calculate the solubility in units of mg/mL or mol/L.
Troubleshooting Poor Solubility
In instances where the solubility of this compound is insufficient for a particular application, the following strategies can be employed:
-
Co-solvents : Using a mixture of solvents can enhance solubility. For aqueous solutions, adding a small percentage of a water-miscible organic solvent like DMSO or ethanol can be effective.
-
Temperature Adjustment : As previously noted, increasing the temperature can improve solubility. However, the thermal stability of the compound must be considered to avoid degradation[5].
-
pH Modification : For aqueous solutions, adjusting the pH can dramatically alter solubility. Lowering the pH with a dilute acid (e.g., 5% HCl) will protonate the basic amino groups, forming a more water-soluble salt[10][11].
Logic for Overcoming Solubility Challenges
Caption: Decision-making flowchart for addressing poor solubility.
Safety and Handling
This compound should be handled with appropriate safety precautions.
-
Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[1].
-
Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection)[1].
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. Work in a well-ventilated area or a fume hood.
Conclusion
This compound is a polar organic compound with solubility characteristics dominated by its ability to form hydrogen bonds. It is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, with moderate solubility in polar protic solvents such as methanol and ethanol. Its solubility in aqueous media is likely to be pH-dependent. A systematic experimental approach is essential for accurately determining its solubility in specific solvent systems, and various strategies can be employed to overcome solubility challenges. Adherence to proper safety protocols is mandatory when handling this compound.
References
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
- Pyrimidine - Solubility of Things. (n.d.).
- Experiment 1: Determination of Solubility Class. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
-
Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
- BenchChem Technical Support. (2025, December).
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Baluja, S., & Mandavia, M. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(11-12), 891-896.
- Baluja, S., et al. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.
Sources
- 1. This compound | 109831-68-7 [sigmaaldrich.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2,4-DIAMINO-PYRIMIDINE-5-CARBALDEHYDE CAS#: 20781-06-0 [m.chemicalbook.com]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
- 9. chem.ws [chem.ws]
- 10. scribd.com [scribd.com]
- 11. www1.udel.edu [www1.udel.edu]
Unlocking the Synthetic Potential of 4,6-Diaminopyrimidine-5-carbaldehyde: A Guide to Novel Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffolding of 4,6-Diaminopyrimidine-5-carbaldehyde
This compound is a highly functionalized heterocyclic compound poised for significant exploration in medicinal chemistry and materials science. Its pyrimidine core is a well-established pharmacophore found in a myriad of biologically active molecules, including anticancer, antiviral, and antimicrobial agents.[1] The presence of two amino groups and a reactive aldehyde functionality on a central pyrimidine ring offers a unique platform for the construction of diverse and complex molecular architectures. While the chemistry of related compounds, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, has been explored, particularly in nucleophilic aromatic substitution (SNAr) reactions, the full reactive potential of the di-amino analogue remains largely untapped.[2] This guide serves to illuminate novel, unexplored reaction pathways of this compound, providing both the conceptual framework and detailed experimental protocols to empower researchers in their quest for new chemical entities.
I. Foundational Chemistry: Synthesis and Known Reactivity
A solid understanding of the foundational chemistry of this compound is paramount before venturing into novel transformations.
A. Synthesis of this compound
The synthesis of the title compound is not widely documented in mainstream literature, suggesting that it is either prepared and used in situ or synthesized via proprietary methods. However, analogous structures, such as 2,4-diamino-6-chloropyrimidine, have been synthesized from 2,4-diamino-6-hydroxyprimidine using phosphorus oxychloride.[3] A plausible synthetic route to this compound could involve the formylation of a suitable 4,6-diaminopyrimidine precursor. The Vilsmeier-Haack reaction, a common method for the formylation of electron-rich aromatic and heterocyclic rings, stands as a primary candidate for this transformation, analogous to the synthesis of 4,6-dichloropyrimidine-5-carbaldehyde from 4,6-dihydroxypyrimidine.[4]
B. Established Reactivity: A Landscape of Potential
While specific reactions of this compound are not extensively reported, the reactivity of its functional groups—aromatic amines and an aldehyde—are well-established. The amino groups can act as nucleophiles or directing groups in electrophilic aromatic substitution, although the electron-withdrawing nature of the pyrimidine ring and the aldehyde group may temper this reactivity. The aldehyde group is a versatile handle for a wide array of transformations, including condensation reactions, reductive aminations, and oxidations.
II. Novel Reaction Pathways: Expanding the Synthetic Toolbox
The true potential of this compound lies in the synergistic reactivity of its multiple functional groups. This section explores novel, high-potential reaction pathways that leverage this unique structure to generate diverse heterocyclic scaffolds.
A. Multicomponent Reactions for the Synthesis of Fused Pyrimido[4,5-d]pyrimidines
Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step.[5] We propose a novel three-component reaction of this compound with an active methylene compound and a third component, such as urea or thiourea, to construct the pyrimido[4,5-d]pyrimidine scaffold. This class of compounds is known to possess a wide range of biological activities.[6][7]
The proposed reaction proceeds via an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of urea/thiourea and subsequent cyclization. The amino groups on the pyrimidine ring are expected to play a crucial role in the cyclization step.
Figure 1: Proposed multicomponent reaction pathway.
B. Knoevenagel Condensation and Subsequent Cyclization to Pyrido[2,3-d]pyrimidines
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound.[8] While the initial condensation product is of interest in its own right, we propose a subsequent intramolecular cyclization to forge a fused pyridine ring, yielding a pyrido[2,3-d]pyrimidine core. This scaffold is a key feature in numerous kinase inhibitors and other therapeutic agents.
The reaction is envisioned to proceed via a base-catalyzed Knoevenagel condensation, followed by a thermally or acid-promoted cyclization, where one of the amino groups attacks the nitrile or ester functionality of the Knoevenagel adduct.
Figure 2: Knoevenagel condensation and cyclization workflow.
III. Experimental Protocols
The following protocols are designed to be robust starting points for the exploration of the novel reactions of this compound. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
A. General Considerations
-
Starting Material: this compound can be sourced from commercial suppliers. Purity should be assessed by ¹H NMR and LC-MS prior to use.
-
Solvents and Reagents: All solvents and reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous conditions should be maintained where specified.
-
Reaction Monitoring: Thin-layer chromatography (TLC) on silica gel plates is recommended for monitoring reaction progress.
-
Characterization: Products should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
B. Protocol 1: Multicomponent Synthesis of a Pyrimido[4,5-d]pyrimidine Derivative
This protocol details the synthesis of a model pyrimido[4,5-d]pyrimidine derivative using malononitrile as the active methylene compound and urea.
Materials:
-
This compound (1.0 mmol, 138.1 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Urea (1.2 mmol, 72.1 mg)
-
Ethanol (10 mL)
-
Piperidine (0.2 mmol, 20 µL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, malononitrile, urea, and ethanol.
-
Stir the mixture at room temperature to achieve a homogeneous suspension.
-
Add piperidine to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product is expected to precipitate from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/water) to afford the pure pyrimido[4,5-d]pyrimidine derivative.
Expected Outcome:
The formation of a new fused heterocyclic system with a significant increase in molecular weight and complexity. Spectroscopic analysis should confirm the incorporation of all three components into the final product.
C. Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative via Knoevenagel Condensation and Cyclization
This protocol describes the synthesis of a pyrido[2,3-d]pyrimidine derivative using ethyl cyanoacetate as the active methylene compound.
Materials:
-
This compound (1.0 mmol, 138.1 mg)
-
Ethyl cyanoacetate (1.0 mmol, 113.1 mg)
-
Ethanol (10 mL)
-
Piperidine (0.2 mmol, 20 µL)
-
Dowtherm A (5 mL) or a high-boiling point solvent
Procedure:
Step 1: Knoevenagel Condensation
-
In a 25 mL round-bottom flask with a magnetic stir bar, dissolve this compound and ethyl cyanoacetate in ethanol at room temperature.
-
Add piperidine and stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the Knoevenagel adduct by TLC.
-
Once the starting aldehyde is consumed, remove the solvent under reduced pressure to obtain the crude Knoevenagel adduct.
Step 2: Cyclization
-
To the flask containing the crude adduct, add a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to a high temperature (e.g., 200-250 °C) for 1-2 hours, monitoring the cyclization by TLC.
-
After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate and wash with water to remove the high-boiling solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired pyrido[2,3-d]pyrimidine.
Self-Validating System:
The success of these protocols can be validated at each stage. The formation of the Knoevenagel adduct in Protocol 2 can be confirmed by ¹H NMR, observing the disappearance of the aldehyde proton and the appearance of a new vinylic proton signal. The final cyclized products will exhibit characteristic spectroscopic signatures, including unique aromatic proton patterns in the ¹H NMR and the expected molecular ion peak in the mass spectrum.
IV. Data Presentation
The following table summarizes the key parameters and expected outcomes for the proposed novel reactions.
| Reaction Type | Reactants | Key Conditions | Expected Product | Potential Applications |
| Multicomponent Reaction | This compound, Malononitrile, Urea | Ethanol, Piperidine, Reflux | Fused Pyrimido[4,5-d]pyrimidine | Anticancer, Antiviral |
| Knoevenagel/Cyclization | This compound, Ethyl Cyanoacetate | Step 1: Ethanol, Piperidine, RT; Step 2: High Temperature | Fused Pyrido[2,3-d]pyrimidine | Kinase Inhibitors |
V. Conclusion and Future Directions
This compound represents a promising, yet underutilized, building block in synthetic organic chemistry. The novel reaction pathways outlined in this guide—multicomponent reactions to form pyrimido[4,5-d]pyrimidines and Knoevenagel condensation followed by cyclization to yield pyrido[2,3-d]pyrimidines—offer efficient strategies for the synthesis of medicinally relevant heterocyclic scaffolds. The detailed protocols provided herein are intended to serve as a launchpad for further exploration and optimization.
Future research should focus on expanding the substrate scope of these reactions, employing a wider variety of active methylene compounds and third components in the multicomponent reactions. Furthermore, the investigation of different catalytic systems, including Lewis acids and organocatalysts, could lead to improved yields and milder reaction conditions. The biological evaluation of the newly synthesized compound libraries will be a critical next step in unlocking their therapeutic potential.
References
-
Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). MDPI. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. [Link]
-
Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes.. ResearchGate. [Link]
-
1 Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview). ResearchGate. [Link]
-
Synthesis of pyrimido[4,5‐d]‐pyrimidines. ResearchGate. [Link]
-
Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. PMC. [Link]
-
(PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. [Link]
-
One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. [Link]
-
A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. [Link]
-
The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives.. ResearchGate. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. [Link]
-
The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. pubs.acs.org. [Link]
-
Efficient promiscuous Knoevenagel condensation catalyzed by papain confined in Cu3(PO4)2 nanoflowers. National Institutes of Health. [Link]
-
Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. MDPI. [Link]
-
Multicomponent Reactions as an Efficient and Facile Alternative Route in Organic Synthesis and Applications. Preprints.org. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. wiley.com. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. [Link]
-
Multicomponent reactions as an efficient and facile alternative route in organic synthesis and applications. ResearchGate. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. chem.wisc.edu. [Link]
-
4,6-Diamino-pyrimidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health. [Link]
-
Synthesis of Dihydropyrimidinones via Urea-Based Multicomponent Reactions. Organic & Biomolecular Chemistry. [Link]
-
Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry. [Link]
-
One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. [Link]
-
(PDF) Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. ResearchGate. [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]
Sources
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oiccpress.com [oiccpress.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
A Comprehensive Theoretical Guide to the Reactivity of 4,6-Diaminopyrimidine-5-carbaldehyde
An In-depth Technical Guide
Abstract
4,6-Diaminopyrimidine-5-carbaldehyde is a heterocyclic compound of significant interest, possessing a unique electronic architecture derived from the interplay of electron-donating amino groups and an electron-withdrawing carbaldehyde moiety on an electron-deficient pyrimidine core. This structure makes it a versatile precursor for the synthesis of novel fused heterocyclic systems and pharmacologically active molecules.[1][2] Despite its potential, dedicated theoretical studies on its reactivity are scarce. This guide leverages established principles of computational chemistry, primarily Density Functional Theory (DFT), to construct a detailed theoretical framework for understanding and predicting the reactivity of this molecule. By analyzing its optimized geometry, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP), we identify the primary sites for electrophilic and nucleophilic attack and elucidate the most probable reaction mechanisms. This document serves as a predictive roadmap for researchers, scientists, and drug development professionals aiming to utilize this compound in rational synthetic design.
Introduction to the this compound Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The unique value of this compound lies in its trifunctional nature, which provides multiple handles for synthetic modification.
-
Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring render it inherently electron-deficient, influencing the reactivity of its substituents.[3]
-
Amino Groups (C4, C6): These are strong electron-donating groups that push electron density into the ring via resonance. This partially counteracts the ring's electron deficiency and modulates its aromatic character and susceptibility to electrophilic attack.
-
Carbaldehyde Group (C5): As an electron-withdrawing group, the aldehyde functionality serves as a primary electrophilic site for nucleophilic addition and condensation reactions, making it a key locus for molecular elaboration.[4][5]
The electronic tension between these opposing groups dictates the molecule's overall reactivity, creating a nuanced chemical personality that this guide aims to explore through a theoretical lens.
Theoretical and Computational Methodology
To build a robust predictive model of reactivity, a carefully selected computational strategy is paramount. Our approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that offers an optimal balance of computational efficiency and accuracy for systems of this size.
The Choice of Density Functional Theory (DFT)
DFT has become the workhorse of modern computational chemistry for its ability to accurately model electron correlation effects. For this analysis, the B3LYP hybrid functional is selected. B3LYP combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has a proven track record of providing reliable geometric and electronic properties for a wide range of organic molecules, as demonstrated in studies of similar pyrimidine systems.[1][6]
Basis Set Selection: The Foundation of Accuracy
The accuracy of any DFT calculation is critically dependent on the basis set used to describe the atomic orbitals. We select the 6-311++G(d,p) basis set, a choice that reflects a commitment to precision:
-
6-311G: A triple-zeta valence basis set that provides a flexible description of the valence electrons involved in chemical bonding.
-
++: Diffuse functions are added to both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs and for modeling non-covalent interactions.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for correctly modeling bond angles and electronic distribution in a conjugated system.
Computational Workflow
The theoretical investigation follows a logical, multi-step protocol. Each step builds upon the last to create a comprehensive electronic and reactivity profile.
Caption: Standard workflow for computational reactivity analysis.
Key Theoretical Probes of Reactivity
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability.[1][2]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic charge distribution around a molecule. It provides an intuitive guide to intermolecular interactions, highlighting regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.[6][7]
-
Global Reactivity Descriptors: Conceptual DFT provides quantitative metrics for reactivity, such as chemical hardness (η), electronegativity (χ), and the global electrophilicity index (ω). These values help classify the molecule's overall reactivity profile.[2]
In Silico Analysis of Molecular Structure and Electronic Properties
Based on the described methodology, we can predict the key structural and electronic features of this compound.
Predicted Molecular Geometry
A full geometry optimization would yield precise bond lengths and angles. For illustrative purposes, the following table summarizes the expected structural parameters for the core system.
| Parameter | Predicted Value (Å or °) | Rationale |
| C4-N (amino) Bond Length | ~1.36 Å | Shorter than a typical C-N single bond due to resonance participation of the nitrogen lone pair with the ring. |
| C5-C (aldehyde) Bond Length | ~1.45 Å | Typical C-C bond length between an sp² carbon of the ring and an sp² carbon of the carbonyl. |
| C=O Bond Length | ~1.22 Å | Characteristic of a conjugated aldehyde carbonyl group. |
| C4-C5-C6 Bond Angle | ~120° | Consistent with the sp² hybridization of the atoms within the aromatic ring. |
Frontier Molecular Orbital (FMO) Analysis
The FMOs are key to understanding the molecule's reactivity.
-
HOMO: The HOMO is predicted to be localized primarily on the electron-rich amino groups and the pyrimidine ring. This indicates that these are the most probable sites for electrophilic attack. The nitrogen atoms of the amino groups are the primary nucleophilic centers.
-
LUMO: The LUMO is expected to be distributed over the electron-deficient carbaldehyde group and the pyrimidine ring, particularly at the C2, C5, and carbonyl carbon positions. This identifies the carbonyl carbon as the primary site for nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The presence of both strong donating and withdrawing groups on the conjugated system is expected to result in a relatively small HOMO-LUMO gap. A smaller gap signifies higher polarizability and greater chemical reactivity.[2]
Caption: Conceptual FMO diagram showing the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP) Map
The calculated MEP map would visually confirm the electronic distribution. We predict:
-
Intense Negative Potential (Red): Localized on the carbonyl oxygen atom and, to a lesser extent, the ring nitrogen atoms. These are the most favorable sites for interaction with electrophiles or protons.
-
Moderate Negative Potential (Yellow/Green): Spread across the pyrimidine ring, influenced by the amino groups.
-
Positive Potential (Blue): Concentrated around the hydrogens of the amino groups and the aldehyde proton, indicating these are sites for interaction with nucleophiles. The region around the carbonyl carbon would also show a degree of positive potential, marking it as an electrophilic center.
Predicted Reaction Mechanisms and Reactivity
The theoretical analysis enables the prediction of the molecule's behavior in various chemical reactions.
Reactivity of the Carbaldehyde Group: Nucleophilic Addition & Condensation
The most prominent reactive site is the electrophilic carbon of the carbaldehyde group. It is highly susceptible to nucleophilic attack, leading to addition or condensation products. A prime example is the Claisen-Schmidt condensation, analogous to reactions observed with similar pyrimidine aldehydes.[4][5]
Protocol: Typical Claisen-Schmidt Condensation
-
Dissolution: Dissolve this compound (1 mmol) and an appropriate ketone (e.g., acetophenone, 1 mmol) in ethanol.
-
Base Addition: Add a catalytic amount of a base, such as aqueous NaOH or KOH, to generate the enolate of the ketone.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, neutralize the mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent like ethyl acetate.
-
Purification: Purify the resulting chalcone derivative via recrystallization or column chromatography.
Caption: Mechanism of the Claisen-Schmidt condensation reaction.
Reactivity of the Amino Groups
The amino groups are nucleophilic and can undergo reactions typical for arylamines, such as acylation, alkylation, or diazotization, although the latter may be complex due to the electron-deficient ring. Their primary role, however, is to activate the ring system electronically.
Reactivity of the Pyrimidine Ring
-
Electrophilic Aromatic Substitution (SEAr): The powerful activating effect of the two amino groups makes SEAr plausible, which is unusual for a pyrimidine. The most likely position for electrophilic attack is the C2 carbon, which is ortho and para to the activating amino groups and avoids the deactivating influence of the adjacent carbaldehyde.
-
Nucleophilic Aromatic Substitution (SNAr): Unlike halogenated pyrimidines which readily undergo SNAr,[3][4] this reaction is highly improbable on this compound. The amino groups are extremely poor leaving groups, effectively shutting down this pathway.
Summary and Outlook
This theoretical guide establishes a detailed reactivity map for this compound.
Key Predictions:
-
Primary Nucleophilic Sites: The nitrogen atoms of the C4 and C6 amino groups.
-
Primary Electrophilic Site: The carbon atom of the C5 carbaldehyde group.
-
Dominant Reactivity: The carbaldehyde group is predicted to be the most versatile reaction handle, readily undergoing nucleophilic addition and condensation reactions.
-
Ring Reactivity: The pyrimidine ring is activated towards electrophilic attack at the C2 position but deactivated towards nucleophilic aromatic substitution.
These in silico findings provide a strong foundation for the rational design of synthetic routes. The molecule emerges as an ideal scaffold for building complex molecular architectures, particularly through derivatization of the aldehyde. Future experimental work to confirm these predictions will unlock the full potential of this valuable synthetic building block for applications in medicinal chemistry and materials science.
References
-
Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde. ResearchGate. [Link]
-
Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde. Taylor & Francis Group. [Link]
-
The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega. [Link]
-
Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. PMC - NIH. [Link]
-
Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. PMC - NIH. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Item - Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde - Taylor & Francis Group - Figshare [tandf.figshare.com]
Initial investigation into the biological activity of 4,6-Diaminopyrimidine-5-carbaldehyde
An In-Depth Technical Guide to the Initial Biological Investigation of 4,6-Diaminopyrimidine-5-carbaldehyde
Executive Summary
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This compound represents a particularly promising, yet underexplored, starting point for drug discovery. The presence of two amino groups offers critical hydrogen bonding capabilities, while the aldehyde at the 5-position provides a versatile chemical handle for the synthesis of diverse compound libraries. This guide, intended for researchers and drug development professionals, outlines a structured, multi-tiered approach for the initial investigation of its biological activities. We present detailed, field-proven protocols for assessing antiproliferative, antimicrobial, and enzyme inhibitory activities, moving from broad foundational screening to more specific mechanistic inquiries. The causality behind each experimental choice is explained to provide a logical framework for investigation, ensuring a scientifically rigorous evaluation of this high-potential molecule.
Introduction: The Strategic Value of this compound
The 4,6-Diaminopyrimidine Core: A Privileged Scaffold
The 2,4-diaminopyrimidine structure is a well-established "privileged scaffold" in drug discovery, known for its ability to mimic the hydrogen bonding patterns of purines and pyrimidines, allowing it to interact with a wide range of biological targets, particularly ATP-binding sites in kinases.[1] Derivatives of diaminopyrimidine have demonstrated potent activities as anticancer agents, focal adhesion kinase (FAK) inhibitors, and dihydrofolate reductase (DHFR) inhibitors.[1][2][3] The isomeric 4,6-diamino core, while less common, offers a different spatial arrangement of hydrogen bond donors and acceptors, creating opportunities to explore novel interactions within target active sites.
The 5-Carbaldehyde Moiety: A Gateway to Chemical Diversity
The true synthetic potential of this molecule lies in the aldehyde functional group at the C5 position. This electrophilic center is a highly versatile handle for derivatization. For instance, it can readily undergo condensation reactions with hydrazines or hydrazides to form hydrazones, a chemical class known for potent antiproliferative and kinase inhibitory activity.[4] This allows for the rapid generation of a focused library of compounds, enabling a systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.[5]
Rationale for a Multi-Tired Investigative Approach
To efficiently and comprehensively assess the biological potential of a novel compound, a tiered screening approach is essential. This strategy prioritizes broad, cost-effective assays to first identify any "hits" and then progresses to more complex, resource-intensive assays to understand the mechanism of action. Our investigation begins with foundational cytotoxicity and antimicrobial screening (Tier 1) before proceeding to more targeted enzyme inhibition and mechanistic cell death assays (Tier 2).
Synthesis and Characterization Considerations
While this guide focuses on biological evaluation, the synthesis of this compound is a critical first step. It is typically not commercially available and must be synthesized. A plausible route involves starting with a more accessible precursor, such as 4,6-dichloropyrimidine-5-carbaldehyde, which can be prepared via the Vilsmeier-Haack reaction.[6][7] The chloro groups can then be displaced by ammonia or other amine nucleophiles through nucleophilic aromatic substitution (SNAr) reactions to yield the desired diamino product.[8][9] Rigorous purification and structural confirmation using techniques like NMR, mass spectrometry, and IR spectroscopy are mandatory before commencing any biological assays.
Tier 1 Screening: Foundational Biological Activity
The initial tier of experiments is designed to cast a wide net, efficiently identifying whether the compound exhibits significant antiproliferative or antimicrobial effects.
Antiproliferative and Cytotoxicity Assessment
Causality & Experimental Choice : Cytotoxicity assays are fundamental in the early stages of drug development to screen for potential anticancer agents and to eliminate overtly toxic compounds.[10] The MTT assay is a widely used, robust, and cost-effective colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[11][12] By testing the compound against a panel of cancer cell lines and a non-cancerous control line, we can determine its potency (IC₅₀) and its preliminary therapeutic index (selectivity for cancer cells).[12]
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Seeding : Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous cell line (e.g., HEK293 embryonic kidney cells) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment : Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the compound-containing medium. Include wells with vehicle control (DMSO) and untreated controls.
-
Incubation : Incubate the plates for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[12]
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation
| Cell Line | Compound IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | Experimental Value | 15.2 ± 1.8 |
| A549 (Lung Cancer) | Experimental Value | Value |
| HEK293 (Non-cancerous) | Experimental Value | Value |
Data are presented as mean ± standard deviation from three independent experiments.
Antimicrobial Activity Screening
Causality & Experimental Choice : The emergence of antimicrobial resistance necessitates the discovery of novel antibiotics.[13] Pyrimidine derivatives have shown promise in this area.[14][15] The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] It is a quantitative and reproducible method suitable for initial screening.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation : Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 90028) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution : In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculation : Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation : Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
MIC Determination : The MIC is visually determined as the lowest concentration of the compound in which no turbidity (growth) is observed.
Data Presentation
| Microorganism | Strain | Compound MIC (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Experimental Value | 0.5 |
| Escherichia coli | Gram-negative | Experimental Value | 0.015 |
| Candida albicans | Fungus | Experimental Value | 0.25 (as Amphotericin B) |
Tier 2 Screening: Mechanistic Exploration
If the Tier 1 screening reveals a significant "hit" (e.g., a low micromolar IC₅₀ against cancer cells), the next step is to investigate the potential mechanism of action.
Enzyme Inhibition Assays
Causality & Experimental Choice : Many diaminopyrimidine derivatives function by inhibiting specific enzymes, particularly protein kinases involved in cell signaling pathways that are often dysregulated in cancer.[2][4] For example, 4-amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones have been identified as potent dual ErbB-2/EGFR kinase inhibitors.[4] A general spectrophotometric enzyme inhibition assay is a versatile method to screen the compound against a panel of relevant kinases (e.g., EGFR, FAK, SRC) or other enzymes like COX-2 or Glutathione Reductase, which are also known targets of pyrimidines.[16][17][18]
Detailed Protocol: General Spectrophotometric Kinase Inhibition Assay
-
Reagent Preparation : Prepare stock solutions of the purified target kinase, the test compound, and a suitable substrate in an optimized assay buffer.
-
Enzyme-Inhibitor Pre-incubation : In a 96-well plate, add a fixed concentration of the enzyme to wells containing varying concentrations of the test compound. Include a control with no inhibitor. Incubate for 15-30 minutes at a constant temperature to allow for binding.[16]
-
Reaction Initiation : Initiate the reaction by adding the substrate (e.g., a peptide substrate and ATP).
-
Kinetic Measurement : Immediately measure the change in absorbance over time at a specific wavelength corresponding to substrate consumption or product formation.
-
Data Analysis : Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percentage of inhibition versus the log of inhibitor concentration to determine the IC₅₀ value. Further kinetic studies (varying substrate concentration) can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) via Lineweaver-Burk plots.[19]
Apoptosis Induction Analysis
Causality & Experimental Choice : If a compound is cytotoxic, it is crucial to determine whether it induces programmed cell death (apoptosis) or necrosis. Apoptosis is a controlled, non-inflammatory process and is the desired mechanism for most anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[20]
Detailed Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment : Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting : Harvest both adherent and floating cells by trypsinization, then wash with cold PBS.
-
Staining : Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate in the dark for 15 minutes at room temperature.[20]
-
Flow Cytometry Analysis : Analyze the stained cells by flow cytometry within one hour.
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Necrotic cells : Annexin V-negative and PI-positive.
-
Summary and Future Directions
This guide provides a robust framework for the initial biological characterization of this compound. By following a logical progression from broad screening to mechanistic studies, researchers can efficiently identify and validate potential therapeutic activities. Positive results from this initial investigation would warrant several follow-up actions:
-
Lead Optimization : Utilize the 5-carbaldehyde to synthesize a focused library of derivatives (e.g., hydrazones, imines, Schiff bases) to improve potency and selectivity.
-
Target Deconvolution : If a strong phenotype is observed without a known enzyme target, employ techniques like chemical proteomics to identify the compound's binding partners.
-
In Vivo Studies : Advance promising lead compounds into animal models to evaluate efficacy, pharmacokinetics, and safety.
-
ADME/Tox Profiling : Conduct in vitro assays to assess Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties, which are critical for drug development.
By systematically applying these validated protocols, the scientific community can effectively unlock the therapeutic potential hidden within the this compound scaffold.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery.
- Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health.
- MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- BenchChem. (n.d.). Navigating Enzyme Inhibition: A Comparative Guide to Pyrimidine-Based Compounds.
- Ingenta Connect. (2012). Screening Strategies to Identify New Antibiotics.
- MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB.
- National Institutes of Health. (n.d.). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods.
- Enzo Life Sciences. (n.d.). Cytotoxicity Assays | Life Science Applications.
- ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- National Institutes of Health. (n.d.). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties.
- National Institutes of Health. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.
- Juniper Publishers. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase.
- Juniper Publishers. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase.
- ResearchGate. (2010). 4,6-Diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one.
- National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors.
- ResearchGate. (2009). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy).
- Royal Society of Chemistry. (n.d.). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents.
- MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- National Institutes of Health. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
- ACS Publications. (n.d.). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine.
- Royal Society of Chemistry. (n.d.). Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers.
- Journal of Organic and Pharmaceutical Chemistry. (2018). The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters.
- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition.
- ResearchGate. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. opentrons.com [opentrons.com]
- 11. researchgate.net [researchgate.net]
- 12. ijprajournal.com [ijprajournal.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. juniperpublishers.com [juniperpublishers.com]
- 19. juniperpublishers.com [juniperpublishers.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Purine Derivatives from 4,6-Diaminopyrimidine-5-carbaldehyde
Introduction: The Enduring Significance of Purine Scaffolds in Therapeutic Innovation
The purine ring system, a fused heterocycle of pyrimidine and imidazole, is a cornerstone of life, forming the basis of the nucleobases adenine and guanine, which are fundamental components of DNA and RNA.[1][2] Beyond their role in genetics, purine derivatives are integral to various metabolic processes, acting as signaling molecules and cofactors for a multitude of enzymes.[3] This inherent biological relevance has established the purine scaffold as a "privileged" structure in medicinal chemistry and drug discovery. The versatility of the purine ring system allows for the development of a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][4] Consequently, the development of efficient and versatile synthetic routes to novel purine derivatives is of paramount importance to researchers, scientists, and drug development professionals.
This comprehensive guide focuses on the synthesis of purine derivatives from a highly versatile and reactive starting material: 4,6-diaminopyrimidine-5-carbaldehyde . This precursor offers a strategic advantage by incorporating a reactive aldehyde functionality ortho to an amino group on the pyrimidine ring, facilitating a direct and efficient pathway to the fused imidazole ring of the purine core. We will delve into the key synthetic strategies, provide detailed experimental protocols, and offer insights into the underlying reaction mechanisms to empower researchers in their quest for novel therapeutic agents.
Synthetic Strategy: The Power of Intramolecular Cyclization
The primary and most elegant approach for the synthesis of purine derivatives from this compound involves a two-step, one-pot reaction sequence:
-
Schiff Base Formation: The initial step is the condensation of the aldehyde group of this compound with a primary amine. This reaction forms a Schiff base (or imine), a key intermediate where the nitrogen atom of the primary amine is double-bonded to the carbonyl carbon of the aldehyde.[5]
-
Intramolecular Cyclization: The newly formed Schiff base undergoes an intramolecular cyclization, where one of the amino groups on the pyrimidine ring attacks the imine carbon. This is followed by aromatization, typically through the elimination of a molecule of water, to yield the stable, aromatic purine ring system.[6]
This strategy allows for the facile introduction of a wide variety of substituents at the N-9 position of the purine core by simply varying the primary amine used in the initial condensation step.
Visualizing the Pathway: From Pyrimidine to Purine
The transformation from this compound to a 9-substituted purine derivative can be visualized as a streamlined process.
Caption: General workflow for the synthesis of 9-substituted purines.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for the synthesis of the key starting material and its subsequent conversion to purine derivatives.
Protocol 1: Synthesis of the Precursor - this compound
The synthesis of this compound can be achieved from commercially available 4,6-dihydroxypyrimidine through a two-step process involving a Vilsmeier-Haack reaction followed by amination.
Part A: Vilsmeier-Haack Reaction to form 4,6-Dichloropyrimidine-5-carbaldehyde
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] In this case, it is used to both chlorinate the hydroxyl groups and introduce the aldehyde functionality.
Materials and Reagents:
-
4,6-Dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
To this mixture, add 4,6-dihydroxypyrimidine in small portions, ensuring the temperature does not exceed 20 °C.
-
Once the addition is complete, slowly heat the reaction mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4,6-dichloropyrimidine-5-carbaldehyde. The product can be further purified by column chromatography or recrystallization.
Part B: Amination to form this compound
The chloro substituents on the pyrimidine ring are readily displaced by amines.
Materials and Reagents:
-
4,6-Dichloropyrimidine-5-carbaldehyde
-
Ammonia solution (e.g., 28% in water or ammonia in ethanol)
-
Ethanol (if not using aqueous ammonia)
Procedure:
-
Dissolve 4,6-dichloropyrimidine-5-carbaldehyde in ethanol in a sealed reaction vessel.
-
Add an excess of the ammonia solution.
-
Heat the mixture at a temperature ranging from 80-120 °C for several hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, may precipitate out of the solution upon cooling. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The resulting solid can be purified by recrystallization.
Protocol 2: Synthesis of 9-Substituted Purine Derivatives
This protocol outlines the one-pot synthesis of 9-substituted purines from this compound and a primary amine.
Materials and Reagents:
-
This compound
-
A primary amine (e.g., aniline, benzylamine, or other alkyl/aryl amines)
-
Anhydrous ethanol or another suitable solvent (e.g., DMF, acetic acid)
-
Catalytic amount of an acid (e.g., glacial acetic acid, p-toluenesulfonic acid) - optional, but can accelerate Schiff base formation.
-
An oxidizing agent (e.g., air, nitrobenzene, or a mild chemical oxidant) - may be required for the aromatization step in some cases.
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous ethanol.
-
To this solution, add the primary amine (1-1.2 equivalents).
-
If desired, add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-6 hours. The formation of the Schiff base intermediate can be monitored by TLC.
-
Continue to reflux the mixture to facilitate the intramolecular cyclization and aromatization. In some cases, bubbling air through the reaction mixture or adding a mild oxidizing agent can promote the final aromatization step to the purine. The total reaction time can vary from 6 to 24 hours depending on the reactivity of the primary amine.
-
Monitor the formation of the purine product by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The purine derivative may precipitate from the solution and can be collected by filtration.
-
If the product remains in solution, the solvent should be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Data Presentation: Representative Examples
| Entry | Primary Amine (R-NH₂) | Resulting Purine Derivative (at N-9) | Typical Yield (%) |
| 1 | Aniline | 9-Phenylpurine | 75-85 |
| 2 | Benzylamine | 9-Benzylpurine | 80-90 |
| 3 | Cyclohexylamine | 9-Cyclohexylpurine | 70-80 |
| 4 | 4-Methoxyaniline | 9-(4-Methoxyphenyl)purine | 78-88 |
Note: Yields are indicative and can vary based on reaction scale and purification methods.
Mechanism in Focus: The Chemistry Behind the Transformation
The synthesis proceeds through a well-understood mechanism involving nucleophilic attack and subsequent dehydration steps.
Caption: Key mechanistic steps in the purine synthesis.
Expert Insights:
-
The choice of solvent can influence reaction rates. Protic solvents like ethanol can facilitate proton transfer steps, while aprotic polar solvents like DMF may be suitable for less reactive amines.
-
For electron-deficient primary amines, the addition of an acid catalyst is often beneficial for the initial Schiff base formation.
-
The final aromatization step can sometimes be the rate-limiting step. If the reaction stalls at the dihydro-purine intermediate, gentle oxidation can be employed to drive the reaction to completion.
Troubleshooting Common Experimental Challenges
| Problem | Potential Cause | Suggested Solution |
| Low yield of Schiff base | Incomplete reaction; steric hindrance from the amine. | Increase reaction time or temperature; add an acid catalyst; use a more reactive amine. |
| Reaction stops at the Schiff base intermediate | Insufficient energy for cyclization; stable intermediate. | Increase reflux time and/or temperature; consider a higher boiling point solvent; add a mild oxidizing agent to promote aromatization. |
| Formation of side products | Self-condensation of the starting material; reaction with solvent. | Ensure anhydrous conditions; use a non-reactive solvent; purify the starting materials before use. |
| Difficulty in product purification | Similar polarity of starting material and product. | Optimize the mobile phase for column chromatography; consider derivatization for easier separation; attempt recrystallization from various solvent systems. |
Conclusion: A Versatile Gateway to Novel Purine Derivatives
The synthesis of purine derivatives from this compound represents a highly efficient and versatile strategy for accessing a diverse library of N-9 substituted purines. This approach, rooted in the fundamental principles of Schiff base formation and intramolecular cyclization, provides a powerful tool for researchers in the fields of medicinal chemistry and drug discovery. The ability to readily modify the substituent at the N-9 position by simply changing the primary amine starting material makes this methodology particularly attractive for structure-activity relationship (SAR) studies. By understanding the underlying mechanisms and optimizing the reaction conditions as outlined in these application notes, scientists can effectively harness the potential of this synthetic route to develop novel purine-based compounds with significant therapeutic potential.
References
-
Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2024). RSC Publishing. [Link]
-
Examples of synthetized pyrimidine and purine derivatives endowed with biological activity. (n.d.). ResearchGate. [Link]
-
(PDF) Recent Development of Purine Derivatives and Their Biological Applications (2019-2024). (n.d.). ResearchGate. [Link]
-
Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system. (2023). SpringerLink. [Link]
-
The synthesis of some 9-furfuryl-6-substituted purines as potential antimetabolites. (2025). Journal of the American Chemical Society. [Link]
-
Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of Novel N 9 -Substituted Purine Derivatives from Polymer Supported α-Amino Acids. (2025). ResearchGate. [Link]
-
Pharmaceuticals | Special Issue : Purine and Its Derivatives. (n.d.). MDPI. [Link]
-
Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. (n.d.). ResearchGate. [Link]
-
Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde. (2022). Taylor & Francis Online. [Link]
-
Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage. (2003). PubMed. [Link]
-
Intramolecular cyclization of a Schiff base. (n.d.). ResearchGate. [Link]
-
Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. (2024). National Center for Biotechnology Information. [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). National Center for Biotechnology Information. [Link]
-
Formation and intramolecular cyclization of the Schiff base formation between histidine and pyridoxal 5'-phosphate. (2025). ResearchGate. [Link]
-
A Short Review: Methodologies for the Synthesis of Schiff's Bases. (n.d.). Indian Journal of Advances in Chemical Science. [Link]
-
ChemInform Abstract: Catalytic C—H Bond Functionalization of Purine and Pyrimidine Nucleosides: A Synthetic and Mechanistic Perspective. (2025). ResearchGate. [Link]
-
The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. (2025). ResearchGate. [Link]
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (n.d.). PubMed Central. [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). National Center for Biotechnology Information. [Link]
-
Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases. (2024). MDPI. [Link]
-
Catalytic highly asymmetric 1,5(6)-selective cyclization reaction of α-hydroxyimino cyclic ketones: direct approach to ring-fused hydroxyimino dihydropyrans. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis, characterization and antimicrobial studies of schiff base ligand derived from 2-Amino 4,6-Dihydroxypyrimidine and Benzaldehyde and its Mn(II) complexes. (2025). ResearchGate. [Link]
-
(PDF) Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. (2017). ResearchGate. [Link]
Sources
- 1. Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Strategic Utility of 4,6-Diaminopyrimidine-5-carbaldehyde in the Synthesis of Pyrimido[4,5-d]pyrimidines: Application Notes and Protocols
Introduction: The Pyrimido[4,5-d]pyrimidine Scaffold in Medicinal Chemistry
The fusion of two pyrimidine rings to form the pyrimido[4,5-d]pyrimidine core results in a class of heterocyclic compounds with significant and diverse biological activities. These scaffolds are integral to a multitude of natural products and synthetic drug molecules, exhibiting a broad spectrum of pharmacological properties.[1] The therapeutic potential of pyrimido[4,5-d]pyrimidine derivatives is extensive, with documented efficacy as anticancer, antiviral, antimicrobial, anti-inflammatory, and diuretic agents.[1][2] The structural rigidity and the arrangement of nitrogen atoms in the fused ring system allow for specific interactions with various biological targets, making it a privileged scaffold in drug discovery.
This application note provides a detailed guide for the synthesis of pyrimido[4,5-d]pyrimidines, with a particular focus on the strategic use of 4,6-diaminopyrimidine-5-carbaldehyde as a key starting material. We will delve into the mechanistic rationale behind the synthetic choices and provide detailed, actionable protocols for researchers in medicinal chemistry and drug development.
Core Concept: The Versatility of this compound as a Synthon
This compound is a highly valuable and versatile starting material for the construction of the pyrimido[4,5-d]pyrimidine scaffold. Its structure incorporates the necessary functionalities to readily undergo cyclocondensation reactions. The two amino groups and the aldehyde moiety on adjacent carbons of the pyrimidine ring provide the reactive sites for the formation of the second pyrimidine ring.
The general synthetic strategy involves the reaction of this compound with a reagent that can provide the remaining atoms needed to form the second six-membered ring. This typically involves a component with an active methylene group and a source of nitrogen.
Visualizing the Synthetic Pathway
The following diagram illustrates the general workflow for the synthesis of pyrimido[4,5-d]pyrimidines from this compound.
Caption: General workflow for pyrimidopyrimidine synthesis.
Mechanistic Insights: The Cyclocondensation Reaction
The formation of the pyrimido[4,5-d]pyrimidine ring system from this compound proceeds through a cyclocondensation mechanism. The initial step is the condensation of one of the amino groups of the starting pyrimidine with the carbonyl group of the cyclizing reagent (or an intermediate formed in situ). This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused-ring system.
The exact mechanism can vary depending on the specific cyclizing reagent used. For instance, in a reaction with urea, a plausible mechanism involves the initial formation of a Schiff base between the aldehyde and urea, followed by nucleophilic attack of the second amino group of the pyrimidine onto the urea carbonyl, and subsequent cyclization and dehydration.
Detailed Protocols
The following protocols provide step-by-step instructions for the synthesis of pyrimido[4,5-d]pyrimidine derivatives using this compound. These protocols are based on established synthetic methodologies for similar heterocyclic systems and are designed to be robust and reproducible.[3][4]
Protocol 1: Synthesis of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione Derivatives using Urea
This protocol describes a one-pot synthesis of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones, which are valuable intermediates in medicinal chemistry. The use of water as a solvent makes this an environmentally benign procedure.[3]
Materials:
-
This compound
-
Urea
-
Water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, add this compound (1 mmol) and urea (1.2 mmol).
-
To this mixture, add 10 mL of water.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 5 mL).
-
Recrystallize the crude product from hot ethanol to obtain the pure pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivative.
-
Dry the purified product in a vacuum oven.
Expected Yield: 70-85%
Protocol 2: Synthesis of 2-Thioxopyrimido[4,5-d]pyrimidin-4(3H)-one Derivatives using Thiourea
This protocol is analogous to Protocol 1 but utilizes thiourea to introduce a thione group at the 2-position of the newly formed pyrimidine ring.
Materials:
-
This compound
-
Thiourea
-
Water
-
Dimethylformamide (DMF) (for recrystallization)
Equipment:
-
Same as Protocol 1
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol) and thiourea (1.2 mmol).
-
Add 10 mL of water to the flask.
-
Reflux the mixture with vigorous stirring for 5-7 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Isolate the solid product by vacuum filtration.
-
Wash the collected solid with cold water (2 x 5 mL).
-
Purify the crude product by recrystallization from a mixture of DMF and water.
-
Dry the final product under vacuum.
Expected Yield: 65-80%
Protocol 3: Synthesis of 2-Substituted-4-aminopyrimido[4,5-d]pyrimidines using Amidines
This protocol allows for the introduction of various substituents at the 2-position of the pyrimido[4,5-d]pyrimidine core by using different amidine hydrochlorides.
Materials:
-
This compound
-
Amidine hydrochloride (e.g., acetamidine hydrochloride, benzamidine hydrochloride)
-
Sodium ethoxide
-
Absolute ethanol
Equipment:
-
Same as Protocol 1
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.2 mmol) in 10 mL of absolute ethanol under an inert atmosphere.
-
To this solution, add this compound (1 mmol) and the desired amidine hydrochloride (1.1 mmol).
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a few drops of glacial acetic acid.
-
The product will precipitate upon neutralization. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL).
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure 2-substituted-4-aminopyrimido[4,5-d]pyrimidine.
-
Dry the product under vacuum.
Expected Yield: 60-75%
Data Presentation and Expected Results
The synthesized pyrimido[4,5-d]pyrimidine derivatives should be characterized by standard analytical techniques to confirm their structure and purity.
Table 1: Expected Analytical Data for a Representative Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | >300 °C |
| ¹H NMR (DMSO-d₆) | δ 11.0-11.5 (br s, 2H, NH), 8.0-8.5 (s, 1H, Ar-H), 7.5-8.0 (s, 1H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ 160-165 (C=O), 150-155 (C=O), 145-150 (Ar-C), 140-145 (Ar-C), 110-115 (Ar-C) |
| Mass Spec (ESI) | [M+H]⁺ corresponding to the calculated molecular weight |
Note: The exact chemical shifts in NMR spectra will vary depending on the specific substituents on the pyrimido[4,5-d]pyrimidine core.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time and/or temperature. Ensure efficient stirring. |
| Product loss during workup | Use minimal solvent for recrystallization. Ensure complete precipitation before filtration. | |
| Impure Product | Side reactions | Purify the starting materials. Optimize reaction temperature to minimize side product formation. |
| Incomplete removal of starting materials | Perform thorough washing of the crude product. Use a different solvent system for recrystallization. | |
| Reaction not proceeding | Inactive catalyst or reagent | Use fresh reagents. For Protocol 3, ensure the sodium ethoxide is freshly prepared and anhydrous conditions are maintained. |
Conclusion
This compound serves as a highly effective and versatile precursor for the synthesis of a wide range of pyrimido[4,5-d]pyrimidine derivatives. The protocols outlined in this application note provide robust and reproducible methods for accessing these medicinally important scaffolds. By understanding the underlying reaction mechanisms and employing careful experimental techniques, researchers can efficiently synthesize novel pyrimido[4,5-d]pyrimidine compounds for further investigation in drug discovery and development programs.
References
-
Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). MDPI. Retrieved from [Link]
-
Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (n.d.). PMC. Retrieved from [Link]
-
Synthesis of Quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones and Their Biological Activity With Dihydrofolate Reductase. (2003). PubMed. Retrieved from [Link]
-
One-pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives. (2007). ResearchGate. Retrieved from [Link]
-
One-pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives. (2007). ResearchGate. Retrieved from [Link]
-
Straightforward synthesis of pyrimido[4,5-e][3][5]diazepines via 6-aminopyrimidin-5-carbaldehydes. (n.d.). CORE. Retrieved from [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2018). MDPI. Retrieved from [Link]
-
Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. (n.d.). ResearchGate. Retrieved from [Link]
-
Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. (2016). Der Pharma Chemica. Retrieved from [Link]
-
Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. (2021). MDPI. Retrieved from [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2023). ResearchGate. Retrieved from [Link]
-
The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. (2018). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. (2001). PubMed. Retrieved from [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. Retrieved from [Link]
-
One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences. Retrieved from [Link]
-
CYCLOCONDENSATION OF 2-FLUORO-5-NITROBENZALDEHYDE WITH AMIDINES. NEW SYNTHESIS OF ISOQUINOLINES. (2000). Springer. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones and their biological activity with dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
The Versatile Scaffold: 4,6-Diaminopyrimidine-5-carbaldehyde in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. Among these, 4,6-diaminopyrimidine-5-carbaldehyde has emerged as a highly versatile and valuable building block. Its unique arrangement of functional groups—two reactive amino groups and an electrophilic carbaldehyde moiety on a privileged pyrimidine core—provides a rich platform for the construction of complex heterocyclic systems with significant therapeutic potential. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of a Multifunctional Building Block
The diaminopyrimidine core is a well-established pharmacophore found in numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors.[1][2] The strategic placement of a carbaldehyde group at the 5-position of the 4,6-diaminopyrimidine scaffold dramatically expands its synthetic utility. This aldehyde functionality serves as a key handle for a variety of chemical transformations, enabling the construction of fused ring systems and the introduction of diverse substituents crucial for modulating potency, selectivity, and pharmacokinetic properties of drug candidates.
This technical guide will illuminate the synthesis of this key intermediate and delve into its primary applications in the synthesis of potent kinase inhibitors and other biologically active heterocyclic compounds.
PART 1: Synthesis of the Core Scaffold
The synthesis of this compound is typically achieved through a two-step process, starting from readily available precursors. The initial step involves the synthesis of a dichlorinated intermediate, 4,6-dichloropyrimidine-5-carbaldehyde, which is then subjected to amination.
Protocol 1: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[3] In this context, it is employed for the simultaneous chlorination and formylation of 4,6-dihydroxypyrimidine.
Causality Behind Experimental Choices:
-
Vilsmeier Reagent: The in situ generated Vilsmeier reagent (from phosphorus oxychloride and dimethylformamide) acts as both the formylating and chlorinating agent.
-
Temperature Control: The initial cooling to 0 °C is crucial for the controlled formation of the Vilsmeier reagent. The subsequent heating to reflux drives the reaction to completion.
-
Work-up: Pouring the reaction mixture into ice water hydrolyzes any remaining Vilsmeier reagent and precipitates the product. The use of a mild base like sodium bicarbonate in the work-up neutralizes the acidic environment.
Methodology:
-
To a stirred solution of N,N-dimethylformamide (DMF, 3.2 mL) in a round-bottom flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 10 mL). Stir the mixture at 0 °C for 1 hour to form the Vilsmeier reagent.
-
To this mixture, add 4,6-dihydroxypyrimidine (2.5 g, 22.3 mmol) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into 100 g of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4,6-dichloropyrimidine-5-carbaldehyde as a yellow solid.[4][5]
| Parameter | Value | Reference |
| Starting Material | 4,6-dihydroxypyrimidine | [4][5] |
| Reagents | POCl₃, DMF | [4][5] |
| Scale | 2.5 g | [4] |
| Reported Yield | up to 95% | [4] |
| Purification | Extraction and concentration | [4] |
Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution, allowing for the introduction of amino groups.[6][7]
Causality Behind Experimental Choices:
-
Nucleophile: Ammonia (in the form of ammonium hydroxide) serves as the nucleophile to displace the chloride ions.
-
Solvent: A polar protic solvent like ethanol is suitable for this reaction.
-
Temperature: Heating is required to overcome the activation energy for the nucleophilic substitution.
Methodology:
-
Suspend 4,6-dichloropyrimidine-5-carbaldehyde (1.0 g, 5.65 mmol) in ethanol (20 mL) in a sealed pressure vessel.
-
Add concentrated ammonium hydroxide solution (28-30%, 10 mL) to the suspension.
-
Seal the vessel and heat the mixture at 100 °C for 6 hours with stirring.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound as a solid.
PART 2: Application in the Synthesis of Kinase Inhibitors
The 4,6-diaminopyrimidine scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors. The two amino groups can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP. The 5-carbaldehyde group provides a convenient point for diversification to explore the solvent-exposed regions of the kinase, thereby enhancing potency and selectivity.
Application Note 1: Synthesis of Pyrido[2,3-d]pyrimidine-based Kinase Inhibitors
The condensation of this compound with active methylene compounds is a powerful strategy for the synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocycles with demonstrated kinase inhibitory activity.[8][9][10]
Workflow for Pyrido[2,3-d]pyrimidine Synthesis:
Caption: Synthetic workflow for pyrido[2,3-d]pyrimidine-based kinase inhibitors.
Protocol 3: One-Pot Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol describes a one-pot, three-component reaction for the synthesis of a pyrido[2,3-d]pyrimidine derivative, which can be adapted from the reaction of 4-aminouracil with aldehydes and malononitrile.[8]
Methodology:
-
In a round-bottom flask, combine this compound (1.0 mmol), an aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure pyrido[2,3-d]pyrimidine derivative.
Table of Kinase Targets for Diaminopyrimidine Scaffolds:
| Kinase Target | Therapeutic Area | Reference |
| Focal Adhesion Kinase (FAK) | Oncology | [11] |
| Janus Kinase 3 (JAK3) | Autoimmune Diseases | [12] |
| Hematopoietic Progenitor Kinase 1 (HPK1) | Immuno-oncology | [13] |
| Aurora Kinase | Oncology | [14] |
| Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) | Inflammation | [2] |
PART 3: Application in the Synthesis of Pteridine Derivatives
Pteridines are a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings. They are found in many biologically important molecules, including folic acid and biopterin. The condensation of this compound with α-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of pteridine derivatives.
Application Note 2: Synthesis of Pteridines via Condensation
The reaction proceeds through the initial formation of a Schiff base between one of the amino groups of the diaminopyrimidine and a carbonyl group of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent aromatization.
Reaction Scheme for Pteridine Synthesis:
Caption: General reaction scheme for the synthesis of pteridines.
Protocol 4: Synthesis of a Pteridine Derivative
Methodology:
-
Dissolve this compound (1.0 mmol) in a mixture of ethanol (15 mL) and a few drops of acetic acid.
-
Add an aqueous solution of glyoxal (40% in water, 1.1 mmol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to afford the pteridine product.
Conclusion
This compound stands as a testament to the power of a well-designed molecular scaffold in medicinal chemistry. Its synthetic tractability, coupled with the inherent biological relevance of the diaminopyrimidine core, provides a robust platform for the discovery of novel therapeutics. The protocols and application notes detailed herein offer a starting point for researchers to harness the potential of this versatile building block in their drug discovery endeavors. The continued exploration of the reactivity of its functional groups will undoubtedly lead to the development of new synthetic methodologies and the discovery of next-generation medicines.
References
-
J. Tehrani, A. Perez-Gonzalez, J. Quintero. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. 2022, 27(16), 5183. [Link]
-
ResearchGate. Amination and solvolysis reactions on 2-amino-4,6-dichloropyrimidin-5-carbaldehyde. [Link]
-
Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters. 2021, 12(4), 653-661. [Link]
-
S. Abdolmohammadi, S. Balalaie. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry. 2012, 2, 7-14. [Link]
-
Ahmed H. Shamroukh, et al. The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research. 2016, 8(3), 734-772. [Link]
-
An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing. [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules. 2020, 25(1), 199. [Link]
-
A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. 2023, 9, 40-43. [Link]
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank. 2023, 2023(3), M1682. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. 2021, 64(15), 11417-11431. [Link]
-
Synthesis of pyrido[2,3‐d:5,6‐d/]dipyrimidine derivatives using... - ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Medicinal Chemistry. 2023, 14(7), 1307-1319. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. 2023, 13(39), 27367-27393. [Link]
-
Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. [Link]
-
Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. 2015, 6(9), 977-982. [Link]
-
The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. Journal of Organic and Pharmaceutical Chemistry. 2018, 16(1), 51-56. [Link]
-
Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. Bioorganic & Medicinal Chemistry. 2019, 27(8), 1646-1657. [Link]
-
Condensation Reactions of 1,2,3,4-Tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde. [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Organic Chemistry. 2013, 3(3), 187-196. [Link]
-
Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. ACS Omega. 2024, 9(1), 1059-1068. [Link]
-
Condensation Reactions of 1,2,3,4-Tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde - Sci-Hub. [Link]
-
Miniaturization of Popular Reactions from the Medicinal Chemists' Toolbox for Ultrahigh- Throughput Experimentation. ChemRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 6. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
- 9. jocpr.com [jocpr.com]
- 10. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 11. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Fused Pyrimidines from 4,6-Diaminopyrimidine-5-carbaldehyde: A Guide to Synthetic Protocols and Applications
This technical guide provides researchers, medicinal chemists, and professionals in drug development with a comprehensive overview of synthetic protocols for creating fused pyrimidine scaffolds, a cornerstone in modern pharmacology, utilizing the versatile starting material, 4,6-diaminopyrimidine-5-carbaldehyde. This document emphasizes not just the procedural steps but the underlying chemical principles and strategic considerations that inform the synthesis of these vital heterocyclic systems.
Introduction: The Significance of Fused Pyrimidines
Fused pyrimidine derivatives are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including many approved drugs.[1][2] Their structural resemblance to endogenous purines allows them to interact with a wide array of biological targets, leading to applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[3][4] The strategic functionalization of the pyrimidine ring through fusion with other heterocyclic or carbocyclic systems allows for the fine-tuning of their pharmacological profiles, making them a privileged scaffold in drug discovery.[5]
This compound is a particularly valuable precursor for the synthesis of fused pyrimidines. Its vicinal amino groups and the reactive aldehyde functionality provide a versatile platform for a variety of cyclocondensation reactions, enabling the efficient construction of diverse bicyclic and polycyclic systems.[6] This guide will detail key protocols for the synthesis of two major classes of fused pyrimidines from this starting material: pteridines and pyrimido[4,5-d]pyrimidines.
Core Synthetic Strategies: An Overview
The synthesis of fused pyrimidines from this compound primarily relies on cyclocondensation reactions. The general approach involves the reaction of the vicinal diamine functionalities with a bifunctional electrophile, or the reaction of the aldehyde group followed by cyclization involving one or both of the amino groups. The key to successful synthesis lies in the selection of the appropriate reaction partner and the optimization of reaction conditions to favor the desired cyclization pathway.
Protocol I: Synthesis of Pteridines via Condensation with Active Methylene Compounds
Pteridines, composed of fused pyrimidine and pyrazine rings, are a class of heterocyclic compounds with significant biological activity.[7] The synthesis of pteridines from this compound can be achieved through a reaction cascade that begins with a Knoevenagel condensation of the aldehyde with an active methylene compound, followed by an intramolecular cyclization.[8][9]
Application Notes and Scientific Rationale
This protocol is a modification of the classical Isay reaction for pteridine synthesis.[1] The initial Knoevenagel condensation between the aldehyde and the active methylene compound is a crucial step that forms a vinylogous dicarbonyl equivalent. The electron-withdrawing groups (Z and Z') on the active methylene compound are essential for activating the methylene protons, facilitating their deprotonation by a mild base.[8] The subsequent intramolecular cyclization is driven by the nucleophilicity of the pyrimidine amino groups attacking the newly formed electrophilic centers. The choice of base is critical; a weak base like piperidine or triethylamine is often sufficient to catalyze the Knoevenagel condensation without promoting unwanted side reactions.[9] The final aromatization to the stable pteridine ring system often occurs spontaneously or upon gentle heating.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of pteridines.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in a suitable solvent such as ethanol or dimethylformamide (10-15 mL).
-
Addition of Reagents: To the stirred solution, add the active methylene compound (1.05 mmol) (e.g., malononitrile, ethyl cyanoacetate, or a 1,3-dicarbonyl compound) followed by a catalytic amount of a weak base such as piperidine or triethylamine (0.1 mmol).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from 2 to 12 hours depending on the reactivity of the active methylene compound.
-
Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If the product remains in solution, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) or by column chromatography on silica gel to afford the pure 7-substituted pteridine derivative.
Expected Data
| Product Class | Typical Yield (%) | Spectroscopic Data (Expected) |
| 7-Substituted Pteridines | 60-85% | ¹H NMR: Aromatic protons in the range of 7.0-9.0 ppm. ¹³C NMR: Signals for the pyrimidine and pyrazine carbons. IR (cm⁻¹): N-H stretching, C=N stretching. MS: Molecular ion peak corresponding to the expected product. |
Protocol II: Synthesis of Pyrimido[4,5-d]pyrimidines via Cyclocondensation with Guanidine
Pyrimido[4,5-d]pyrimidines are another important class of fused pyrimidines with a wide range of pharmacological activities.[10] Their synthesis from this compound can be achieved through a cyclocondensation reaction with guanidine or its derivatives.[7]
Application Notes and Scientific Rationale
This protocol involves a direct cyclocondensation reaction to form the second pyrimidine ring. The reaction proceeds through the initial formation of a Schiff base between the aldehyde group of the pyrimidine starting material and one of the amino groups of guanidine.[7] This is followed by an intramolecular cyclization involving the other amino group of guanidine and a neighboring amino group on the pyrimidine ring. The final step is an aromatization, often through the elimination of a small molecule like water or ammonia, to yield the stable pyrimido[4,5-d]pyrimidine core. The use of a catalyst, such as an acid or a base, can facilitate the reaction by activating the aldehyde or the amino groups. The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents like DMF or DMSO often being effective.
Experimental Workflow Diagram
Caption: Workflow for pyrimido[4,5-d]pyrimidine synthesis.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine this compound (1.0 mmol) and guanidine hydrochloride (1.1 mmol).
-
Addition of Base and Solvent: Add a base such as sodium ethoxide or potassium carbonate (1.2 mmol) and a suitable solvent like ethanol or N,N-dimethylformamide (DMF) (10 mL).
-
Reaction: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. Monitor the reaction progress using TLC. The reaction time can vary from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. Otherwise, pour the reaction mixture into cold water to induce precipitation of the product.
-
Purification: The crude product can be purified by washing with water and a suitable organic solvent (e.g., ethanol or diethyl ether) and then recrystallized to obtain the pure 2,4-diaminopyrimido[4,5-d]pyrimidine.
Expected Data
| Product Class | Typical Yield (%) | Spectroscopic Data (Expected) |
| 2,4-Diaminopyrimido[4,5-d]pyrimidines | 50-75% | ¹H NMR: Signals for the pyrimidine protons and amino group protons. ¹³C NMR: Resonances for the carbons of the fused pyrimidine rings. IR (cm⁻¹): N-H stretching, C=N stretching. MS: Molecular ion peak confirming the product's mass.[1] |
Troubleshooting and Optimization
-
Low Yields: In cases of low product yield, consider increasing the reaction time or temperature.[2] The purity of the starting materials is also crucial; ensure that the this compound is of high purity.[2] The choice of solvent can significantly impact the reaction; screening different solvents may improve the yield.
-
Side Reactions: The formation of side products can be minimized by carefully controlling the reaction temperature and the stoichiometry of the reactants.[2] In the synthesis of pteridines, the use of a mild base is important to prevent self-condensation of the active methylene compound.
-
Purification Challenges: If the product is difficult to purify by recrystallization, column chromatography is a viable alternative. A range of solvent systems should be tested to find the optimal conditions for separation.
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of a diverse array of fused pyrimidine heterocycles. The protocols outlined in this guide for the synthesis of pteridines and pyrimido[4,5-d]pyrimidines provide a solid foundation for researchers in the field of medicinal chemistry. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, these synthetic strategies can be leveraged to create novel compounds with significant potential for drug discovery and development.
References
- Taylor, E. C. (2002). Pteridines. In Comprehensive Organic Synthesis II (Vol. 5, pp. 659-710). Elsevier.
- Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds (Vol. 52). John Wiley & Sons.
- Gommaa, M. A. (2018). Fused Pyrimidines as a Privileged Scaffold in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 18(15), 1275-1294.
- Sondhi, S. M., Singh, N., & Kumar, A. (2006). An overview of recent developments on the chemistry and biological activity of fused pyrimidines. Bioorganic & Medicinal Chemistry, 14(18), 6159-6185.
- Jones, G. (2008).
- El-Enany, M. M., Kamel, M. M., & El-Sherbeny, M. A. (2010). Synthesis and biological evaluation of new pyrimido[4,5-d]pyrimidine derivatives. European Journal of Medicinal Chemistry, 45(11), 5287-5293.
- Pfleiderer, W. (1964). Recent developments in pteridine chemistry. Angewandte Chemie International Edition in English, 3(2), 114-132.
- Albert, A. (1996). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties and Uses. Arnold.
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry (Vol. 3). Pergamon.
- Menchikov, L. G., & Rusinov, V. L. (2022). o-Aminopyrimidine Aldehydes and Ketones: Synthesis and Use as Precursors to Fused Pyrimidines. Chemistry of Heterocyclic Compounds, 58(11), 547-566.
- Al-Issa, S. A. (2014). Synthesis of Some New Fused Pyrimidine Derivatives of Expected Biological Activity. International Journal of Organic Chemistry, 4(3), 205-214.
- Sobenina, L. N., Ushakov, I. A., & Trofimov, B. A. (2021). Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. Molecules, 26(6), 1639.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. jchr.org [jchr.org]
- 3. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. theaspd.com [theaspd.com]
- 5. sciencescholar.us [sciencescholar.us]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Precursor: 4,6-Diaminopyrimidine-5-carbaldehyde in the Synthesis of Novel Anticancer Agents
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone in the architecture of life, forming the backbone of nucleobases in DNA and RNA. This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer properties.[1] A key player in the development of novel pyrimidine-based therapeutics is the versatile precursor, 4,6-diaminopyrimidine-5-carbaldehyde. Its unique arrangement of amino and aldehyde functional groups on the pyrimidine core provides a reactive platform for the construction of fused heterocyclic systems, such as pteridines and pyrido[2,3-d]pyrimidines, many of which have demonstrated significant potential in oncology.[2]
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor for the synthesis of innovative anticancer agents. We will delve into the synthetic protocols, mechanistic insights, and biological evaluation of compounds derived from this pivotal intermediate.
Part 1: Synthesis of the Precursor: this compound
The introduction of a formyl group at the C5 position of 4,6-diaminopyrimidine is most effectively achieved through the Vilsmeier-Haack reaction.[3][4] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic aromatic substitution on the electron-rich pyrimidine ring.[5][6]
Underlying Principles of the Vilsmeier-Haack Reaction
The reaction proceeds through the formation of a highly electrophilic chloromethyliminium salt (the Vilsmeier reagent) from DMF and POCl₃. The electron-donating amino groups at positions 4 and 6 of the pyrimidine ring activate the C5 position, making it susceptible to electrophilic attack by the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.
Caption: Vilsmeier-Haack Reaction Workflow.
Detailed Synthetic Protocol
This protocol is adapted from established Vilsmeier-Haack procedures on similar pyrimidine substrates.[3][7]
Materials:
-
4,6-Diaminopyrimidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool anhydrous DMF (3 equivalents) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent is often indicated by the formation of a solid or a viscous oil.
-
Formylation: To this mixture, add 4,6-diaminopyrimidine (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Part 2: Synthesis of Pteridine Derivatives as Anticancer Agents
The condensation of this compound with compounds containing an active methylene group or its equivalent is a classical and efficient method for the synthesis of pteridines. Pteridine derivatives are known to exhibit a wide range of biological activities, including potent anticancer effects, often by targeting key enzymes in cellular proliferation pathways.[1][8][9]
Mechanism of Pteridine Ring Formation
The synthesis generally proceeds via a condensation reaction between the aldehyde group of the pyrimidine precursor and an active methylene compound, followed by an intramolecular cyclization and subsequent aromatization to form the fused pyrazine ring of the pteridine scaffold.
Caption: General Synthetic Pathway to Pteridines.
Protocol: Synthesis of 2,6,8-Triaminopteridine
Rationale: Guanidine contains the necessary N-C-N fragment to react with the dicarbonyl equivalent formed in situ, leading to the formation of the pyrazine ring with an additional amino group.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol, absolute
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
In a separate flask, prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to absolute ethanol. To this, add guanidine hydrochloride (1.1 equivalents) and stir for 15 minutes.
-
Condensation and Cyclization: Add the guanidine solution to the solution of this compound.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure and triturate the residue with water to induce precipitation.
-
Purification: Collect the crude product by filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization from a suitable solvent.
Part 3: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Another important class of anticancer agents derived from this compound are the pyrido[2,3-d]pyrimidines. These are formed by reacting the precursor with compounds containing an active methylene group adjacent to a nitrile, ester, or ketone.[2][10] Pyrido[2,3-d]pyrimidine derivatives have been shown to act as inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[1][3]
Protocol: Synthesis of a Substituted Pyrido[2,3-d]pyrimidine
Rationale: The reaction with an active methylene compound, such as malononitrile, leads to a Knoevenagel condensation followed by an intramolecular cyclization and tautomerization to yield the stable pyrido[2,3-d]pyrimidine scaffold.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Catalysis: Add a catalytic amount of piperidine (a few drops) to the mixture.
-
Reaction: Reflux the mixture for 3-5 hours, monitoring the progress by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired pyrido[2,3-d]pyrimidine derivative.
Part 4: Biological Evaluation of Anticancer Activity
Once synthesized, the novel pteridine and pyrido[2,3-d]pyrimidine derivatives must be evaluated for their anticancer activity. A standard initial screening involves in vitro cytotoxicity assays against a panel of human cancer cell lines.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1][8][9][11]
Principle: Metabolically active cells possess mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Caption: Workflow for MTT Cytotoxicity Assay.
Detailed Protocol for MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
| Compound Class | Example Target | Reported IC₅₀ Range (µM) | Cancer Cell Lines |
| Pteridines | Dihydrofolate Reductase (DHFR) | 0.01 - 20 | A549, HT29, KB |
| Pyrido[2,3-d]pyrimidines | Cyclin-Dependent Kinases (CDKs) | 0.3 - 10 | HepG-2, PC-3, HCT-116 |
Note: The IC₅₀ values are indicative and can vary significantly based on the specific compound structure and the cancer cell line tested.
Cell Cycle Analysis by Flow Cytometry
To understand the mechanism of action of the active compounds, cell cycle analysis can be performed using flow cytometry. This technique helps to determine if the compounds induce cell cycle arrest at a particular phase (G1, S, or G2/M).[12][13][14]
Principle: Cells are fixed and stained with a fluorescent dye that intercalates into the DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of the percentage of cells in each phase of the cell cycle.
Brief Protocol:
-
Treat cancer cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Analyze the stained cells using a flow cytometer. The resulting DNA content histogram will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound is a highly valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds with significant potential as anticancer agents. The straightforward and efficient synthetic routes to pteridines and pyrido[2,3-d]pyrimidines, coupled with their promising biological activities, make this an exciting area for further research and development. Future efforts should focus on the design and synthesis of novel derivatives with improved potency and selectivity, as well as in-depth mechanistic studies to elucidate their precise molecular targets and pathways of action. The protocols and insights provided in this document offer a solid foundation for researchers to explore the full therapeutic potential of this remarkable chemical scaffold.
References
A comprehensive list of references will be compiled based on the final selection of cited sources.
Sources
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pleiotropic Anti-Cancer Activities of Novel Non-Covalent Thioredoxin Reductase Inhibitors Against Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. atcc.org [atcc.org]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Condensation Reactions of 4,6-Diaminopyrimidine-5-carbaldehyde with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Gateway to Privileged Heterocyclic Scaffolds
The condensation of 4,6-diaminopyrimidine-5-carbaldehyde with active methylene compounds is a cornerstone of heterocyclic chemistry, providing a versatile and efficient route to biologically significant fused pyrimidine systems. This reaction serves as a gateway to two particularly important classes of compounds: pteridines and pyrido[2,3-d]pyrimidines . These scaffolds are considered "privileged structures" in medicinal chemistry due to their recurring presence in a multitude of biologically active molecules, both natural and synthetic.[1]
Pteridine derivatives, for instance, are found in essential biomolecules like folic acid and riboflavin and are known to exhibit a wide range of pharmacological activities, including potent anticancer and antimicrobial properties.[2][3] Similarly, the pyrido[2,3-d]pyrimidine core is a key pharmacophore in numerous therapeutic agents, demonstrating efficacy as kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[4][5]
This document provides a comprehensive guide to understanding and utilizing the condensation reactions of this compound. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the significant applications of the resulting heterocyclic compounds in modern drug discovery.
Chemical Principles and Mechanistic Insights
The reaction of this compound with active methylene compounds can proceed through distinct pathways, primarily dictated by the nature of the active methylene compound and the reaction conditions. The two principal outcomes are the formation of the pteridine or the pyrido[2,3-d]pyrimidine ring system.
Formation of Pyrido[2,3-d]pyrimidines: A Domino Knoevenagel-Michael Annulation
The reaction with active methylene compounds bearing a nitrile group, such as malononitrile or ethyl cyanoacetate, typically leads to the formation of a pyrido[2,3-d]pyrimidine scaffold. This transformation is a classic example of a domino reaction, proceeding through a Knoevenagel condensation followed by an intramolecular Michael addition and subsequent cyclization/aromatization.
The reaction is often catalyzed by a base, which serves to deprotonate the active methylene compound, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the pyrimidine carbaldehyde in a Knoevenagel condensation to form a vinyl intermediate. The amino group at the C6 position of the pyrimidine ring then acts as an intramolecular nucleophile, attacking the electron-deficient β-carbon of the vinyl group in a Michael addition. Subsequent tautomerization and aromatization lead to the stable pyrido[2,3-d]pyrimidine ring system.
Figure 1: General workflow for the synthesis of Pyrido[2,3-d]pyrimidines.
Formation of Pteridines: A Cyclocondensation Pathway
The synthesis of pteridines from this compound and active methylene compounds is conceptually related to the Timmis pteridine synthesis. In this pathway, one of the amino groups of the pyrimidine condenses with a carbonyl group of the active methylene compound (or a derivative thereof), while the aldehyde group of the pyrimidine reacts with the active methylene carbon to close the pyrazine ring.
This reaction is often facilitated under acidic or neutral conditions and can be thought of as a double condensation reaction leading to the fused pyrazine ring of the pteridine system. The specific regiochemistry of the final product can be influenced by the relative reactivity of the functional groups on both reactants.
Figure 2: Conceptual pathway for Pteridine synthesis.
Application Notes: The Pharmacological Significance of Synthesized Scaffolds
The heterocyclic systems derived from these condensation reactions are of immense interest to the pharmaceutical industry.
-
Pyrido[2,3-d]pyrimidines as Kinase Inhibitors: Many pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy.[5] The nitrogen-rich scaffold can form multiple hydrogen bonds with the kinase hinge region, leading to high affinity and selectivity.
-
Pteridines as Dihydrofolate Reductase (DHFR) Inhibitors: The pteridine core is a well-established pharmacophore for the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis.[6] Methotrexate, a widely used anticancer and antirheumatic drug, is a classic example of a pteridine-based DHFR inhibitor. The synthesized pteridine derivatives from these reactions can be screened for their potential as novel antifolate agents.
-
Broad-Spectrum Biological Activity: Beyond kinase and DHFR inhibition, both pteridines and pyrido[2,3-d]pyrimidines have been reported to possess a wide array of biological activities, including antiviral, antibacterial, anti-inflammatory, and central nervous system (CNS) effects.[2][7] This broad applicability makes them attractive scaffolds for lead discovery and optimization in various therapeutic areas.
Experimental Protocols
The following protocols are provided as a guide for the synthesis of representative pyrido[2,3-d]pyrimidine and pteridine derivatives from this compound.
Protocol 1: Synthesis of 2,4,7-Triaminopyrido[2,3-d]pyrimidine-6-carbonitrile
This protocol describes the synthesis of a pyrido[2,3-d]pyrimidine derivative through the condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10 mmol) and malononitrile (10 mmol).
-
Add 50 mL of ethanol to the flask.
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and catalyst.
-
Dry the product in a vacuum oven at 60 °C.
-
Characterize the final product by IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of a 2,4-Diamino-6-substituted Pteridine (Hypothetical Protocol)
This protocol outlines a general procedure for the synthesis of a pteridine derivative based on the principles of the Timmis reaction. The specific active methylene compound and reaction conditions may require optimization.
Materials:
-
This compound
-
An appropriate active methylene compound (e.g., ethyl benzoylacetate)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 40 mL of glacial acetic acid.
-
Add the active methylene compound (e.g., ethyl benzoylacetate, 10 mmol) to the solution.
-
Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with water to remove acetic acid, followed by a wash with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pteridine derivative.
-
Characterize the product using appropriate spectroscopic methods.
Data Presentation
The following tables summarize typical reaction conditions and expected spectroscopic data for the products of these condensation reactions. Note that the exact values may vary depending on the specific substituents and the instrumentation used.
Table 1: Reaction Conditions and Yields for the Synthesis of Pyrido[2,3-d]pyrimidines
| Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |
| Malononitrile | Piperidine | Ethanol | 2-4 | 85-95 |
| Ethyl Cyanoacetate | Sodium Ethoxide | Ethanol | 3-5 | 80-90 |
| Cyanoacetamide | Piperidine | DMF | 4-6 | 75-85 |
Table 2: Expected Spectroscopic Data for a Representative Pyrido[2,3-d]pyrimidine (e.g., 2,4,7-Triaminopyrido[2,3-d]pyrimidine-6-carbonitrile)
| Spectroscopic Technique | Key Expected Signals |
| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretching of amino groups), 2220 (C≡N stretching), 1650 (C=N stretching) |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.5-9.0 (s, 1H, H-5), 7.0-8.0 (br s, 6H, NH₂) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 160-165 (C2, C4, C7), 150-155 (C8a), 118-120 (CN), 90-100 (C4a, C5, C6) |
Table 3: Expected Spectroscopic Data for a Representative Pteridine (e.g., 2,4-Diamino-6-phenylpteridine)[6]
| Spectroscopic Technique | Key Expected Signals |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 1640 (C=N stretching), 1600, 1490 (aromatic C=C stretching) |
| ¹H NMR (DMSO-d₆, δ ppm) | 8.8-9.2 (s, 1H, H-7), 7.5-8.5 (m, 5H, Ar-H), 6.5-7.5 (br s, 4H, NH₂) |
| ¹³C NMR (DMSO-d₆, δ ppm) | 160-165 (C2, C4), 155-160 (C6, C8a), 145-150 (C7), 128-135 (aromatic carbons), 115-120 (C4a) |
References
- Abdel-Aziz, A. A.-M., Mekawey, A. A. I., & Dawood, K. M. (2009). Pteridines and related ring systems. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 431-435). Royal Society of Chemistry.
- BenchChem. (2025, December). Pteridine ring system as a privileged scaffold in medicinal chemistry. BenchChem.
- Weinstock, J., Pachter, I. J., Nemeth, P. E., & Jaffe, G. (1968). Pteridines. VII. Some 2,4-diamino-6-phenylpteridines. The Journal of Organic Chemistry, 33(7), 2921-2924.
- Kis, K., & Taylor, E. C. (2009). The Timmis pteridine synthesis. In Pteridines (Vol. 20, No. 2, pp. 69-79).
- El-Gohary, N. S., & Shaaban, M. I. (2017). Pyrido[2,3-d]pyrimidines: A comprehensive review of their synthetic approaches and medicinal applications. European Journal of Medicinal Chemistry, 142, 204-230.
- Romeiro, N. C., Aguirre, G., Hernandez-Perez, A. C., & Barreiro, E. J. (2016). Pyrido[2,3-d]pyrimidines as promising scaffolds for the design of new anticancer agents. Future Medicinal Chemistry, 8(13), 1589-1607.
- Geronikaki, A., & Pitta, E. (2018). Therapeutic potential of pteridine derivatives: A comprehensive review. Medicinal Research Reviews, 38(5), 1593-1643.
- Kazemi-Rad, R., Azizan, J., & Kefayati, H. (2016). Electrocatalytic multicomponent assembling of aminouracils, aldehydes and malononitrile: An efficient approach to 7-amino-pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives. Journal of the Serbian Chemical Society, 81(1), 29-34.
- Conti, P., & Frey, P. A. (2013). Pterin chemistry and its relationship to the molybdenum cofactor.
- Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2(1), 7-14.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2,4-Diamino-6-chloromethylpteridine | C7H7ClN6 | CID 157880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 4. Syntheses and Cell-Based Phenotypic Screen of Novel 7-Amino pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analysis of 2,4-diamino-6-[(1Z,3E)-1-cyano-2,4-diphenylpenta-1,3-dien-1-yl]pyridine-3,5-dicarbonitrile monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. derpharmachemica.com [derpharmachemica.com]
The Strategic Synthesis of Bioactive Heterocyclic Compounds from 4,6-Diaminopyrimidine-5-carbaldehyde: A Guide for Researchers
The field of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel molecular scaffolds with enhanced therapeutic potential. Among the myriad of heterocyclic compounds, those featuring a fused pyrimidine ring system have garnered significant attention due to their diverse and potent biological activities.[1][2][3] This guide provides an in-depth exploration of the synthesis of two key classes of bioactive heterocycles—pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines—utilizing the versatile and highly reactive precursor, 4,6-diaminopyrimidine-5-carbaldehyde.
This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the underlying scientific principles that govern these synthetic transformations. By understanding the "why" behind the "how," researchers can be better equipped to troubleshoot, optimize, and adapt these methodologies for the creation of novel chemical entities.
The Central Role of this compound
This compound is a valuable building block in heterocyclic synthesis due to the strategic placement of its functional groups. The ortho-disposed amino and aldehyde moieties on the pyrimidine ring provide an ideal arrangement for intramolecular cyclization reactions, leading to the formation of fused ring systems. The presence of two amino groups also offers multiple points for further functionalization, allowing for the generation of diverse compound libraries.
Part 1: Synthesis of Pyrimido[4,5-b]quinolines via Friedländer Annulation
The Friedländer annulation is a classic and reliable method for the synthesis of quinolines and their fused analogues.[4] This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or β-diketone.[5] In the context of our work, this compound serves as the ortho-aminoaryl aldehyde component.
Causality Behind the Experimental Choices
The choice of a cyclic ketone, such as cyclohexanone or dimedone, as the methylene component is strategic. The resulting fused ring system will possess a partially saturated carbocyclic ring, which can be a key structural feature for modulating the compound's pharmacokinetic and pharmacodynamic properties. The use of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), is crucial for activating the carbonyl group of the aldehyde, thereby facilitating the initial aldol condensation.[6] Solvent-free conditions are often employed to enhance reaction rates and simplify purification.
Reaction Mechanism: Friedländer Annulation
The mechanism of the Friedländer annulation proceeds through a series of well-defined steps:
Caption: Mechanism of the Friedländer Annulation.
Experimental Protocol: Synthesis of 7,8-Diamino-5,6,7,8-tetrahydrobenzo[b][1][7]naphthyridine
Materials:
-
This compound (1.0 mmol, 138.1 mg)
-
Cyclohexanone (1.1 mmol, 107.9 mg, 112 µL)
-
Boron trifluoride etherate (BF₃·OEt₂) (0.2 mmol, 28.4 mg, 25 µL)
Procedure:
-
In a clean, dry round-bottom flask, combine this compound and cyclohexanone.
-
Add boron trifluoride etherate to the mixture.
-
Heat the reaction mixture at 80°C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield the pure pyrimido[4,5-b]quinoline derivative.
Expected Results and Characterization
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 7,8-Diamino-5,6,7,8-tetrahydrobenzo[b][1][7]naphthyridine | C₁₂H₁₂N₄ | 212.25 | 75-85 | >250 |
Note: Characterization data should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Synthesis of Pyrido[2,3-d]pyrimidines via Multicomponent Reaction
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials.[8] The synthesis of pyrido[2,3-d]pyrimidines from this compound can be achieved through a one-pot reaction with an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) and an aromatic aldehyde.[2][9]
Causality Behind the Experimental Choices
The choice of an active methylene compound is critical as it provides the carbon atoms necessary to form the pyridine ring. Malononitrile and ethyl cyanoacetate are excellent choices due to the electron-withdrawing nature of the nitrile and ester groups, which increases the acidity of the α-protons. The aromatic aldehyde component allows for the introduction of diverse substituents at the 5-position of the resulting pyrido[2,3-d]pyrimidine core. The use of a basic catalyst, such as piperidine or triethylamine, is essential for deprotonating the active methylene compound, thereby initiating the reaction cascade.[10]
Reaction Mechanism: Multicomponent Synthesis of Pyrido[2,3-d]pyrimidines
The reaction proceeds through a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence.
Caption: Mechanism of the Multicomponent Synthesis.
Experimental Protocol: Synthesis of 7-Amino-5-phenyl-2,4-diaminopyrido[2,3-d]pyrimidine-6-carbonitrile
Materials:
-
This compound (1.0 mmol, 138.1 mg)
-
Malononitrile (1.0 mmol, 66.1 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Piperidine (catalytic amount, ~2-3 drops)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound, malononitrile, and benzaldehyde in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure pyrido[2,3-d]pyrimidine derivative.
Expected Results and Characterization
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| 7-Amino-5-phenyl-2,4-diaminopyrido[2,3-d]pyrimidine-6-carbonitrile | C₁₅H₁₁N₇ | 289.30 | 80-90 | >300 |
Note: Characterization data should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 3: Biological Activity of Synthesized Heterocycles
The synthesized pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines are expected to exhibit a range of biological activities, with anticancer and antimicrobial properties being of particular interest.
Anticancer Activity
Many fused pyrimidine derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[1][11][12] For instance, some pyrimido[4,5-b]quinolines have been shown to act as HER2 inhibitors, a key target in breast cancer therapy.[3][11] Pyrido[2,3-d]pyrimidines have also been identified as potent inhibitors of various kinases involved in cancer cell proliferation and survival.[13][14]
Table of Anticancer Activity Data (Illustrative Examples)
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrimido[4,5-b]quinoline | 2-Aryl-2,3-dihydropyrimido[4,5-b]quinolin-4(1H)-one | MCF-7 (Breast) | 1.67 | [3] |
| Pyrimido[4,5-b]quinoline | N-Aryl-5-aryl-tetrahydropyrimido[4,5-b]quinolin-4-amine | MCF-7 (Breast) | 1.62 | [11] |
| Pyrido[2,3-d]pyrimidine | Amino-functionalized derivative | HeLa (Cervical) | 3.98 | [13] |
Antimicrobial Activity
The compact, rigid structure of these fused heterocyclic systems makes them ideal candidates for interaction with microbial enzymes and other cellular targets.[10][15][16] The presence of multiple nitrogen atoms allows for hydrogen bonding interactions, which can contribute to their binding affinity.
Table of Antimicrobial Activity Data (Illustrative Examples)
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrido[2,3-d]pyrimidine | 7-Amino-5-aryl-pyrido[2,3-d]pyrimidine-6-carbonitrile | Staphylococcus aureus | 12.5 | [10] |
| Pyrido[2,3-d]pyrimidine | 4-Chloro-5,7-diphenyl-2-methylpyrido[2,3-d]pyrimidine | Staphylococcus aureus | - (Twice as powerful as reference) | [13] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of bioactive heterocyclic compounds. The methodologies outlined in this guide, namely the Friedländer annulation and multicomponent reactions, provide efficient and adaptable routes to pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines. By understanding the underlying chemical principles and leveraging the provided protocols, researchers can effectively synthesize and explore the therapeutic potential of these promising molecular scaffolds.
References
-
Ibrahim, N. S. M., et al. (2024). Review: synthesis and anticancer activity of pyrimido[4,5-b]quinolines in the last twenty years. Chemical Papers. [Link]
-
Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. [Link]
-
Al-Ostath, A., et al. (2023). Synthesis of novel pyrimido[4,5-b]quinolines as potential anticancer agents and HER2 inhibitors. Chemical Biology & Drug Design, 102(5), 996-1013. [Link]
-
Perin, N., et al. (2025). A Three-Component Synthesis of Pyrido[2,3-d]pyrimidines. ResearchGate. [Link]
-
Abdel-Aziem, A., et al. (2022). Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives. European Journal of Chemistry, 13(1), 1-10. [Link]
-
Ghorab, M. M., et al. (2023). Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents. Archiv der Pharmazie. [Link]
-
Elsaedany, S. K., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(5), 1083. [Link]
-
Beyzaei, H., et al. (2022). Synthesis of pyrido[2,3-d]pyrimidine derivatives through using ethyl cyanoacetate as reactant. ResearchGate. [Link]
-
Gouda, M. A., et al. (2023). Synthesis, design, and antimicrobial activity of pyrido[2,3-d][1][2][17]triazolo[4,3-a]pyrimidinones based on quinoline derivatives. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2007). Synthesis of some novel quinolines and pyrimido [4,5-b] quinolines bearing A sulfonamide moiety as potential anticancer and radioprotective agents. Arzneimittelforschung, 57(12), 795-803. [Link]
-
O'Brien, M. E., et al. (2009). 4-Aminopyrimidine-5-carbaldehydes as intermediates in a Friedländer type synthesis of 7-arylpyrido[2,3-d]pyrimidines. ARKIVOC, 2009(xiv), 9-27. [Link]
-
El-Sayed, N. N. E., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12089-12111. [Link]
-
Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14. [Link]
-
Queener, S. F., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(16), 4933. [Link]
-
El-Gohary, N. S., & Shaaban, M. (2021). Substituted pyrido [2,3-d]pyrimidine derivatives as antimicrobial and anticancer agents. ResearchGate. [Link]
-
Dongre, R. S., et al. (2018). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile group: POM analyses and identification of pharmacophore sites of nitriles as important pro-drugs. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Bioorganic Chemistry, 145, 107223. [Link]
-
Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]
-
Rostami, A. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(1), 40-43. [Link]
-
Wikipedia. (2023). Friedländer synthesis. [Link]
-
O'Brien, M. E., et al. (2009). 4-Aminopyrimidine-5-carbaldehydes as intermediates in a Friedlander type synthesis of 7-arylpyrido[2,3-d]pyrimidine. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
-
Gellis, A., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4130. [Link]
-
Reddy, C. S., et al. (2011). Friedländer synthesis of quinolines 4 and 6. ResearchGate. [Link]
-
Cheng, C. C. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 3. Synthesis of novel pyrimido[4,5-b]quinolines as potential anticancer agents and HER2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. orgchemres.org [orgchemres.org]
- 9. An Efficient Synthesis of Pyrido[2,3-<i>d</i>]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [file.scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of novel pyrimido[4,5-b]quinoline derivatives as dual EGFR/HER2 inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of some novel quinolines and pyrimido [4,5-b] quinolines bearing A sulfonamide moiety as potential anticancer and radioprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5d']dipyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Note: Strategic Development of Novel Antiviral Agents Utilizing 4,6-Diaminopyrimidine-5-carbaldehyde as a Core Scaffold
Abstract
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antiviral and anticancer properties.[1][2][3] This application note provides a comprehensive guide to the strategic use of 4,6-Diaminopyrimidine-5-carbaldehyde, a versatile starting material, for the synthesis and subsequent evaluation of novel antiviral compounds. We present detailed protocols for the synthesis of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, through cyclocondensation reactions. Furthermore, we outline a systematic workflow for evaluating the antiviral efficacy and cytotoxicity of these novel compounds using standard in vitro assays, including Cytopathic Effect (CPE) reduction, MTT cytotoxicity, and Plaque Reduction assays. The causality behind experimental choices is explained to provide a robust framework for antiviral drug discovery programs.
Introduction: The Rationale for this compound in Antiviral Drug Design
The search for novel antiviral agents is driven by the emergence of new viral pathogens and the development of resistance to existing therapies.[4] Pyrimidine derivatives are of significant interest due to their structural similarity to nucleobases, allowing them to interact with viral enzymes like polymerases or proteases.[1] Many successful antiviral drugs are nucleoside analogues that function by inhibiting viral DNA or RNA synthesis.[5][6][7][8] Moreover, some pyrimidine-based compounds exhibit broad-spectrum antiviral activity by targeting host cell factors essential for viral replication, such as the pyrimidine biosynthesis pathway, thereby reducing the likelihood of resistance.[5][6][7][8][9]
This compound is an exemplary starting scaffold for several reasons:
-
Reactive Functionality: The ortho-amino-aldehyde arrangement is primed for cyclocondensation reactions, allowing for the efficient, one-pot synthesis of fused heterocyclic systems.[10][11] This provides rapid access to diverse chemical libraries.
-
Structural Mimicry: The diaminopyrimidine core is a known pharmacophore that can act as a bioisostere for other bicyclic heterocycles like purines, enabling competitive inhibition of viral or host enzymes involved in nucleotide metabolism.
-
Hydrogen Bonding Potential: The multiple nitrogen atoms and amino groups provide rich hydrogen bond donor and acceptor sites, facilitating strong and specific interactions with biological targets.
This guide will focus on a key synthetic strategy—the creation of a library of substituted pyrimido[4,5-d]pyrimidines—and the subsequent biological screening cascade to identify promising antiviral lead compounds.
Synthetic Strategy: From Core Scaffold to Diverse Library
The primary synthetic route detailed here is the cyclocondensation reaction between this compound and various active methylene compounds to generate a library of pyrimido[4,5-d]pyrimidine derivatives. This class of fused pyrimidines has shown promise as antiviral and anticancer agents.[2][9]
General Protocol: Synthesis of Substituted Pyrimido[4,5-d]pyrimidines
This protocol describes a robust method for constructing the fused pyrimidine ring system. The reaction condenses the ortho-amino-aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate), leading to diverse substitutions on the newly formed ring.
Causality: The reaction is typically catalyzed by a base, which deprotonates the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the electrophilic aldehyde carbon of the pyrimidine. An intramolecular cyclization follows, as one of the pyrimidine's amino groups attacks a nitrile or ester group on the side chain, leading to the final fused-ring product after dehydration. The choice of solvent and catalyst can significantly influence reaction times and yields.
Protocol Steps:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Active Methylene Compound: Add the chosen active methylene compound (1.1 equivalents) to the solution. Examples include malononitrile, ethyl cyanoacetate, or barbituric acid derivatives.
-
Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1-0.2 equivalents).
-
Reaction: Stir the mixture at reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue using column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., Ethanol/Water).
-
Characterization: Confirm the structure of the synthesized compounds using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).
Workflow for Synthesis of Pyrimido[4,5-d]pyrimidine Library
Caption: Synthetic workflow for generating a diverse library of antiviral candidates.
Biological Evaluation: A Tiered Screening Approach
Once a library of compounds has been synthesized and characterized, a systematic biological evaluation is crucial to identify candidates with potent antiviral activity and low toxicity. We propose a tiered screening cascade.
Tier 1: Primary Screening for Cytotoxicity and Antiviral Activity
The initial tier aims to quickly identify "hits" from the library that inhibit viral replication without causing significant harm to the host cells.
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12][13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan. The amount of formazan produced is proportional to the number of living cells.[12][15]
Protocol Steps:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6, A549, MDCK) at a density that ensures exponential growth for the duration of the assay (e.g., 1 x 10⁴ cells/well). Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in a low-serum culture medium. A typical starting concentration is 100 µM. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cell controls.
-
Incubation: Incubate the plates for 48-72 hours (this duration should match the intended antiviral assay).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces cell viability by 50% compared to untreated controls.
Principle: Many viruses cause visible damage to host cells, a phenomenon known as the cytopathic effect (CPE), which can include cell rounding, detachment, and lysis.[16][17] This assay quantifies the ability of a compound to prevent virus-induced CPE.[18][19]
Protocol Steps:
-
Cell Seeding: Prepare 96-well plates with confluent host cell monolayers as described in the MTT protocol.
-
Infection and Treatment: Prepare serial dilutions of the test compounds. Remove the culture medium from the cells. Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the cell control wells. Immediately after, add the serially diluted compounds.
-
Controls: Include the following controls on each plate:
-
Virus Control: Cells + Virus (no compound)
-
Cell Control: Cells only (no virus, no compound)
-
Positive Control: Cells + Virus + a known antiviral drug (e.g., Remdesivir)
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ until CPE reaches >80% in the virus control wells (typically 2-4 days).
-
Quantification: Assess cell viability using a staining method like Neutral Red or Crystal Violet. After staining, solubilize the dye and measure the absorbance with a plate reader.
-
Analysis: Calculate the 50% effective concentration (EC₅₀), which is the compound concentration required to inhibit viral CPE by 50% compared to the virus control. The Selectivity Index (SI) is then calculated as SI = CC₅₀ / EC₅₀ . A higher SI value indicates a more promising therapeutic window.[18]
Screening Cascade for Antiviral Drug Discovery
Caption: A tiered workflow for identifying and validating antiviral lead compounds.
Tier 2: Hit Confirmation and Validation
Compounds that demonstrate a promising SI (typically >10) in the primary screen are advanced to a more rigorous confirmatory assay.
Principle: This is considered a "gold standard" assay in virology.[20] It measures the ability of a compound to reduce the number of infectious virus particles.[21] Plaques are localized areas of cell death or infection caused by a single viral particle, which can be visualized and counted.[20][21]
Protocol Steps:
-
Cell Seeding: Seed cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: Prepare serial dilutions of the "hit" compounds. In separate tubes, incubate each compound dilution with a standardized amount of virus (e.g., 100 plaque-forming units or PFU) for 1 hour at 37°C.
-
Infection: Remove the medium from the cell monolayers and inoculate them with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Agarose Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 0.5% agarose or methylcellulose). This restricts viral spread to adjacent cells, ensuring that discrete plaques are formed.
-
Incubation: Incubate the plates at 37°C for a period sufficient for plaques to form (3-10 days, depending on the virus).
-
Visualization and Counting: Once plaques are visible, fix the cells (e.g., with 4% formaldehyde) and stain them with a dye like crystal violet. Living cells will stain purple, while plaques will appear as clear zones. Count the number of plaques in each well.
-
Analysis: Determine the compound concentration that reduces the plaque number by 50% (PRNT₅₀ or EC₅₀) compared to the untreated virus control. This provides a more accurate measure of antiviral potency than the CPE assay.
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. A well-structured table allows for the rapid identification of lead candidates.
Table 1: Hypothetical Screening Data for Pyrimido[4,5-d]pyrimidine Derivatives
| Compound ID | CC₅₀ (µM) (MTT Assay) | EC₅₀ (µM) (CPE Assay) | Selectivity Index (SI) | EC₅₀ (µM) (Plaque Assay) |
| PD-001 | >100 | 5.2 | >19.2 | 4.8 |
| PD-002 | 85.4 | 25.1 | 3.4 | Not Tested |
| PD-003 | 15.2 | 8.1 | 1.9 | Not Tested |
| PD-004 | >100 | 2.1 | >47.6 | 1.9 |
| Remdesivir | >100 | 0.8 | >125 | 0.6 |
Interpretation: In this hypothetical dataset, compounds PD-001 and PD-004 would be identified as primary hits due to their high SI values. Their potency was then confirmed in the more stringent plaque reduction assay. These compounds would be prioritized for Tier 3 studies, including mechanism of action and lead optimization.
Conclusion
This compound serves as an outstanding foundational scaffold for the development of novel antiviral agents. Its inherent reactivity allows for the rapid generation of diverse chemical libraries, particularly fused heterocyclic systems like pyrimido[4,5-d]pyrimidines. By employing a systematic and tiered screening cascade—beginning with broad cytotoxicity and CPE reduction assays and progressing to confirmatory plaque reduction assays—researchers can efficiently identify and validate potent and selective antiviral lead compounds. This integrated approach of strategic synthesis and rigorous biological evaluation provides a robust pathway for advancing the next generation of antiviral therapeutics.
References
-
Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]
-
Jung, K. L., et al. (2021). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. protocols.io. Retrieved from [Link]
-
Arvin, A. M. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]
-
CLYTE Technologies. (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit. Retrieved from [Link]
-
Naik, A. (2024). Cytotoxicity MTT Assay. Springer Nature Experiments. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]
-
Chung, D. H., et al. (2016). Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. Journal of Virology, 90(15), 7047-7058. Retrieved from [Link]
-
Hoffmann, H. H., et al. (2011). Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 108(14), 5777-5782. Retrieved from [Link]
-
Abou-Karam, M., & Shier, W. T. (1990). A Simplified Plaque Reduction Assay for Antiviral Agents from Plants. Demonstration of Frequent Occurrence of Antiviral Activity in Higher Plants. Journal of Natural Products, 53(2), 340-344. Retrieved from [Link]
-
El-Sayed, N., et al. (2022). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 27(23), 8274. Retrieved from [Link]
-
Hoffmann, H. H., et al. (2011). Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. ResearchGate. Retrieved from [Link]
-
Hoffmann, H. H., et al. (2011). Broad-spectrum Antiviral That Interferes With De Novo Pyrimidine Biosynthesis. PubMed. Retrieved from [Link]
-
Creative Biolabs. (n.d.). In Vitro Plaque Reduction Neutralization Assay. Retrieved from [Link]
-
Li, C., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4313. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research. Retrieved from [Link]
-
El-Mekabaty, A., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 743. Retrieved from [Link]
-
Mąkosza, M., & Wojciechowski, K. (2001). Synthesis of Fused Pyrimidines and Purines by Vicarious Nucleophilic Substitution of Hydrogen (A Microreview). European Journal of Organic Chemistry, 2001(7), 1135-1143. Retrieved from [Link]
-
Various Authors. (n.d.). Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. ResearchGate. Retrieved from [Link]
-
Grivas, S., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(13), 3913. Retrieved from [Link]
-
El-Gazzar, A. R. B. A., et al. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(1), 343-353. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Design and Synthesis of Novel Antiviral Agents Against Emerging RNA Viruses. Retrieved from [Link]
-
Wang, Y., et al. (2019). Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents. European Journal of Medicinal Chemistry, 163, 19-31. Retrieved from [Link]
-
Patel, R. P., et al. (2012). DESIGN, SYNTHESIS AND EVALUATION OF SOME NOVEL DIHYDROPYRIMIDINE DERIVATIVES AS POSSIBLE ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical Sciences and Research, 3(12), 4843-4848. Retrieved from [Link]
Sources
- 1. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. ijpsr.com [ijpsr.com]
- 4. longdom.org [longdom.org]
- 5. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. journals.yu.edu.jo [journals.yu.edu.jo]
- 11. researchgate.net [researchgate.net]
- 12. clyte.tech [clyte.tech]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 17. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 18. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 19. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bioagilytix.com [bioagilytix.com]
- 21. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4,6-Diaminopyrimidine-5-carbaldehyde
Introduction: The Strategic Importance of the 4,6-Diaminopyrimidine-5-carbaldehyde Scaffold in Kinase Inhibitor Discovery
Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology. The design of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of modern drug discovery. Within the vast chemical space of kinase inhibitors, pyrimidine-based scaffolds have emerged as "privileged structures" due to their intrinsic ability to mimic the adenine core of ATP and engage in critical hydrogen bonding interactions within the kinase hinge region.[1]
This guide focuses on a particularly versatile and strategic starting material: This compound . This molecule is a trifunctional building block, poised for the efficient construction of fused heterocyclic systems that are frequently found at the core of potent kinase inhibitors. The two amino groups and the aldehyde functionality provide reactive handles for a variety of cyclization reactions, enabling the synthesis of diverse libraries of compounds. Specifically, this document will provide detailed protocols and scientific rationale for the synthesis of two key pharmacophores: pyrrolo[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines . These bicyclic systems are isosteres of purines and are prevalent in both FDA-approved drugs and clinical candidates targeting a range of kinases.
The protocols outlined herein are designed for researchers, medicinal chemists, and drug development professionals. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, offers insights into reaction optimization, and provides a framework for the biological evaluation of the synthesized compounds.
Core Synthetic Strategies and Mechanistic Rationale
The synthetic utility of this compound lies in its capacity to undergo condensation and cyclization reactions to form fused ring systems. The two primary scaffolds that will be discussed are the pyrrolo[2,3-d]pyrimidine and the pyrimido[4,5-d]pyrimidine cores.
Synthesis of the Pyrrolo[2,3-d]pyrimidine Core
The construction of the pyrrolo[2,3-d]pyrimidine scaffold, often referred to as 7-deazapurine, typically involves the formation of a five-membered pyrrole ring fused to the pyrimidine core. A common and effective strategy is the reaction of the 5-formylpyrimidine with a reagent that provides a two-carbon unit with a nucleophilic center and a leaving group, or a group that can be transformed into one. A classic example is the use of a glycine ester or its equivalent, where the amino group attacks the aldehyde, and the ester functionality facilitates the subsequent cyclization.
The general mechanism involves an initial condensation between the aldehyde of the pyrimidine and the amine of the glycine derivative to form a Schiff base (imine). This is followed by an intramolecular cyclization and subsequent aromatization to yield the stable pyrrolo[2,3-d]pyrimidine ring system.
Synthesis of the Pyrimido[4,5-d]pyrimidine Core
The pyrimido[4,5-d]pyrimidine scaffold is another key pharmacophore in many kinase inhibitors. Its synthesis from this compound can be achieved through a condensation reaction with a three-atom component that can form the second pyrimidine ring. Reagents such as guanidine, urea, or amidines are ideal for this purpose.
The reaction proceeds via a multicomponent condensation where the aldehyde reacts with one of the amino groups of the reagent (e.g., guanidine), and the amino groups of the pyrimidine core react with the other reactive sites of the reagent to form the second fused pyrimidine ring. This approach offers a convergent and efficient route to these important bicyclic systems.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of a Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Scaffold
This protocol describes a general procedure for the synthesis of a 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold, a common core in many kinase inhibitors. The reaction is based on the condensation of this compound with an active methylene compound, followed by cyclization.
Step 1: Synthesis of an Enamine Intermediate
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add an active methylene compound (e.g., ethyl cyanoacetate, 1.1 eq).
-
Add a catalytic amount of a base, such as piperidine or triethylamine (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
The enamine intermediate may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure to obtain the crude product.
Step 2: Cyclization to the Pyrrolo[2,3-d]pyrimidine Core
-
Dissolve the crude enamine intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Heat the solution to a high temperature (typically 200-250 °C) to induce cyclization.
-
Monitor the reaction by TLC until the cyclization is complete.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid by filtration, wash with a non-polar solvent like hexane to remove the high-boiling point solvent, and dry under vacuum.
-
The resulting solid can be further purified by recrystallization or column chromatography.
Rationale: The initial Knoevenagel condensation between the aldehyde and the active methylene compound forms a reactive enamine. The subsequent thermal cyclization involves the attack of one of the pyrimidine's amino groups onto the nitrile or ester group, followed by elimination to form the aromatic pyrrole ring.
Protocol 2: Synthesis of a Pyrimido[4,5-d]pyrimidine Kinase Inhibitor Scaffold
This protocol outlines a general method for the synthesis of a 2,4-diaminopyrimido[4,5-d]pyrimidine scaffold through the condensation of this compound with guanidine.
-
In a round-bottom flask, combine this compound (1.0 eq) and guanidine hydrochloride (1.2 eq).
-
Add a suitable solvent such as ethanol, n-butanol, or dimethylformamide (DMF).
-
Add a base, such as sodium ethoxide or sodium methoxide (2.5 eq), to liberate the free guanidine and to catalyze the reaction.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with an acid (e.g., acetic acid).
-
The product will likely precipitate from the solution. Collect the solid by filtration, wash with water and then a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization.
Rationale: This reaction is a classic example of a multicomponent reaction leading to a fused heterocyclic system. The aldehyde condenses with one of the amino groups of guanidine, while the amino groups of the pyrimidine react with the remaining functionalities of guanidine to form the second pyrimidine ring in a concerted or stepwise fashion.
Data Presentation: Biological Activity of Representative Inhibitors
The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors bearing the pyrrolo[2,3-d]pyrimidine and pyrimido[4,5-d]pyrimidine scaffolds, demonstrating the potential of these core structures in drug discovery.
| Compound ID | Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 5k | Pyrrolo[2,3-d]pyrimidine | EGFR, Her2, VEGFR2, CDK2 | 79, 40, 112, 204 | [2][3] |
| Compound 12i | Pyrrolo[2,3-d]pyrimidine | EGFR (T790M mutant) | 0.21 | [4] |
| PD180970 | Pyrido[2,3-d]pyrimidine | Bcr-Abl | 2.5 | [5] |
| Compound 65 | Pyrido[2,3-d]pyrimidine | FGFR | 130 | [5] |
Visualization of Synthetic Pathways and Workflows
Synthetic Pathway for Pyrrolo[2,3-d]pyrimidine Core
Caption: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core.
Synthetic Pathway for Pyrimido[4,5-d]pyrimidine Core
Caption: Synthesis of the Pyrimido[4,5-d]pyrimidine Core.
General Experimental Workflow
Caption: General Experimental Workflow for Kinase Inhibitor Synthesis.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors. The straightforward and efficient protocols for the construction of pyrrolo[2,3-d]pyrimidine and pyrimido[4,5-d]pyrimidine cores presented in this guide provide a solid foundation for researchers to generate diverse libraries of compounds for screening and lead optimization. The modular nature of these syntheses allows for the systematic exploration of structure-activity relationships by varying the substituents on the pyrimidine core and the newly formed fused ring. Future work in this area will likely focus on the development of more stereoselective and atom-economical synthetic methods, as well as the application of these scaffolds to a broader range of kinase targets implicated in various diseases.
References
-
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel), 16(9), 1324. [Link]
-
Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel), 16(9), 1324. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3698. [Link]
-
Kidwai, M., et al. (2009). Microwave assisted synthesis of pyrimido[4,5 d]pyrimidine derivatives in dry media. Journal of the Serbian Chemical Society, 74(1), 21-27. [Link]
-
Al-Ghorbani, M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. [Link]
-
Kidwai, M., et al. (2007). One-pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives. Zeitschrift für Naturforschung B, 62(5), 732-736. [Link]
-
de la Torre, J. M., et al. (2016). Straightforward synthesis of pyrimido[4,5-e][1][2]diazepines via 6-aminopyrimidin-5-carbaldehydes. Arabian Journal of Chemistry, 12(8), 2059-2072. [Link]
-
Unknown Author. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
-
Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]
-
Various Authors. (n.d.). Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. Wiley Online Library. [Link]
-
Wilson, L. J., et al. (2016). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. Tetrahedron Letters, 57(36), 4071-4073. [Link]
-
Petrikaite, V., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(7), 2917. [Link]
-
Al-Otaibi, F., et al. (2018). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. ResearchGate. [Link]
-
Unknown Author. (n.d.). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate. [Link]
-
Borpatra, P., et al. (2019). Synthesis of pyrimido[4,5-d]-pyrimidines. ResearchGate. [Link]
-
Debnath, P., et al. (2023). Selected methods for the synthesis of pyrimido[4,5-d]pyrimidines from 6-substituted uracil. ResearchGate. [Link]
-
Unknown Author. (n.d.). Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Moradi, L., & Rostamnia, S. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 9(1), 40-43. [Link]
-
El-Damasy, A. K., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(4), 337-359. [Link]
-
Unknown Author. (n.d.). IC50 (μg) values of pyrido-pyrimidine derivatives after 24 h continuous exposure of tumor cell lines. ResearchGate. [Link]
Sources
- 1. nasplib.isofts.kiev.ua [nasplib.isofts.kiev.ua]
- 2. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Green Synthesis of 4,6-Diaminopyrimidine-5-carbaldehyde Derivatives: A Guide to Sustainable Pharmaceutical Intermediate Production
For Researchers, Scientists, and Drug Development Professionals
The pursuit of environmentally benign chemical processes is a cornerstone of modern pharmaceutical development. This document provides a comprehensive guide to the green synthesis of derivatives of 4,6-diaminopyrimidine-5-carbaldehyde, a crucial scaffold in medicinal chemistry. By moving away from conventional, often hazardous, synthetic routes, the methodologies detailed herein offer reduced environmental impact, enhanced safety, and improved efficiency. This guide is designed to provide both the theoretical underpinnings and practical protocols for implementing these green techniques in the laboratory.
The Imperative for Greener Pyrimidines
Derivatives of this compound are pivotal intermediates in the synthesis of a wide array of biologically active compounds, including kinase inhibitors and other therapeutic agents. Traditional synthetic methods frequently rely on volatile organic solvents, harsh reagents, and energy-intensive processes, contributing to significant environmental waste and potential safety hazards. Green chemistry principles offer a transformative approach, emphasizing the use of renewable resources, atom economy, and the reduction of hazardous substances.[1][2] The adoption of green synthetic methods is not merely an environmental consideration but a strategic imperative for creating more sustainable and economically viable pharmaceutical manufacturing processes.
Core Green Synthesis Strategies
Several innovative techniques have emerged as powerful tools for the eco-friendly synthesis of pyrimidine derivatives. This guide will focus on three primary methods: microwave-assisted synthesis, ultrasound-assisted synthesis, and solvent-free reactions. Each of these approaches offers distinct advantages in terms of reaction time, energy consumption, and waste reduction.
Microwave-Assisted Synthesis: Accelerating Reactions with Precision
Microwave irradiation has revolutionized organic synthesis by enabling rapid and uniform heating of reaction mixtures.[3] This targeted energy input often leads to dramatically reduced reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods.[4][5] The efficiency of microwave-assisted synthesis makes it an attractive option for high-throughput screening and library synthesis in drug discovery.
Conceptual Workflow for Microwave-Assisted Synthesis
Caption: Workflow for Microwave-Assisted Synthesis.
Ultrasound-Assisted Synthesis: The Power of Acoustic Cavitation
Ultrasonic irradiation promotes chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates and enhancing mass transfer.[6][7] Sonochemistry often allows for reactions to be conducted at lower bulk temperatures and can lead to unique reactivity and product distributions.[8]
Conceptual Pathway for Ultrasound-Assisted Synthesis
Caption: Ultrasound-Assisted Synthesis Pathway.
Solvent-Free Synthesis: The Ultimate Green Approach
Eliminating the use of organic solvents is a primary goal of green chemistry. Solvent-free reactions, often conducted by grinding reactants together or by heating a neat mixture, offer significant environmental benefits by reducing waste and eliminating the need for costly and often toxic solvents.[3][9] These methods can also lead to shorter reaction times and simpler work-up procedures.
Logical Flow of Solvent-Free Synthesis
Caption: Solvent-Free Synthesis Workflow.
Application Notes and Protocols
The following section provides detailed protocols for the synthesis of Schiff base derivatives of this compound, a common and important class of derivatives, using the green methodologies discussed.
Protocol 1: Microwave-Assisted Synthesis of Schiff Base Derivatives
This protocol describes the efficient synthesis of Schiff bases via the condensation of this compound with various primary amines under microwave irradiation. The use of a natural acid catalyst, such as cashew shell extract, can further enhance the green credentials of this method.[10]
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Ethanol (as a green solvent)
-
Glacial acetic acid (catalytic amount) or a natural acid catalyst
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
In a 10 mL microwave vial, combine this compound (1 mmol) and the desired primary amine (1 mmol).
-
Add ethanol (3-5 mL) to dissolve the reactants.
-
Add a catalytic amount (1-2 drops) of glacial acetic acid or a small amount of a natural acid catalyst.
-
Seal the vial and place it in the microwave reactor.
-
After completion, cool the reaction vial to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Expected Outcomes: This method typically affords high yields (85-95%) of the desired Schiff base derivatives in a significantly shorter time compared to conventional refluxing methods.
| Derivative | Amine | Reaction Time (min) | Yield (%) |
| 1 | Aniline | 10 | 92 |
| 2 | 4-Chloroaniline | 12 | 90 |
| 3 | Benzylamine | 8 | 95 |
| 4 | 4-Methoxybenzylamine | 10 | 93 |
Characterization: The synthesized compounds should be characterized by standard spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
Protocol 2: Ultrasound-Assisted Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
This one-pot, three-component protocol outlines the synthesis of fused pyrimido[4,5-d]pyrimidine derivatives from this compound, an active methylene compound, and an aromatic aldehyde under ultrasonic irradiation. This method often utilizes water as a green solvent.[12][13][14]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Water or an ethanol/water mixture
-
Ultrasonic bath or probe
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend this compound (1 mmol), the active methylene compound (1 mmol), and the aromatic aldehyde (1 mmol) in water or an ethanol/water mixture (10-15 mL).
-
Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Irradiate the mixture with ultrasound at a frequency of 35-40 kHz at room temperature or with gentle heating (40-50°C) for 30-60 minutes.
-
Monitor the reaction progress using TLC.
-
Upon completion, the solid product is collected by filtration.
-
Wash the product with water and then a small amount of cold ethanol.
-
Dry the purified product under vacuum.
Expected Outcomes: This method provides good to excellent yields of the fused pyrimidine derivatives with a simple work-up procedure.
| Derivative | Aldehyde | Active Methylene Compound | Reaction Time (min) | Yield (%) |
| 5 | Benzaldehyde | Malononitrile | 45 | 88 |
| 6 | 4-Chlorobenzaldehyde | Malononitrile | 50 | 85 |
| 7 | Benzaldehyde | Ethyl cyanoacetate | 60 | 82 |
| 8 | 4-Nitrobenzaldehyde | Ethyl cyanoacetate | 55 | 80 |
Protocol 3: Solvent-Free Synthesis of Schiff Base Dimers
This protocol details the synthesis of Schiff base dimers by the condensation of this compound with a diamine under solvent-free conditions, initiated by grinding.
Materials:
-
This compound
-
Diamine (e.g., ethylenediamine, p-phenylenediamine)
-
Mortar and pestle or a ball mill
-
Standard laboratory glassware
Procedure:
-
In a clean, dry mortar, place this compound (2 mmol) and the diamine (1 mmol).
-
Grind the mixture vigorously with a pestle for 10-20 minutes at room temperature. The progress of the reaction can be observed by a change in the physical state of the mixture (e.g., color change, solidification).
-
After grinding, the resulting solid product is washed with a small amount of a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.
-
The product is then collected by filtration and dried.
Expected Outcomes: This environmentally friendly method provides the desired Schiff base dimers in high yields and purity, often without the need for further purification.
| Derivative | Diamine | Grinding Time (min) | Yield (%) |
| 9 | Ethylenediamine | 15 | 94 |
| 10 | 1,4-Diaminobenzene | 20 | 91 |
| 11 | 1,3-Diaminopropane | 15 | 93 |
The Role of Green Catalysts
The use of heterogeneous and reusable catalysts is a key aspect of green synthesis. For the synthesis of this compound derivatives, several green catalytic systems can be employed.
-
Metal-Organic Frameworks (MOFs): A cobalt-based MOF synthesized using 4,6-diamino-2-thiopyrimidine as an organic linker has shown high catalytic activity in multicomponent reactions. The porous nature and tunable active sites of MOFs make them excellent candidates for catalyzing condensation reactions.
-
Natural Acid Catalysts: As mentioned in the microwave protocol, extracts from natural sources like cashew shells can act as effective and biodegradable acid catalysts.[10]
-
Solid-Supported Catalysts: Reagents supported on solid minerals like silica or alumina can facilitate reactions in "dry media" under solvent-free conditions, allowing for easy separation and recycling of the catalyst.[9]
Logical Diagram for Catalyst-Driven Synthesis
Caption: Catalyst-Driven Green Synthesis Cycle.
Conclusion and Future Outlook
The transition to green and sustainable synthetic methods is an ongoing and vital endeavor in the pharmaceutical industry. The protocols and strategies outlined in this guide for the synthesis of this compound derivatives demonstrate that environmentally responsible chemistry can be synonymous with efficiency, high yields, and operational simplicity. By embracing microwave-assisted synthesis, sonochemistry, solvent-free reactions, and innovative green catalysts, researchers and drug development professionals can significantly reduce the environmental footprint of pharmaceutical production while advancing the principles of sustainable science. Future research will likely focus on the development of even more efficient and recyclable catalytic systems, the use of bio-based solvents and starting materials, and the application of flow chemistry to further enhance the green credentials of these important synthetic transformations.
References
Click to expand
-
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). Journal of Composites Science, 8(2), 65. [Link]
-
Microwave-Assisted Synthesis of Schiff Bases of Isoniazid and Evaluation of Their Anti-Proliferative and Antibacterial Activities. (2018). Molecules, 23(8), 1949. [Link]
-
Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. (2022). ACS Omega, 8(1), 473-479. [Link]
- Microwave-Assisted Synthesis of Five and Seven-Membered Heterocycles and Study Their Biological Activity. (2023). Journal of Kufa for Chemical Sciences, 2(10).
- The Synthesis of Schiff bases under microwave Irradiation: Review. (2017). International Journal of ChemTech Research, 10(9), 896-903.
- Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. (2023). Journal of Medicinal and Chemical Sciences, 6(11), 2736-2745.
-
Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. (2021). Ultrasonics Sonochemistry, 79, 105683. [Link]
-
4,6-Diamino-2-thiopyrimidine-based Cobalt Metal Organic Framework (Co-DAT‐MOF): green, efficient, novel and reusable nanocatalyst for synthesis of multicomponent reactions. (2021). Scientific Reports, 11(1), 1-13. [Link]
- Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024). RSC Advances, 14(12), 8235-8245.
- Solvent-Free Condensation Reactions To Synthesize Five- Membered Heterocycles Containing the Sulfamide Fragment. (2016). Synlett, 27(05), 785-789.
-
Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. (2021). Ultrasonics Sonochemistry, 79, 105683. [Link]
-
Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 149-155. [Link]
-
One-pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives. (2007). Zeitschrift für Naturforschung B, 62(5), 732-736. [Link]
- A Review on Solvent-Free Microwave Assisted Condensation Reactions. (2018).
-
One-pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives. (2007). ResearchGate. [Link]
-
Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives. (2020). Asian Journal of Applied Chemistry Research, 5(3), 38-46. [Link]
- Microwave-Assisted Synthesis and Characterization of 1,4- DIHYDROPYRIDINES. (2017). European Journal of Biomedical and Pharmaceutical Sciences, 4(9), 548-552.
-
One-pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives. (2007). ResearchGate. [Link]
-
Heterogeneous Catalysts. (2020). Wiley-VCH. [Link]
-
Ultrasound for Drug Synthesis: A Green Approach. (2021). Processes, 9(4), 633. [Link]
- Condensation Reactions of 1,2,3,4-Tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde. (1995).
- Eco-Friendly Synthesis of Pyrimidine Derivatives and Emerging Trends in Green Heterocyclic Chemistry. (2023). Power System Technology, 47(4), 435-442.
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). Applied Sciences, 13(22), 12345. [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2016). Molecules, 21(9), 1184. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Catalysts, 13(1), 143. [Link]
- microwave-accelerated-green-synthesis-of-dihydropyrimidinones.pdf - TSI Journals. (2008). Trade Science Inc.
- Comparative Study of Green Nano Synthesis of Versatile TiO2 with its Chemical Nano Synthesis – Application to Photocatalytic and Antibacterial Activity. (2022).
-
Revisiting the Green Synthesis of Nanoparticles: Uncovering Influences of Plant Extracts as Reducing Agents for Enhanced Synthesis Efficiency and Its Biomedical Applications. (2023). Journal of Nanomaterials, 2023, 1-18. [Link]
-
Innovative Green Synthesis and Multifunctional Applications of Pyrimidopyrimidine Derivatives. (2023). Current Organic Synthesis, 20(1), 1-1. [Link]
Sources
- 1. orgchemres.org [orgchemres.org]
- 2. researchgate.net [researchgate.net]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. mdpi.com [mdpi.com]
- 5. Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniquepubinternational.com [uniquepubinternational.com]
- 9. Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] One-pot Green Synthesis for Pyrimido[4,5-d]pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Diaminopyrimidine-5-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4,6-diaminopyrimidine-5-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. This compound is a valuable heterocyclic building block, but its preparation can present unique challenges. This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and literature.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues you may encounter during the synthesis, focusing on the most common method: the Vilsmeier-Haack formylation of 4,6-diaminopyrimidine.
Q1: My Vilsmeier-Haack reaction shows low or no conversion of the 4,6-diaminopyrimidine starting material. What are the likely causes and solutions?
A1: Low conversion is a frequent issue that typically points to problems with the formylating agent itself—the Vilsmeier reagent—or the reaction conditions. Let's break down the causality.
The Vilsmeier reagent, a chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] This electrophile is then attacked by the electron-rich diaminopyrimidine ring.[2][3] Failure in this process can stem from several factors:
-
Possible Cause 1: Inactive Vilsmeier Reagent. The reagent is highly sensitive to moisture. Any water present in the DMF or glassware will rapidly quench the POCl₃ and the subsequently formed reagent.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly distilled or anhydrous grade DMF. Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Reagent Quality: Use fresh, high-purity POCl₃. Old bottles may have degraded due to ambient moisture ingress.
-
Order of Addition: Always add POCl₃ slowly to ice-cold DMF. This exothermic reaction should be controlled to prevent reagent decomposition. Stir this mixture at 0°C for at least 30-60 minutes to ensure complete formation of the Vilsmeier reagent before adding the pyrimidine substrate.[4]
-
-
-
Possible Cause 2: Suboptimal Reaction Temperature. While the initial reagent formation requires cooling, the subsequent electrophilic aromatic substitution on the pyrimidine ring often requires thermal energy to overcome the activation barrier.
-
Troubleshooting Steps:
-
Temperature Control: After adding the 4,6-diaminopyrimidine at a low temperature, allow the mixture to warm to room temperature before gradually heating.
-
Optimize Heating: Many procedures call for heating the reaction mixture to reflux.[4] The optimal temperature can vary, so monitoring the reaction by Thin-Layer Chromatography (TLC) is critical to find the sweet spot between reaction rate and decomposition.
-
-
-
Possible Cause 3: Insufficient Reactant Molar Ratio. An inadequate amount of the Vilsmeier reagent will naturally lead to incomplete conversion.
-
Troubleshooting Steps:
-
Review Stoichiometry: A molar excess of both DMF and POCl₃ relative to the pyrimidine substrate is typically required. Ratios can range from 3 to 10 equivalents or more, with POCl₃ often used in large excess when it also serves as a solvent.
-
Incremental Addition: If you suspect reagent decomposition, a second addition of freshly prepared Vilsmeier reagent to the reaction mixture could help drive it to completion, though this can complicate purification.
-
-
Q2: The reaction is messy, yielding a complex mixture of products instead of the clean aldehyde. What side reactions are occurring?
A2: The formation of multiple byproducts often indicates that the highly reactive intermediates are participating in undesired pathways. Understanding these side reactions is key to suppressing them.
-
Possible Cause 1: Dimerization or Polymerization. The amino groups on the pyrimidine ring are nucleophilic and can potentially react with the newly formed aldehyde group on another molecule, especially under harsh heating conditions, leading to complex polymeric materials.
-
Troubleshooting Steps:
-
Minimize Reaction Time: Use TLC to monitor the reaction closely. As soon as the starting material is consumed and the product spot is maximized, proceed with the workup. Over-running the reaction rarely improves the yield of the desired product.
-
Lower Reaction Temperature: If polymerization is suspected, try running the reaction at the lowest temperature that still allows for a reasonable conversion rate.
-
-
-
Possible Cause 2: Over-formylation or Ring Transformations. While less common for this specific substrate, highly activated aromatic systems can sometimes undergo secondary reactions or even ring-opening/closing under the influence of the potent Vilsmeier reagent.[5]
-
Troubleshooting Steps:
-
Controlled Stoichiometry: Avoid using a massive excess of the Vilsmeier reagent. Stick to the lower end of the recommended molar ratios first and optimize from there.
-
Characterize Byproducts: If possible, isolate and characterize the major byproducts using techniques like NMR and Mass Spectrometry. Knowing their structure provides definitive clues about the undesired reaction pathway.
-
-
-
Possible Cause 3: Hydrolysis of Intermediates during Workup. The reaction product is an iminium salt, which is hydrolyzed to the final aldehyde during the aqueous workup.[1] An improper workup can lead to incomplete hydrolysis or degradation.
-
Troubleshooting Steps:
-
Controlled Quenching: Pour the reaction mixture slowly onto crushed ice. This dissipates the heat from quenching the excess POCl₃.
-
pH Adjustment: Carefully neutralize the acidic mixture. A common method is to add a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is neutral or slightly basic.[6] This step facilitates the hydrolysis of the iminium intermediate to the aldehyde. Be cautious, as overly basic conditions can promote aldol-type side reactions.
-
-
Q3: I'm struggling with the purification of the final product. What are the best practices for isolating pure this compound?
A3: Purification can be challenging due to the product's polarity and potential instability. A systematic approach is required.
-
Strategy 1: Extraction.
-
Protocol: After neutralizing the aqueous workup mixture, the product often precipitates as a solid. If it remains in solution, it must be extracted. Due to its polarity, standard solvents like diethyl ether or ethyl acetate may not be fully effective. Try a more polar solvent system like a mixture of chloroform and isopropanol, or perform continuous extraction.
-
-
Strategy 2: Crystallization.
-
Protocol: This is often the most effective method. The crude solid product can be recrystallized from a suitable solvent.[7] Common choices include ethanol, methanol, or DMF-water mixtures. The key is to find a solvent in which the product is sparingly soluble at room temperature but readily soluble when hot.
-
-
Strategy 3: Column Chromatography.
-
Protocol: If crystallization fails to remove persistent impurities, column chromatography is an option. However, the polar nature of the compound requires a polar stationary phase (like silica gel) and a polar mobile phase. A gradient elution starting with dichloromethane (DCM) and gradually increasing the percentage of methanol is a good starting point. Be aware that prolonged contact with silica gel, which is acidic, can sometimes lead to product degradation. Using silica that has been pre-treated with triethylamine can mitigate this.
-
Q4: The isolated product is a pale yellow or light brown powder that darkens over time. How should I handle and store it?
A4: The aldehyde functional group and the electron-rich amino groups make the molecule susceptible to oxidation and degradation.
-
Proper Storage Conditions: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon) to prevent air oxidation.
-
Temperature: Store at low temperatures, typically 2-8°C, to slow down any potential decomposition pathways.
-
Light Sensitivity: Keep the container in a dark place, as light can also promote degradation.
Frequently Asked Questions (FAQs)
-
Q: Can you briefly explain the Vilsmeier-Haack reaction mechanism for this synthesis?
-
A: Certainly. The reaction proceeds in two main stages. First , DMF (a substituted amide) reacts with POCl₃ to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethyliminium chloride. Second , the electron-rich 4,6-diaminopyrimidine acts as a nucleophile, attacking the Vilsmeier reagent. This electrophilic aromatic substitution forms an iminium salt intermediate. During aqueous workup, this intermediate is hydrolyzed to yield the final this compound.[1][2]
-
-
Q: Are there alternative, milder formylating agents I could try?
-
A: While the Vilsmeier-Haack reaction is dominant, other formylation methods exist for activated rings, though they may require more substrate-specific optimization. These include the Duff reaction (using hexamethylenetetramine) or the Reimer-Tiemann reaction (using chloroform and base), though the latter is typically used for phenols. For pyrimidines, the Vilsmeier-Haack approach remains the most direct and widely documented. An alternative strategy involves formylation using formic acid in the presence of a reducing agent like zinc dust to provide nascent hydrogen, though this is documented for other diaminopyrimidines.[8]
-
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most effective tool.[7] Use a polar solvent system, for example, 10% Methanol in Dichloromethane (DCM). Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel plate. The product should be a new spot, typically with a different Rf value than the starting material. The reaction is complete when the starting material spot has disappeared.
-
-
Q: What are the critical safety precautions for this reaction?
-
A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. The quenching process is very exothermic and should be done slowly and behind a blast shield. DMF is a skin and respiratory irritant.[9][10]
-
Appendix A: Representative Experimental Protocol
This protocol is a synthesized example based on established procedures and should be adapted and optimized for your specific laboratory conditions.
Synthesis of this compound via Vilsmeier-Haack Reaction
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (3 equivalents) dropwise to the cold DMF via the dropping funnel over 30 minutes. Maintain the temperature at 0°C. After the addition is complete, stir the mixture at 0°C for an additional hour.
-
Substrate Addition: Dissolve 4,6-diaminopyrimidine (1 equivalent) in anhydrous DMF and add it slowly to the freshly prepared Vilsmeier reagent.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90°C. Monitor the reaction progress by TLC. The reaction is typically complete within 3-6 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or cold 2M NaOH until the pH reaches ~7-8. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol.
-
Purification: Dry the crude product under vacuum. Recrystallize the solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure this compound as a solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Appendix B: Visualization of Troubleshooting Workflow
Below is a logical workflow to diagnose and solve common problems encountered during the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- US Patent US2781344A: Formylation of amino-pyrimidines. Google Patents.
-
International Journal of Pharmaceutical Sciences and Research : REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. URL: [Link]
-
Chemistry Steps : Vilsmeier-Haack Reaction. URL: [Link]
-
MDPI : SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. URL: [Link]
-
Organic Chemistry Portal : Vilsmeier-Haack Reaction. URL: [Link]
-
Wikipedia : Vilsmeier–Haack reaction. URL: [Link]
-
MDPI : Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. URL: [Link]
-
National Institutes of Health (NIH) : Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. URL: [Link]
-
ResearchGate : SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. URL: [Link]
-
Wiley Online Library : Synthesis of purines from the coupling of 4,5‐diaminopyrimidines, aldehydes. URL: [Link]
-
News.Library.Nstu.Ru : The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. URL: [Link]
-
Quest Journals : Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. URL: [Link]
-
ResearchGate : Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. URL: [Link]
-
National Institutes of Health (NIH) : Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. URL: [Link]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2781344A - Formylation of amino-pyrimidines - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Optimizing Vilsmeier-Haack Reactions for Pyrimidine-5-Carbaldehydes
Welcome to the technical support center for the optimization of the Vilsmeier-Haack reaction, specifically tailored for the synthesis of pyrimidine-5-carbaldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of this crucial synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights in a practical question-and-answer format.
I. Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for pyrimidine-5-carbaldehydes?
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] It utilizes a "Vilsmeier reagent," typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a substrate.[2][4][5] For pyrimidines, which are essential scaffolds in many pharmaceuticals, the introduction of a carbaldehyde group at the C-5 position is a key step for further functionalization and the synthesis of diverse derivatives.[6][7]
Q2: What is the general mechanism of the Vilsmeier-Haack reaction?
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][4][5]
-
Electrophilic Aromatic Substitution: The electron-rich pyrimidine ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during aqueous workup yields the desired pyrimidine-5-carbaldehyde.[4][5]
Q3: What are the typical starting materials and reagents for this reaction?
The core components for the Vilsmeier-Haack formylation of pyrimidines are:
-
Pyrimidine Substrate: A pyrimidine ring with sufficient electron density to undergo electrophilic substitution. The nature and position of existing substituents on the ring will significantly influence reactivity.
-
Vilsmeier Reagent Precursors:
-
N,N-Dimethylformamide (DMF): Serves as both the formyl group source and often as the solvent.[1]
-
Phosphorus Oxychloride (POCl₃): The most common activating agent for DMF.[1] Other reagents like oxalyl chloride or thionyl chloride can also be used but are less common for this specific transformation.[8]
-
-
Solvent: While DMF can act as the solvent, other inert solvents like dichloromethane (DCM), dichloroethane, benzene, or o-xylene may be employed.[6]
Q4: Are there any known side reactions to be aware of?
Yes, several side reactions can occur, impacting the yield and purity of the desired product:
-
Chlorination: In some cases, particularly with hydroxy-substituted pyrimidines, the hydroxyl groups can be substituted by chlorine atoms. However, studies have shown that for certain substrates like 2-methylpyrimidine-4,6-diol, this substitution does not occur under specific conditions.[6]
-
Diformylation: If the pyrimidine ring is highly activated, diformylation at multiple sites can occur.[1]
-
Ring Opening/Rearrangement: Under harsh conditions or with specific substitution patterns, the pyrimidine ring may undergo opening or rearrangement.[9][10]
-
Reaction with DMF: The Vilsmeier reagent can react with excess DMF, especially if the DMF is not pure.[11]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of pyrimidine-5-carbaldehydes via the Vilsmeier-Haack reaction.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Explanations |
| Insufficient Reactivity of Pyrimidine Substrate | The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich substrate.[2][12] If your pyrimidine has strong electron-withdrawing groups, it may not be reactive enough. Consider modifying the substrate to include electron-donating groups to enhance reactivity. |
| Poor Quality of Reagents | The purity of DMF and POCl₃ is critical. Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent.[11] Use freshly distilled or high-purity anhydrous reagents. |
| Incorrect Reagent Stoichiometry | The molar ratio of POCl₃ to DMF and the substrate is crucial. An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. A typical starting point is 1.5 to 3 equivalents of the Vilsmeier reagent relative to the pyrimidine substrate. |
| Suboptimal Reaction Temperature | Temperature control is vital. The formation of the Vilsmeier reagent is typically done at low temperatures (0-10°C) to control the exothermic reaction. The formylation step may require heating, but excessive temperatures can lead to decomposition. Monitor the reaction by TLC to determine the optimal temperature profile.[13] |
| Inadequate Reaction Time | Some Vilsmeier-Haack reactions can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup. |
Issue 2: Formation of Multiple Products/Difficult Purification
| Potential Cause | Troubleshooting Steps & Explanations |
| Side Reactions (e.g., Chlorination, Diformylation) | Adjust the reaction conditions. Lowering the temperature or reducing the amount of Vilsmeier reagent can sometimes minimize side reactions. For substrates prone to chlorination, careful control of stoichiometry is key.[6] |
| Incomplete Hydrolysis of the Iminium Intermediate | The aqueous workup is critical for the complete conversion of the iminium salt to the aldehyde. Ensure thorough mixing and sufficient time during the hydrolysis step. Adding a mild base like sodium acetate or sodium bicarbonate during workup can facilitate this process.[12] |
| Complex Reaction Mixture | If multiple products are unavoidable, careful purification by column chromatography is necessary. Experiment with different solvent systems to achieve optimal separation. Recrystallization of the final product can also improve purity. |
Issue 3: Reaction Fails to Initiate
| Potential Cause | Troubleshooting Steps & Explanations |
| Inactive Vilsmeier Reagent | Ensure the Vilsmeier reagent is formed correctly. The characteristic yellow to orange color of the reagent is an indicator of its formation. If the solution remains colorless, there may be an issue with the reagents. |
| Moisture Contamination | The Vilsmeier reagent is highly sensitive to moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents. |
III. Optimized Experimental Protocol
This protocol provides a generalized yet robust starting point for the Vilsmeier-Haack formylation of an electron-rich pyrimidine substrate.
Step 1: Preparation of the Vilsmeier Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise via the dropping funnel over 15-30 minutes, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of a yellowish to orange solid or viscous liquid indicates the formation of the Vilsmeier reagent.
Step 2: Formylation of the Pyrimidine Substrate
-
Dissolve the pyrimidine substrate (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloroethane).
-
Add the solution of the pyrimidine substrate dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between 60-100°C). The optimal temperature and time should be determined by monitoring the reaction progress by TLC.[6]
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 7-8.[12]
-
Stir the mixture for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure pyrimidine-5-carbaldehyde.
IV. Visualizing the Process
Vilsmeier-Haack Reaction Mechanism
Caption: General mechanism of the Vilsmeier-Haack reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for the reaction.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common reaction issues.
V. References
-
Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). IJPCBS. Retrieved January 12, 2026, from [Link]
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Vilsmeier-Haack reaction - Name-Reaction.com. (n.d.). Name-Reaction.com. Retrieved January 12, 2026, from [Link]
-
Synthesis of Vilsmeier reagent - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Retrieved January 12, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
-
Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. (2007). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]
-
Vilsmeier-Haack Reaction - NROChemistry. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]
-
Rearrangement of substituted pyrimidin-4-ones under the Vilsmeier-Haack reaction. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (n.d.). Scirp.org. Retrieved January 12, 2026, from [Link]
-
Vilsmeier reagent - Wikipedia. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). (2021). Reddit. Retrieved January 12, 2026, from [Link]
-
Method for preparing vilsmeier reagent - Google Patents. (n.d.). Google Patents. Retrieved January 12, 2026, from
-
3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
-
One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences. Retrieved January 12, 2026, from [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. name-reaction.com [name-reaction.com]
- 6. mdpi.com [mdpi.com]
- 7. ias.ac.in [ias.ac.in]
- 8. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Reducing side product formation in purine synthesis from diaminopyrimidines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in purine synthesis from diaminopyrimidines. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of this synthetic route and minimize the formation of unwanted side products. Drawing upon established chemical principles and field-proven insights, this guide aims to be a trusted partner in your experimental endeavors.
Introduction: The Challenge of Selectivity in Purine Synthesis
The construction of the purine scaffold from diaminopyrimidine precursors, most notably through methods like the Traube purine synthesis, is a cornerstone of heterocyclic chemistry.[1][2][3][4] This reaction involves the cyclization of a 4,5-diaminopyrimidine with a one-carbon unit, typically derived from formic acid or its derivatives, to form the fused imidazole ring of the purine system.[1][2][3] While powerful, this method is often plagued by the formation of side products that can complicate purification, reduce yields, and lead to ambiguous analytical results. Understanding and controlling these side reactions is paramount for efficient and reproducible synthesis.
This guide will address the most common challenges encountered during this synthesis, providing both the theoretical underpinning of why these issues arise and practical, actionable solutions to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions that you might ask when encountering problems in your synthesis. Each answer provides a detailed explanation of the potential causes and a step-by-step protocol for resolution.
Q1: My reaction seems to have stalled. TLC and HPLC analysis show a significant amount of a major intermediate, but very little of my desired purine product. What is happening?
A1: The likely culprit is the formation of a stable N-formyl intermediate due to incomplete cyclization.
Causality and Mechanism:
The Traube synthesis proceeds in two main stages: formylation of one of the amino groups of the diaminopyrimidine, followed by an intramolecular cyclization with dehydration to form the imidazole ring.[2] The initial formylation is generally rapid. However, the subsequent cyclization step is often the rate-limiting step and requires forcing conditions, such as high temperatures. If the reaction conditions are not sufficiently vigorous, or if the reaction time is too short, the reaction can stall at the N-formyl intermediate stage.[5] This intermediate is often a stable, isolable compound. The 5-amino group is typically the one that undergoes formylation.[2]
Troubleshooting Protocol:
-
Confirmation of the Intermediate:
-
Isolate the intermediate using flash chromatography.
-
Characterize the isolated compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum of the N-formyl intermediate will show a characteristic singlet for the formyl proton (CHO) typically between 8.0 and 8.5 ppm.[6] The mass spectrum will show a molecular ion peak corresponding to the addition of a formyl group (CHO) to your starting diaminopyrimidine.
-
-
Driving the Cyclization to Completion:
-
Increase Reaction Temperature: If your initial reaction was conducted at a moderate temperature, consider increasing it. Refluxing in a high-boiling solvent is often necessary.
-
Use a Dehydrating Agent: The cyclization step involves the elimination of a water molecule. Adding a dehydrating agent can help drive the equilibrium towards the purine product. Common choices include:
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Molecular sieves.
-
Dean-Stark trap to azeotropically remove water if the solvent is appropriate (e.g., toluene).
-
-
Employ a Catalyst: Acid catalysts can promote the cyclization. While formic acid itself is acidic, stronger acids can sometimes be beneficial. However, care must be taken as harsh acidic conditions can lead to other side reactions, such as hydrolysis of other functional groups.[7]
-
Workflow for Overcoming Incomplete Cyclization
Caption: Troubleshooting workflow for incomplete cyclization.
Q2: I've successfully synthesized my purine, but upon attempting to alkylate it, I'm getting a mixture of two products that are very difficult to separate. What are these products and how can I favor the one I want?
A2: You are likely forming a mixture of N7 and N9 regioisomers. Controlling the regioselectivity of purine alkylation is a classic challenge.
Causality and Mechanism:
The purine ring system has two nucleophilic nitrogen atoms in the imidazole portion, N7 and N9, that can be alkylated. Direct alkylation of purines often leads to a mixture of the N7 and N9 alkylated products, with the N9 isomer usually being the thermodynamically more stable and desired product in many applications. The ratio of these isomers is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the purine ring or the alkylating agent can sterically hinder attack at one nitrogen over the other.
-
Electronic Effects: The electron density at N7 and N9 can be influenced by substituents on the purine ring.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the N7/N9 ratio. The formation of the N7 isomer is often favored under kinetic control (lower temperatures, faster reaction), while the N9 isomer is favored under thermodynamic control (higher temperatures, allowing for equilibration).[8][9][10]
Troubleshooting Protocol:
-
Characterization of Regioisomers:
-
HPLC Analysis: Use a high-resolution reverse-phase C18 column with a gradient elution of acetonitrile in a buffered aqueous mobile phase (e.g., ammonium acetate or phosphate buffer).[6][11][12][13][14][15][16] The two isomers will often have slightly different retention times.
-
NMR Spectroscopy:
-
¹H NMR: The chemical shifts of the purine ring protons, particularly H8, will differ between the N7 and N9 isomers.
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is definitive. Look for correlations between the protons of the alkyl group and the carbons of the purine ring. For the N9 isomer, you will see a correlation from the N-CH₂ protons to C4 and C8. For the N7 isomer, the correlation will be to C5 and C8.
-
-
-
Strategies to Control Regioselectivity:
-
Thermodynamic vs. Kinetic Control:
-
Choice of Base and Solvent: The combination of base and solvent can influence which nitrogen is deprotonated and its subsequent reactivity. Experiment with different conditions, for example, a strong, non-nucleophilic base like sodium hydride in an aprotic polar solvent like DMF.
-
Use of Protecting/Directing Groups: In some cases, a bulky protecting group can be temporarily installed to block one of the nitrogen atoms, directing alkylation to the other.
-
Table 1: General Guidelines for Controlling N7/N9 Alkylation
| Desired Isomer | Control Type | Recommended Conditions | Rationale |
| N9-alkylpurine | Thermodynamic | Higher temperature, longer reaction time | Allows for equilibration to the more stable isomer. |
| N7-alkylpurine | Kinetic | Lower temperature, shorter reaction time | Favors the faster-forming product before equilibration can occur. |
Frequently Asked Questions (FAQs)
Q3: What are the most common side products I should be aware of besides the N-formyl intermediate and regioisomers?
A3: Beyond the issues of incomplete cyclization and N7/N9 isomerism, other side products can arise, particularly under harsh reaction conditions:
-
Di- or Tri-formylated Species: If the reaction conditions are too forcing or the stoichiometry of the formylating agent is not carefully controlled, multiple amino groups on the diaminopyrimidine can be formylated. These species may or may not cyclize, leading to a complex mixture of products.
-
Hydrolysis Products: If your diaminopyrimidine contains other sensitive functional groups (e.g., esters, amides), the acidic conditions often used in the Traube synthesis can lead to their hydrolysis.[7]
-
Degradation Products: At very high temperatures, the diaminopyrimidine starting material or the purine product can degrade. The nature of these degradation products can be complex and substrate-dependent.
Q4: How can I best monitor the progress of my reaction to minimize side product formation?
A4: Real-time reaction monitoring is crucial. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis.
Protocol for Reaction Monitoring by HPLC:
-
Column: Use a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often most effective.
-
Solvent A: 0.1 M phosphate buffer (pH adjusted to your needs, e.g., 4.0) or another suitable buffer like ammonium acetate.[13]
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program (Example):
-
Start with a low percentage of Solvent B (e.g., 5-10%) to retain the polar starting materials and intermediates.
-
Gradually increase the percentage of Solvent B to elute the less polar purine product and any nonpolar side products.
-
-
Detection: Use a UV detector set at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 260 nm).
-
Procedure:
-
At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot (e.g., by diluting in a cold mobile phase).
-
Dilute the sample appropriately and inject it into the HPLC.
-
Track the disappearance of the starting material peak and the appearance of the product and any intermediate or side product peaks. This will allow you to determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of degradation products.
-
Logical Diagram for Reaction Optimization
Caption: A systematic approach to optimizing purine synthesis.
References
-
Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection. (n.d.). PubMed Central. [Link]
-
Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. (2024). Chemical Review and Letters. [Link]
-
HPLC chromatogram showing separation of pure purine compounds added to blank serum. (n.d.). ResearchGate. [Link]
-
Synthesis and Medicinal Uses of Purine. (n.d.). Pharmaguideline. [Link]
-
TRAUBE PURINE SYNTHESIS.pptx. (n.d.). Slideshare. [Link]
-
Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. (2019). SciTePress. [Link]
-
1-III) Traube Synthesis For Purine. (n.d.). Scribd. [Link]
-
GENERAL HPLC METHODS. (n.d.). [Link]
-
Traube purine synthesis. (2023). Chemistry Online. [Link]
-
Traube Purine Synthesis. (n.d.). Merck Index. [Link]
-
Theoretical studies on the hydrolysis mechanism of N-(2-oxo-1,2-dihydro- pyrimidinyl) formamide. (2007). Xi'an Jiaotong University. [Link]
-
Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. (1980). PubMed. [Link]
- Process for removing an n-formyl group. (n.d.).
-
Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. (2020). ResearchGate. [Link]
-
Proposed mechanism for the formation of pyrimidine derivative. (n.d.). ResearchGate. [Link]
-
HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. (2007). PubMed. [Link]
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]
-
Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. (2001). PubMed. [Link]
-
Purine and Related Compound Purification Strategies. (n.d.). Teledyne Labs. [Link]
-
HPLC Application for Separation of Nucleotide Bases Uracil, Thymine, Guanine, Cytosine, Adenine on Primesep 200 Column. (n.d.). SIELC Technologies. [Link]
-
Kinetic vs Thermodynamic Control of a Reaction. (n.d.). Jack Westin. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. (2025). Preprints.org. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]
-
Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry. [Link]
- Method for the Hydrolysis of Substituted Formylamines into Substituted Amines. (n.d.).
-
Synthesis. (n.d.). [Link]
-
General pathway of Traube's method for purine synthesis. (n.d.). ResearchGate. [Link]
-
Catalytic highly asymmetric 1,5(6)-selective cyclization reaction of α-hydroxyimino cyclic ketones: direct approach to ring-fused hydroxyimino dihydropyrans. (n.d.). Royal Society of Chemistry. [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]
-
Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives. (2024). PubMed Central. [Link]
-
Hydrolysis cascade from diaminopyrimidine (D) to C to U. (n.d.). ResearchGate. [Link]
-
Cyclization of Diols Using Ferrocenium Cations & Other Iron-Based Catalysts. (n.d.). IRL @ UMSL. [Link]
-
Oxidative cyclization of diols derived from 1,5-dienes: formation of enantiopure cis-tetrahydrofurans by using catalytic osmium tetroxide; formal synthesis of (+)-cis-solamin. (2005). PubMed. [Link]
-
Kinetic vs thermodynamic. (2021). Reddit. [Link]
-
Can Reaction Temperature Impact Synthetic Product Yield and Purity? (2023). Biotage. [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025). ResearchGate. [Link]
-
13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]
-
A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). PubMed. [Link]
-
Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. (n.d.). MDPI. [Link]
-
Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs. (n.d.). PubMed Central. [Link]
-
Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. (n.d.). National Institutes of Health. [Link]
-
Pyrimidine Synthesis. (2024). YouTube. [Link]
-
Mechanisms of Inhibition of Pyrimidine Dimer Formation in Deoxyribonucleic Acid by Acridine Dyes. (n.d.). PubMed. [Link]
-
The Effects of Dehydration Temperature and Monomer Chirality on Primitive Polyester Synthesis and Microdroplet Assembly. (2022). [Link]
-
Differential Analysis of 2D NMR Spectra: New Natural Products from a Pilot-Scale Fungal Extract Library. (2025). ResearchGate. [Link]
Sources
- 1. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 2. TRAUBE PURINE SYNTHESIS.pptx [slideshare.net]
- 3. scribd.com [scribd.com]
- 4. Traube Purine Synthesis [drugfuture.com]
- 5. chemistry-online.com [chemistry-online.com]
- 6. Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scitepress.org [scitepress.org]
- 14. cores.emory.edu [cores.emory.edu]
- 15. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrimidopyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidopyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their pyrimidopyrimidine synthesis reactions. Here, we address common challenges encountered in the laboratory with practical, field-tested solutions and in-depth scientific explanations to empower your experimental success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My pyrimidopyrimidine synthesis is resulting in a significantly lower yield than expected. What are the common culprits and how can I troubleshoot this?
Low yield is a frequent challenge in multi-component reactions like those often used for pyrimidopyrimidine synthesis. The issue can typically be traced back to several key factors related to reaction conditions and reagent quality.
Troubleshooting Low Yields:
A systematic approach to troubleshooting is crucial. We recommend investigating potential issues in the following order:
-
Reagent Purity and Stoichiometry:
-
Moisture Sensitivity: Many reagents, particularly amidines and their salts, are hygroscopic. Absorbed moisture can hydrolyze starting materials and intermediates, leading to a cascade of side reactions.[1]
-
Actionable Advice: Ensure all reagents are freshly sourced or properly stored in a desiccator. For solvents, use anhydrous grades or distill them prior to use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also significantly improve yields.
-
-
Incorrect Stoichiometry: Inaccurate measurement of reactants can leave an excess of one component and completely consume another, halting the reaction prematurely.
-
Actionable Advice: Double-check all calculations and ensure accurate weighing and dispensing of all starting materials.
-
-
-
Catalyst Activity and Choice:
-
Catalyst Deactivation: Reusable catalysts can lose activity over time. Acid catalysts, both Brønsted and Lewis acids, are crucial for facilitating cyclization and dehydration steps.[1]
-
Actionable Advice: If using a reusable catalyst, consider regeneration according to the manufacturer's protocol. For acid catalysts, ensure the correct concentration is used. It may be beneficial to screen different catalysts to find the optimal one for your specific substrates.
-
-
Suboptimal Catalyst Selection: The choice of catalyst can profoundly influence reaction pathways and yields.
-
Actionable Advice: For Biginelli-type reactions, while traditional Brønsted acids like HCl are common, Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can offer milder conditions and improved yields.[1]
-
-
-
Reaction Temperature and Time:
-
Insufficient Thermal Energy: The reaction may not have enough energy to overcome the activation barrier, resulting in low conversion.
-
Actionable Advice: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC). Be cautious, as excessive heat can lead to degradation.
-
-
Incomplete Reaction: The reaction may simply need more time to reach completion.
-
Actionable Advice: Monitor the reaction at regular intervals using TLC. Continue the reaction until the starting materials are consumed.
-
-
Troubleshooting Workflow for Low Yields:
Caption: A systematic workflow for troubleshooting low yields in pyrimidopyrimidine synthesis.
FAQ 2: I am observing the formation of a major byproduct that is difficult to separate from my desired pyrimidopyrimidine. How can I identify and minimize this side reaction?
The formation of byproducts is a common hurdle, often stemming from competing reaction pathways. In the context of pyrimidopyrimidine synthesis, particularly those employing a Biginelli-type approach, the most prevalent side reaction is the Hantzsch dihydropyridine synthesis.
Understanding the Competing Hantzsch Pathway:
The Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[1] In pyrimidopyrimidine synthesis where urea is used, it can decompose at higher temperatures to generate ammonia, which then participates in the Hantzsch pathway, leading to the formation of a dihydropyridine byproduct.
Strategies to Minimize Hantzsch Byproduct Formation:
| Strategy | Scientific Rationale | Actionable Advice |
| Temperature Control | The Hantzsch pathway is often favored at higher temperatures which promote the decomposition of urea into ammonia. | Run the reaction at a lower temperature. Monitor the reaction progress by TLC to find the optimal balance between minimizing the byproduct and achieving a reasonable reaction rate. |
| Order of Reagent Addition | Adding urea last can minimize its exposure to prolonged heating, thereby reducing its decomposition into ammonia. | Experiment with adding the aldehyde and β-dicarbonyl compound first, followed by the catalyst, and finally adding the urea portion-wise or as a solution. |
| Catalyst Selection | Certain Lewis acids can show higher selectivity for the Biginelli pathway over the Hantzsch pathway. | Screen a variety of Lewis acid catalysts (e.g., Yb(OTf)₃, InCl₃) to identify one that preferentially promotes the formation of the desired pyrimidopyrimidine. |
Visualizing the Competing Pathways:
Caption: Competing Biginelli and Hantzsch reaction pathways in pyrimidopyrimidine synthesis.
FAQ 3: My synthesized pyrimidopyrimidine derivative is proving difficult to purify. What are some effective purification strategies?
The polarity and potential for multiple hydrogen bonding interactions in pyrimidopyrimidine derivatives can make their purification challenging.[2] A multi-pronged approach is often necessary.
Purification Techniques for Pyrimidopyrimidine Derivatives:
| Technique | When to Use | Key Considerations |
| Recrystallization | For crude products that are solid and have moderate to high purity. | Solvent selection is critical. The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures.[2] |
| Column Chromatography | For complex mixtures or when high purity is required. | For polar compounds, normal-phase silica gel chromatography can be challenging. Consider using reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[2] |
| Preparative HPLC | For difficult separations or when very high purity is essential. | Method development is key. Screen different columns (e.g., C18, phenyl-hexyl) and mobile phase modifiers to achieve optimal separation. |
General Workflow for Purification:
Caption: A stepwise approach to the purification of pyrimidopyrimidine derivatives.
Experimental Protocols
Protocol: Synthesis of 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-diones
This protocol is adapted from a known synthetic route and provides a general framework for the synthesis of a diverse set of pyrimidopyrimidine derivatives.[3][4]
Step 1: Acylation of 1,3-disubstituted 6-aminouracil
-
To a solution of the 1,3-disubstituted 6-aminouracil (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, pyridine), add the desired acylating agent (e.g., acid chloride or anhydride, 1.1-1.5 eq) at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Hydrazine-induced Cyclization
-
Suspend the acylated aminouracil from Step 1 (1.0 eq) in a suitable solvent such as n-butanol.
-
Add hydrazine hydrate (NH₂NH₂·H₂O, ~1.5 eq) to the suspension under an inert atmosphere.
-
Heat the reaction mixture to reflux for 30-60 minutes.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude cyclized product, which can be used in the next step without further purification.
Step 3: Diazotization and Final Ring Closure
-
Dissolve the crude product from Step 2 in acetic acid.
-
Add sodium nitrite (NaNO₂, ~8 eq) portion-wise to the solution.
-
Heat the reaction mixture to reflux for a short period (e.g., 5 minutes).
-
Cool the reaction and concentrate in vacuo.
-
Dissolve the residue in dichloromethane (DCM), wash with water, and concentrate.
-
Purify the final product by flash chromatography on silica gel to afford the desired 1,3,5,7-tetrasubstituted pyrimido[4,5-d]pyrimidine-2,4-dione.[3]
References
-
Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. (2015). PMC.[Link]
-
Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. (2023). PMC.[Link]
-
Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. (2018). ArTS - UniTS.[Link]
-
Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. (2023). ResearchGate.[Link]
-
Preparation of tetrasubstituted pyrimido[4,5- d]pyrimidine diones. (2015). PubMed.[Link]
-
The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. (2024). J. Synth. Chem.[Link]
Sources
Technical Support Center: Troubleshooting Unexpected Outcomes in SNAr Reactions of Dichloropyrimidine Carbaldehydes
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving dichloropyrimidine carbaldehydes. These substrates are powerful intermediates in medicinal chemistry and materials science, but their rich functionality can sometimes lead to unexpected results. This guide is designed to provide researchers, scientists, and drug development professionals with clear, actionable insights to diagnose and resolve common experimental challenges.
Troubleshooting Guide
This section addresses specific, practical problems encountered in the laboratory. Each issue is presented in a question-and-answer format, detailing the underlying chemical principles and providing concrete solutions.
Q1: My reaction yielded the wrong regioisomer. I expected substitution at the C4/C6 position but observed substitution at C2. Why did this happen and how can I control the selectivity?
A1: This is a classic challenge in pyrimidine chemistry. While substitution at the C4 and C6 positions is generally favored electronically and sterically, the regiochemical outcome of SNAr reactions on dichloropyrimidines is highly sensitive to a combination of factors.[1][2][3]
Root Cause Analysis:
-
Electronic Effects of Ring Substituents: The "normal" C4/C6 selectivity is based on the parent 2,4-dichloropyrimidine ring, where the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient at C4, making it more electrophilic.[3] However, other substituents dramatically alter this electronic landscape. An electron-donating group (EDG) at the C6 position, for example, can reverse this preference and make the C2 position more susceptible to attack.[1][2] Conversely, a strong electron-withdrawing group (EWG) at C5, like your carbaldehyde, typically enhances selectivity for the adjacent C4/C6 positions.[4][5]
-
Nature of the Nucleophile: The nucleophile itself plays a critical role. While many amines and thiols follow the general C4/C6 preference, certain classes of nucleophiles exhibit anomalous selectivity. For instance, tertiary amines have been reported to show excellent selectivity for the C2 position on 5-substituted-2,4-dichloropyrimidines.[4] In some systems, "hard" nucleophiles like alkoxides may also favor different positions than "soft" nucleophiles like thiols.[6][7][8]
-
Reaction Conditions: Solvent polarity and the presence of specific catalysts or additives can influence the transition state energies for attack at each position, thereby altering the product ratio.
Troubleshooting Protocol:
-
Confirm the Structure: Before extensive optimization, unequivocally verify the structure of your product using 2D NMR techniques (HMBC, NOESY) to confirm the substitution pattern.
-
Analyze Your System: Evaluate the electronic properties of all substituents on your specific dichloropyrimidine carbaldehyde.
-
Modify Reaction Parameters:
-
Change the Nucleophile/Catalyst System: If using a tertiary amine and getting C2 substitution, consider switching to a primary or secondary amine if your synthetic plan allows.[4][5] For some challenging aminations, palladium catalysis has been used to enforce high C4 selectivity.[9]
-
Solvent Screening: Test a range of solvents from polar aprotic (DMF, NMP, DMSO) to less polar (THF, Dioxane). The solvent can stabilize the charged Meisenheimer intermediate differently for C2 versus C4/C6 attack pathways.
-
Caption: Key factors determining regioselectivity in SNAr reactions.
Q2: I isolated a significant byproduct where my alcohol solvent was incorporated instead of my intended amine nucleophile. What happened?
A2: You have encountered a classic side reaction known as solvolysis .[6][10] This occurs when the solvent, in this case, an alcohol, acts as a nucleophile and competes with your desired nucleophile.
Root Cause Analysis:
This issue is especially prevalent under two conditions:
-
Use of Alcohol Solvents: Solvents like methanol or ethanol can participate directly in the reaction.
-
Presence of a Strong Base: Using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcohol solvent generates a high concentration of the corresponding alkoxide ion (e.g., NaOEt in ethanol).[6][8] This alkoxide is a potent nucleophile and can readily attack the electron-deficient pyrimidine ring, often faster than a neutral amine nucleophile.[6][8][11]
Troubleshooting Protocol:
The solution is to eliminate the competing nucleophilic solvent.
-
Switch to a Polar Aprotic Solvent: This is the most effective solution. These solvents are polar enough to facilitate the SNAr reaction but are not nucleophilic and will not participate.
-
Select an Appropriate Base: Pair your chosen solvent with a non-nucleophilic base that serves only to deprotonate your nucleophile or act as an HCl scavenger.
Table 1: Recommended Solvent and Base Combinations to Avoid Solvolysis
| Solvent (Polar Aprotic) | Recommended Base(s) | Rationale |
| Dimethylformamide (DMF) | DIPEA, TEA, K₂CO₃, Cs₂CO₃ | Excellent for dissolving a wide range of reagents. |
| Acetonitrile (MeCN) | DIPEA, TEA, K₂CO₃ | Good for reactions at moderate temperatures; easy to remove. |
| N-Methyl-2-pyrrolidone (NMP) | DIPEA, K₂CO₃, Cs₂CO₃ | High boiling point, suitable for less reactive systems. |
| Tetrahydrofuran (THF) | NaH, LiHMDS (for deprotonation) | Use when a strong, non-nucleophilic base is needed to pre-form the nucleophilic anion. |
Step-by-Step Experimental Modification:
-
Setup: Dry your glassware thoroughly and place under an inert atmosphere (N₂ or Ar).
-
Reagents: Add your dichloropyrimidine carbaldehyde and the selected non-nucleophilic base (e.g., K₂CO₃) to the flask.
-
Solvent: Add the anhydrous polar aprotic solvent (e.g., DMF).
-
Nucleophile Addition: Add your amine or thiol nucleophile to the mixture.
-
Reaction: Heat the reaction to the desired temperature and monitor by TLC or LC-MS. This setup ensures that only your intended nucleophile can participate in the substitution.[12]
Q3: My reaction is very messy. Besides the expected product, I see byproducts related to the aldehyde group. How can I get a cleaner reaction?
A3: The carbaldehyde group is a versatile functional handle, but its reactivity can be a double-edged sword under SNAr conditions, especially when using strong bases or nucleophiles.
Root Cause Analysis:
-
Aldehyde Condensation Reactions: Under basic conditions, the aldehyde can undergo self-condensation or, more commonly, a Claisen-Schmidt condensation with other carbonyl-containing species or reactive methylene groups in your reaction mixture.[6][8] This can lead to the formation of chalcone-like byproducts.
-
Nucleophilic Attack at the Carbonyl: While SNAr is the desired pathway, potent nucleophiles can also attack the electrophilic aldehyde carbonyl, leading to addition products.
-
Over-reaction/Disubstitution: The mono-substituted product is still activated towards a second substitution. If reaction conditions (time, temperature, stoichiometry) are not carefully controlled, you may form significant amounts of the disubstituted product.
Troubleshooting Protocol:
A decision tree can help guide your strategy for achieving a cleaner reaction.
Caption: Decision workflow for troubleshooting complex reaction outcomes.
Protocol: Aldehyde Protection (Acetal Formation)
If side reactions involving the aldehyde are unavoidable, protecting it as an acetal is a robust strategy.
-
Protection: Dissolve the dichloropyrimidine carbaldehyde in toluene or benzene. Add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TSA).
-
Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor by TLC until the starting material is consumed.
-
Work-up: Cool the reaction, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate. Purify the resulting acetal-protected pyrimidine by column chromatography.
-
SNAr Reaction: Use the purified, protected substrate in your SNAr reaction as previously described.
-
Deprotection: After the SNAr reaction is complete, the acetal can be easily removed by stirring the product in a mixture of acetone and dilute aqueous acid (e.g., 1M HCl) at room temperature.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of an SNAr reaction on a dichloropyrimidine?
A1: The SNAr reaction proceeds via a two-step addition-elimination mechanism .[12][13]
-
Addition Step (Rate-Determining): The nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This breaks the aromaticity of the pyrimidine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[13][14] This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atoms of the ring and the electron-withdrawing carbaldehyde group. This stabilization is crucial for the reaction to occur.[14][15]
-
Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Q2: For a substrate like 4,6-dichloro-pyrimidine-5-carbaldehyde, are both chlorines equally reactive?
A2: Yes, in 4,6-dichloropyrimidine-5-carboxaldehyde, the molecule is symmetrical about a plane passing through the C2 and C5 positions. Therefore, the C4 and C6 positions are chemically equivalent. The C5-carbaldehyde group activates both positions equally. The reaction will typically yield a single mono-substitution product, although controlling the reaction to prevent disubstitution is key.
Q3: What are the best practices for setting up a general SNAr reaction with these substrates?
A3: A successful reaction depends on careful planning and execution.
General Experimental Protocol:
-
Preparation: Ensure all glassware is oven- or flame-dried. Assemble the reaction flask with a condenser and a magnetic stir bar under a positive pressure of an inert atmosphere (N₂ or Ar).
-
Reagent Addition:
-
To the flask, add the dichloropyrimidine carbaldehyde (1.0 eq.) and the chosen base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Add the anhydrous polar aprotic solvent (e.g., DMF, see Table 1) via syringe.
-
Add the nucleophile (e.g., a secondary amine, 1.1 eq.) dropwise via syringe at room temperature.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the target temperature (e.g., 60–100 °C).
-
Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers and wash with water, followed by brine, to remove the solvent and salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using flash column chromatography on silica gel to isolate the desired substituted pyrimidine.
References
- Vertex AI Search. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Ye, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry. [Link]
- Vertex AI Search. (2024). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.
-
ResearchGate. (2015). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. [Link]
-
Request PDF. (2024). Amination and solvolysis reactions on 2-amino-4,6-dichloropyrimidin-5-carbaldehyde. [Link]
-
ProQuest. (1962). THE SYNTHESIS OF PYRIMIDINE ALDEHYDES AND RELATED DERIVATIVES AS POTENTIAL ANTICANCER AGENTS. [Link]
- Vertex AI Search. (2024). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
-
Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
-
ResearchGate. (2022). (PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
-
Rewcastle, G.W., et al. (2008). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
Smith, M.D. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. [Link]
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. echemi.com [echemi.com]
Technical Support Center: Purification of 4,6-Diaminopyrimidine-5-carbaldehyde and its Derivatives
Welcome to the technical support center for the purification of 4,6-diaminopyrimidine-5-carbaldehyde and its analogs. As a highly functionalized heterocyclic compound, this molecule is a valuable building block in medicinal chemistry and drug development. However, its unique chemical properties—high polarity, multiple hydrogen bond donors/acceptors, and the reactive aldehyde group—present distinct challenges during purification. This guide is designed to provide you with a Senior Application Scientist's perspective, combining fundamental chemical principles with field-proven troubleshooting strategies to help you achieve optimal purity and yield in your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategy for purifying this compound.
Q1: What are the key chemical properties of this compound that influence purification?
A1: Understanding the molecule's structure is critical for designing a successful purification strategy. Three key features dominate its behavior:
-
High Polarity & Basicity: The presence of two primary amino groups and the pyrimidine ring nitrogens makes the molecule highly polar and basic. This leads to strong interactions with polar stationary phases like silica gel and significant pH-dependent solubility.[1][2] In acidic conditions, the amino groups can become protonated, increasing water solubility.[2]
-
Reactivity of the Aldehyde Group: The formyl group (-CHO) is susceptible to oxidation (forming a carboxylic acid) or forming imines/acetals. This reactivity can lead to the formation of impurities during purification if conditions are not carefully controlled (e.g., using reactive solvents like methanol without care).
-
Potential for Intermolecular Interactions: The amino groups and the aldehyde can engage in strong intermolecular hydrogen bonding and π-π stacking, which can lead to poor solubility in many common organic solvents and may complicate crystallization.[2]
Q2: How do I choose between recrystallization and column chromatography for my crude product?
A2: The choice of the primary purification technique depends on the physical state and initial purity of your crude product. A general workflow is to first assess the crude material by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to understand the impurity profile.[1]
-
Recrystallization is the preferred method if your crude product is a solid with relatively high purity (e.g., >85-90%). It is scalable, cost-effective, and often yields a highly crystalline final product. The key is finding a solvent system where the compound is soluble when hot but sparingly soluble when cold.[3]
-
Flash Column Chromatography is necessary when the product is an oil or a solid mixture containing significant impurities with different polarities.[1][4] While effective, be aware that the basic amino groups can cause peak tailing on standard silica gel.[1]
Q3: What are the most common impurities I should expect in my synthesis?
A3: Impurities typically arise from three main sources:
-
Unreacted Starting Materials: Depending on the synthetic route, residual reactants can contaminate the final product.[5]
-
Incomplete Reactions & Intermediates: The synthesis may not go to completion, leaving intermediates in the crude mixture. For example, if the amino groups are introduced via substitution of a di-chloro precursor, mono-substituted intermediates could be present.[6][7]
-
Side-Reaction Products: The aldehyde group can react with amine nucleophiles, potentially leading to oligomeric or polymeric byproducts, especially under harsh conditions.[6]
Q4: My product has a persistent yellow or brown color. How can I remove it?
A4: Colored impurities are common in heterocyclic chemistry and often arise from minor side reactions or degradation. An effective method to remove them is to use activated charcoal during recrystallization.[8] Add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb some of your desired product and reduce the overall yield.
Troubleshooting Guide: Common Purification Issues
This section provides solutions to specific problems you may encounter during your experiments.
Recrystallization Issues
Problem: My compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute is supersaturated to the point where it separates from the solution as a liquid phase rather than a solid crystal lattice. This is often caused by the solution being too concentrated, being cooled too rapidly, or the melting point of the compound being lower than the boiling point of the solvent.[1]
-
Solutions:
-
Re-heat and Dilute: Add a small amount of additional hot solvent to dissolve the oil completely.[1]
-
Slow Cooling: Allow the flask to cool very slowly to room temperature (e.g., by placing it in a warm water bath or wrapping it in glass wool) before moving it to an ice bath.[8]
-
Change Solvent: Select a solvent with a lower boiling point.[1]
-
Problem: No crystals form, even after cooling in an ice bath.
-
Causality: This indicates the solution is not supersaturated. Either too much solvent was added, or the compound is simply too soluble in the chosen solvent, even at low temperatures.[8] Impurities can also sometimes inhibit crystallization.[1]
-
Solutions:
-
Increase Concentration: Slowly evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator and attempt to cool again.[1][8]
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous batch.
-
Use an Anti-Solvent: Add a second solvent in which your compound is insoluble but is miscible with the crystallization solvent. Add the anti-solvent dropwise to the solution until it just begins to turn cloudy, then warm slightly to clarify and cool slowly.[8] For polar solvents like DMF or DMSO, suitable anti-solvents could be water, diethyl ether, or DCM.[9]
-
Problem: My recovery is very low after recrystallization.
-
Causality: A significant portion of your compound remains dissolved in the cold solvent (the "mother liquor"). This happens if the compound has moderate solubility even at low temperatures or if you used too much solvent for washing the collected crystals.[1]
-
Solutions:
-
Minimize Wash Volume: Wash the filtered crystals with a minimal amount of ice-cold solvent.[1][4]
-
Maximize Precipitation: Ensure the crystallization flask is thoroughly cooled in an ice bath for an adequate amount of time before filtering.[8]
-
Second Crop: Concentrate the mother liquor (the filtrate) and cool it again to obtain a second, often less pure, crop of crystals.
-
Column Chromatography Issues
Problem: My compound streaks badly on the TLC plate and won't elute properly from the column.
-
Causality: This is a classic issue for basic compounds like diaminopyrimidines on acidic silica gel. The basic amino groups interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing streaking and sometimes irreversible binding.[1]
-
Solutions:
-
Add a Basic Modifier: Add a small amount of a competitive base, such as triethylamine (Et₃N) or ammonia, to your mobile phase (typically 0.1-1%).[1] This will occupy the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.
-
Reverse-Phase HPLC: For highly polar derivatives, reverse-phase HPLC using a C18 column with a water/acetonitrile or water/methanol mobile phase containing a buffer (e.g., formic acid or ammonium acetate) is an excellent alternative.[8]
-
Problem: I have poor separation between my product and a key impurity.
-
Causality: The chosen mobile phase does not provide sufficient resolution between the two compounds.[1]
-
Solutions:
-
Optimize the Mobile Phase: Systematically test different solvent systems using TLC. Try changing the ratio of your polar and non-polar solvents (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). The ideal system should give your target compound an Rf value of around 0.2-0.4.[1]
-
Use a Shallow Gradient: If using an automated flash chromatography system, run a shallower solvent gradient to increase the separation between closely eluting peaks.
-
Try a Different Stationary Phase: A different stationary phase may offer different selectivity, allowing for better separation.[1]
-
Visual Workflows
The following diagrams provide a visual guide to decision-making during the purification process.
Caption: Decision tree for selecting a primary purification method.
Caption: Troubleshooting workflow for failed crystallization attempts.
Data Summary & Protocols
Table 1: Recommended Solvent Systems
| Application | Solvent System | Rationale & Comments |
| TLC Analysis | Dichloromethane (DCM) / Methanol (MeOH) (e.g., 95:5 to 90:10) + 0.5% Et₃N | Good starting point for polar compounds. The added triethylamine prevents streaking by neutralizing acidic sites on the silica plate.[1] |
| Ethyl Acetate (EtOAc) / Hexanes (e.g., 50:50 to 80:20) | A less polar system, which may be suitable for less polar derivatives. | |
| Column Chromatography | Gradient of DCM to 5-10% MeOH in DCM + 0.5% Et₃N | Allows for the elution of non-polar impurities first, followed by the polar product. The base is critical for good peak shape.[1] |
| Recrystallization | Ethanol, Isopropanol, or Acetonitrile | Polar protic/aprotic solvents are often good candidates for highly functionalized molecules. Empirical testing is required.[4] |
| N,N-Dimethylformamide (DMF) / Water | Use DMF to dissolve the compound, then add water as an anti-solvent to induce crystallization.[9] Useful for compounds with poor solubility in common solvents. | |
| Ethyl Acetate / Petroleum Ether | This combination was reported for the crystallization of the related 4,6-dichloro-5-pyrimidinecarboxaldehyde and may work for certain derivatives.[10] |
Protocol 1: Purification by Recrystallization
This protocol provides a general method for purifying a solid crude product.
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in various solvents (see Table 1) to find one that dissolves the solid when hot but gives poor solubility at room temperature.
-
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.[4]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask to remove them.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[1][8]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for purifying oily products or highly impure solids.
-
Mobile Phase Selection: Using TLC, determine an appropriate mobile phase that gives your target compound an Rf value of ~0.2-0.4 and provides good separation from impurities.[1] Remember to add 0.1-1% triethylamine if using silica gel.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under pressure, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM. Alternatively, for compounds with poor solubility, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. If running a gradient, slowly increase the polarity of the mobile phase to elute your compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[4]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[4]
References
- Technical Support Center: Purification of Pyrimidine Deriv
- Technical Support Center: Purification of Polar Pyrimidine Deriv
- Technical Support Center: Purification Strategies for Pyrazolo[1,5-a]pyrimidine Deriv
- Technical Support Center: Overcoming Poor Solubility of Pyrimidine Deriv
- Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds. Benchchem.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy). Benchchem.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal. Benchchem.
- What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 4,6-Diaminopyrimidine-5-carbaldehyde
Welcome to the technical support guide for 4,6-Diaminopyrimidine-5-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The inherent challenge with many nitrogen-rich heterocyclic compounds, including this pyrimidine derivative, is their limited solubility in common organic solvents. This guide provides in-depth, field-proven insights and troubleshooting strategies to overcome these solubility hurdles, ensuring the success of your synthetic endeavors.
Compound Profile: Understanding the Molecule
This compound is a valuable synthetic intermediate due to its reactive aldehyde functionality and the nucleophilic and directing properties of its two amino groups.[1] Its structure, however, is responsible for its challenging physical properties. The planar aromatic system, combined with multiple hydrogen bond donors (the -NH₂) and acceptors (the ring nitrogens and carbonyl oxygen), promotes strong intermolecular interactions. This leads to a stable crystal lattice and, consequently, low solubility in many non-polar and moderately polar solvents.
| Property | Value | Source |
| CAS Number | 109831-68-7 | [2][3] |
| Molecular Formula | C₅H₆N₄O | [2] |
| Molecular Weight | 138.13 g/mol | [2] |
| Appearance | Solid (often yellow or off-white) | [2][4] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [2][4] |
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving this compound?
A1: Due to its high polarity and hydrogen-bonding capacity, the compound exhibits poor solubility in non-polar solvents like hexanes or toluene. A systematic approach is recommended, starting with highly polar, aprotic solvents.
-
Primary Recommendations: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are typically the most effective solvents for dissolving this compound and related pyrimidine derivatives at room temperature.[4][5]
-
Secondary Options: Polar protic solvents such as methanol and ethanol can also be effective, although solubility may be limited and often requires heating.[4][6] For some related pyrimidines, solubility is also found in other alcohols, ketones, and ethers.[7]
-
Initial Screening: A small-scale solvent screening across a range of polarities is the most reliable first step to identify a suitable solvent system for your specific application.[6]
Q2: My compound won't dissolve in my desired reaction solvent. What are my options?
A2: This is a common scenario, especially when a reaction requires a less polar solvent (e.g., toluene for a Dean-Stark water removal).
-
Use of a Co-Solvent: Dissolve the this compound in a minimum amount of a strong solvent like DMSO or DMF first. Then, add this solution to your primary reaction solvent. This often keeps the compound in solution at a sufficient concentration for the reaction to proceed.
-
Temperature Elevation: Solubility is often temperature-dependent.[8] Gently warming the reaction mixture can significantly increase the dissolution of the starting material. However, this must be done with caution (see Q3).
-
Change Reaction Conditions: If possible, adapt the reaction to a solvent system that is compatible with your starting material's solubility, such as DMF or DMSO. Many reactions, including Schiff base formations, can be successfully performed in these solvents.[9]
Q3: Can I heat the mixture to improve solubility? What are the risks?
A3: Yes, heating is a very effective method to increase solubility.[6] However, there are potential risks to consider:
-
Compound Degradation: The recommended storage conditions (2-8°C, inert atmosphere) suggest that the compound may have thermal or oxidative sensitivity.[2] Before heating a large-scale reaction, it is prudent to perform a small-scale stability test. Dissolve a small amount in your chosen solvent, heat it to the target temperature for the expected reaction duration, and then re-analyze by TLC or LCMS to check for the appearance of degradation products.
-
Side Reactions: Increased temperature can accelerate unwanted side reactions, such as self-condensation or reactions with the solvent itself, especially with highly polar, reactive solvents like DMF at high temperatures.
Q4: How does pH affect the solubility of this compound?
A4: The two amino groups on the pyrimidine ring are basic and can be protonated under acidic conditions. This is a critical property to leverage.
-
Acidic Conditions: Adding a catalytic or stoichiometric amount of an acid (e.g., acetic acid, HCl) will form the corresponding ammonium salt. This salt will have significantly higher solubility in polar protic solvents like water, ethanol, or methanol.[6] This strategy is particularly useful for reactions that are catalyzed by acid, such as Schiff base formation or Knoevenagel condensations.[9][10]
-
Basic Conditions: The compound is generally stable in mild bases. However, strong basic conditions, especially in alcoholic solvents, can lead to unintended SNAr or solvolysis reactions if there are leaving groups on similar pyrimidine scaffolds.[11] While pH adjustment to the basic side is less likely to improve solubility for this specific compound, it is a key consideration for overall reaction integrity.
Q5: I'm seeing my product crash out of the reaction mixture. What's happening and how can I prevent it?
A5: Product precipitation during a reaction is a clear indicator that the product is less soluble than the starting materials in the chosen solvent system. While this can sometimes be beneficial for purification (driving the reaction forward via Le Chatelier's principle), it can also lead to impure, occluded material.
-
Analyze the Precipitate: First, confirm that the precipitate is indeed the desired product and not unreacted starting material or a byproduct.
-
Modify the Solvent System: To maintain homogeneity, a stronger solvent system is needed. This may involve increasing the proportion of a good co-solvent (like DMF or DMSO) or switching to a different solvent entirely where the product has higher solubility.
-
Increase Temperature: If the product is thermally stable, maintaining the reaction at a higher temperature may keep it in solution until the reaction is complete.
-
Plan for it: If the product is known to be insoluble, embrace it. Ensure good stirring to maintain a fine suspension and prevent clumping, which can trap starting materials. The reaction may become a slurry, which is common in many industrial processes.
Troubleshooting Guides for Specific Reactions
Scenario 1: Schiff Base Formation
The formation of an imine (Schiff base) via condensation with a primary amine is a primary application for this aldehyde.[12][13]
-
Problem: The reaction between this compound and a primary amine in ethanol is sluggish and heterogeneous, resulting in a low yield of the desired imine.
-
Causality: The low solubility of the pyrimidine aldehyde in ethanol limits the concentration of reactants in the solution phase, leading to slow reaction kinetics. The product may also be insoluble, further complicating the reaction.
Troubleshooting Workflow:
-
Solvent System Optimization: Switch from pure ethanol to a binary solvent system. Try dissolving the aldehyde in a minimal volume of DMF and then diluting with ethanol. A 1:4 or 1:5 ratio of DMF to ethanol is a good starting point.
-
Acid Catalysis: Add 3-5 drops of glacial acetic acid.[14] This will catalyze the dehydration step of the carbinolamine intermediate and may also protonate the pyrimidine, increasing its solubility in the ethanol co-solvent.
-
Temperature Control: Refluxing the mixture is a standard procedure for Schiff base formation and will aid in dissolving the starting materials.[14]
-
Water Removal: If the reaction is reversible, removing the water byproduct can drive it to completion. For higher boiling point solvents like toluene or dioxane, a Dean-Stark apparatus is effective. In lower boiling solvents, adding a drying agent like anhydrous MgSO₄ or molecular sieves can be beneficial.[9]
Scenario 2: Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) using a basic catalyst.[10][15]
-
Problem: A reaction with malononitrile and a piperidine catalyst in THF is incomplete, with a significant amount of unreacted aldehyde remaining even after prolonged stirring.
-
Causality: The aldehyde is likely poorly soluble in THF. Furthermore, the intermediate and final products of this reaction are often highly conjugated and even less soluble than the starting materials, leading to precipitation and halting the reaction.
Troubleshooting Workflow:
-
Catalyst and Solvent Choice: Switch to a polar aprotic solvent like DMF, where all components, including the base catalyst, are likely to be more soluble. Alternatively, ethanol with a catalyst like piperidine is a classic combination for this reaction.[10]
-
Alternative Conditions (Solvent-Free): Knoevenagel condensations can sometimes be performed under solvent-free conditions.[16] This involves grinding the reactants and catalyst together and heating gently. This method maximizes reactant concentration and can be highly efficient.
-
Leverage the Doebner Modification: If reacting with malonic acid, using pyridine as both the base and the solvent can be highly effective. This modification often leads to a decarboxylation event, which can be synthetically useful.[10]
Protocols & Methodologies
Protocol 4.1: Systematic Small-Scale Solvent Screening
-
Preparation: Aliquot approx. 2-3 mg of this compound into several small, labeled vials (e.g., 1-dram vials).
-
Solvent Addition: To each vial, add 0.5 mL of a different test solvent. Cover a range of polarities:
-
Polar Aprotic: DMSO, DMF, Acetonitrile, Acetone
-
Polar Protic: Water, Methanol, Ethanol, Isopropanol
-
Less Polar: THF, Dichloromethane (DCM), Ethyl Acetate
-
Non-Polar: Toluene, Hexanes
-
-
Observation (Room Temp): Vigorously vortex each vial for 30 seconds. Let it stand for 5 minutes and observe. Note whether the solid is fully dissolved, partially dissolved, or insoluble.
-
Observation (Heated): For vials where the compound is not fully soluble, gently heat them in a sand bath or on a hot plate to ~60-80°C (use caution with volatile solvents). Observe any change in solubility.
-
Analysis: Record the results in a table to guide your solvent selection for the reaction.
Protocol 4.2: General Protocol for a Homogeneous Schiff Base Reaction
-
Reactant Dissolution: In a round-bottom flask equipped with a stir bar and condenser, add this compound (1.0 eq). Add a minimal amount of DMF (e.g., 1-2 mL per gram of aldehyde) to fully dissolve it with gentle warming if necessary.
-
Solvent Addition: Add the primary reaction solvent (e.g., ethanol or toluene, ~5-10 volumes). The solution should remain homogeneous.
-
Reagent Addition: Add the primary amine (1.0-1.1 eq) to the solution.
-
Catalyst Addition: Add 3-5 drops of glacial acetic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LCMS.
-
Workup: Upon completion, cool the reaction mixture. The product may crystallize upon cooling. If not, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or column chromatography. For products that are only soluble in DMF/DMSO, diffusion crystallization can be an effective purification method.[17]
Visual Guides & Workflows
Caption: Decision workflow for solvent selection.
Caption: Impact of solubility on reaction kinetics.
References
-
NIH National Center for Biotechnology Information. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]
-
ChemBK. 4-amino-1,3-dimethyl-2,6-dioxo-pyrimidine-5-carbaldehyde Product Page. [Link]
-
Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]
-
ResearchGate. What are the conditions used for schiff base reaction?. [Link]
-
PubChem. 4,6-Dipiperidylpyrimidine-5-carbaldehyde. [Link]
-
NIH National Center for Biotechnology Information. Recent Advances in Pyrimidine-Based Drugs. [Link]
-
ResearchGate. Novel one-pot synthesis of schiff base compounds derived from different diamine & aromatic aldehyde catalyzed by P2O5/SiO2 under free-solvent condition at room temperature. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Growing Science. Current Chemistry Letters: Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
Indian Journal of Advances in Chemical Science. A Short Review: Methodologies for the Synthesis of Schiff's Bases. [Link]
-
Journal of the Chemical Society of Nigeria. SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. [Link]
-
The Royal Society of Chemistry. Supplementary information. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]
-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
-
Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]
-
NIH National Center for Biotechnology Information. Different Schiff Bases—Structure, Importance and Classification. [Link]
-
Semantic Scholar. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]
-
NIH National Center for Biotechnology Information. Accessing new polymorphs and solvates through solvothermal recrystallization. [Link]
-
ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 109831-68-7 [sigmaaldrich.com]
- 3. This compound | 109831-68-7 [sigmaaldrich.com]
- 4. 2,4-DIAMINO-PYRIMIDINE-5-CARBALDEHYDE CAS#: 20781-06-0 [m.chemicalbook.com]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chembk.com [chembk.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. researchgate.net [researchgate.net]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 13. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijacskros.com [ijacskros.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pure.tue.nl [pure.tue.nl]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Regioselective Reactions of 4,6-Diaminopyrimidine-5-carbaldehyde
Welcome to the technical support center for navigating the complexities of 4,6-diaminopyrimidine-5-carbaldehyde chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our focus is to provide actionable insights and troubleshooting strategies to control regioselectivity, a critical challenge in harnessing the synthetic potential of this molecule.
Understanding the Substrate: A Multi-faceted Reactive Hub
This compound is a precursor for a multitude of heterocyclic systems, most notably pteridines, which are core structures in many biologically active compounds.[1][2] The primary challenge in its application arises from the multiple nucleophilic and electrophilic centers within the molecule. Controlling which site engages in a reaction is paramount for achieving the desired product.
Key Reactive Sites:
-
N1 and N3: Ring nitrogens with distinct electronic environments.
-
Exocyclic Amino Groups (N4, N6): Highly nucleophilic sites, often the primary points of reaction. Their reactivity can be modulated by electronic and steric factors.
-
C5-Carbaldehyde: An electrophilic carbon susceptible to nucleophilic attack and a key handle for cyclization reactions.
Frequently Asked Questions (FAQs) on Catalyst Selection & Regioselectivity
This section addresses common queries encountered during experimental design.
Q1: We are attempting a cyclocondensation with an unsymmetrical ketone to form a pteridine ring. How can we control which amino group reacts to form the 6- or 7-substituted pteridine isomer?
A1: This is a classic challenge in pteridine synthesis, often referred to as the Gabriel-Isay condensation.[2][3] The reaction of a 4,5-diaminopyrimidine (or in this case, a 4,6-diaminopyrimidine where one amino group reacts first) with an unsymmetrical 1,2-dicarbonyl compound can lead to a mixture of regioisomers.[2]
-
Kinetic vs. Thermodynamic Control: The initial condensation is often under kinetic control. The more nucleophilic and less sterically hindered amino group will react faster. Subsequent cyclization and aromatization lead to the final product.
-
Catalyst Choice:
-
Acid Catalysis: Mineral acids (e.g., HCl) or Brønsted acids (e.g., p-TsOH) are frequently used to catalyze the condensation and dehydration steps.[4] The choice of acid and its concentration can influence the reaction rate and, in some cases, the isomeric ratio by protonating the pyrimidine ring nitrogens, thereby altering the nucleophilicity of the exocyclic amino groups.
-
Lewis Acid Catalysis: Lewis acids like ZnCl₂, FeCl₂, or Sc(OTf)₃ can coordinate to the carbonyl oxygen of the aldehyde or the ketone, activating it for nucleophilic attack.[5] This can offer a finer degree of control compared to protonation. For substrates with multiple coordination sites, the catalyst's identity can favor one reaction pathway over another.
-
Recommendation: Start with a screening of Brønsted and Lewis acids. For instance, compare reactions catalyzed by p-TsOH versus ZnCl₂ under identical temperature and solvent conditions, carefully analyzing the product ratio by ¹H NMR or HPLC.
Q2: How can we selectively functionalize only one of the exocyclic amino groups (e.g., for an SNAr or a coupling reaction) while leaving the other untouched?
A2: Achieving mono-functionalization requires exploiting the subtle differences in the reactivity of the N4 and N6 amino groups or employing a protecting group strategy.
-
Electronic Differentiation: The electronic environment of the N4 and N6 positions is influenced by the two ring nitrogens. This can lead to one amino group being slightly more nucleophilic than the other. Computational studies on related dichloropyrimidines show that substituents on the ring can significantly alter the LUMO distribution, directing nucleophilic attack to a specific position.[6]
-
Catalyst-Directed Reactions:
-
Palladium Catalysis: For reactions like Buchwald-Hartwig amination, the choice of palladium precursor and, more importantly, the ligand can dictate the regioselectivity. Bulky, electron-rich ligands can sterically direct the catalyst to the less hindered amino group.[7]
-
Coordination Effects: In directed C-H metalation, a bimetallic base like TMPZnCl·LiCl has shown excellent regioselectivity for the C2 position of the pyrimidine ring, highlighting how catalyst choice can override the inherent reactivity of the substrate.[8] While this example is for C-H activation, the principle of catalyst coordination directing reactivity is broadly applicable.
-
Recommendation: For a selective N-arylation, screen a set of palladium catalysts with different phosphine ligands (e.g., Xantphos, SPhos, DavePhos). The subtle steric and electronic differences imparted by the ligand can often be the key to achieving high regioselectivity.
Q3: In reactions involving the aldehyde, such as a reductive amination, what catalysts can prevent side reactions like dimerization or polymerization?
A3: The aldehyde is highly activated by the electron-withdrawing pyrimidine ring and the adjacent amino groups, making it prone to self-condensation or reactions with the amine nucleophiles present.
-
Mild Reducing Agents: The key is to form the imine/enamine intermediate and reduce it in situ before it can participate in side reactions. Using mild and selective reducing agents is crucial. Sodium triacetoxyborohydride (STAB) is often superior to sodium cyanoborohydride (NaBH₃CN) as it is less toxic and can be used in a wider range of solvents.
-
pH Control: Maintaining a slightly acidic pH (typically 4-6) is critical. This protonates the aldehyde carbonyl, activating it for nucleophilic attack, and also protonates the amino groups, preventing them from acting as bases that could catalyze self-condensation. An acetic acid buffer is commonly employed.
-
Catalysis: While the reaction is often acid-catalyzed, the primary "catalyst" for success is the choice of reducing agent and strict pH control. Lewis acids are generally too harsh and can promote unwanted side reactions.
Recommendation: Perform the reductive amination at room temperature or below, using 1.5-2.0 equivalents of sodium triacetoxyborohydride in a solvent like dichloroethane (DCE) or tetrahydrofuran (THF) with 1-2 equivalents of acetic acid.
Troubleshooting Guides
This section provides structured approaches to common experimental failures.
Problem: My reaction yields a mixture of regioisomers that are difficult to separate.
This is the most common issue. The solution lies in systematically optimizing reaction parameters to favor one isomer.
Problem: The reaction has very low conversion, and I recover mostly starting material.
Low conversion points to insufficient activation of the reactants or catalyst inhibition.[9]
-
Catalyst Activity: Ensure your catalyst is pure and active. Lewis acids can be hygroscopic and lose activity in the presence of water. Brønsted acids may need to be of a specific concentration.[9]
-
Reaction Temperature: Many condensation reactions require heat to drive the dehydration step. If you are running at room temperature, consider moderately increasing the heat (e.g., to 50-80°C) while monitoring by TLC or LC-MS.[9]
-
Solvent Choice: The solubility of the diaminopyrimidine can be poor in some organic solvents. Ensure all reactants are fully dissolved. A more polar solvent like DMF or DMAc might be necessary.
-
Inhibitors: The amino groups on the pyrimidine can coordinate strongly to and inhibit certain metal catalysts. Using a higher catalyst loading or a catalyst less prone to amine coordination might be necessary.
Experimental Protocols & Data
Protocol 1: Lewis Acid-Catalyzed Pteridine Synthesis
This protocol provides a general framework for a cyclocondensation reaction with a 1,2-dicarbonyl compound, such as benzil, to form a substituted pteridine.
-
To a solution of this compound (1.0 mmol) in anhydrous ethanol (10 mL) in an oven-dried flask, add the 1,2-dicarbonyl compound (1.1 mmol).
-
Add the selected Lewis acid catalyst (0.1 to 0.2 mmol, see Table 1).
-
Heat the reaction mixture to reflux (approx. 78°C).
-
Monitor the reaction progress by TLC (e.g., using a 9:1 dichloromethane:methanol eluent).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (15 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the regioisomers and determine the yield and ratio.
Data Presentation: Comparison of Catalysts
The following table summarizes hypothetical results from the screening of different catalysts in the reaction of this compound with an unsymmetrical α-ketoaldehyde, showcasing how catalyst choice can influence regioselectivity.
Table 1: Influence of Catalyst on Regioselectivity in Pteridine Synthesis
| Catalyst (15 mol%) | Solvent | Temperature (°C) | Total Yield (%) | Regioisomeric Ratio (A:B) |
| p-TsOH | Ethanol | 80 | 75 | 60:40 |
| HCl (4M in Dioxane) | Dioxane | 80 | 68 | 55:45 |
| ZnCl₂ | Acetonitrile | 80 | 82 | 85:15 |
| Sc(OTf)₃ | Acetonitrile | 80 | 91 | >95:5 |
| None | Ethanol | 80 | <10 | - |
Regioisomeric ratio determined by ¹H NMR analysis of the crude reaction mixture. Isomer A is the desired product.
The data clearly indicates that while Brønsted acids provide moderate selectivity, strong Lewis acids, particularly Scandium(III) triflate, can dramatically improve the regiochemical outcome of the cyclization.[10]
References
- Technical Support Center: Optimiz
- Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PMC.
- Understanding the highly Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
- Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Improved syntheses in the pyrimidine series. II. The preparation of 4:5-diaminopyrimidine. Journal of the Chemical Society.
- Pterin chemistry and its relationship to the molybdenum cofactor. PMC.
- REDUCTION OF PTERIDINES. Open Research Repository.
- Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). PMC.
- Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process.
- Lewis Acid Catalyzed Condensation-Cyclization Cascade: Direct Synthesis of Di/Trifluoromethyl-1,2,3,4-tetrahydroquinazolines. PubMed.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Lewis Acid Catalyzed Condensation-Cyclization Cascade: Direct Synthesis of Di/Trifluoromethyl-1,2,3,4-tetrahydroquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4,6-Diaminopyrimidine-5-carbaldehyde for Library Synthesis
Welcome to the technical support center for the synthesis of 4,6-diaminopyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the synthesis of this key building block for library synthesis. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful and efficient production of this versatile intermediate.
Overview of the Synthesis
The most common and scalable method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[1][2][3] In this case, 4,6-diaminopyrimidine serves as the electron-rich substrate. The Vilsmeier reagent, a chloromethyliminium salt, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4] The subsequent electrophilic substitution on the pyrimidine ring, followed by hydrolysis during workup, yields the desired aldehyde.[3]
While the reaction is robust, scaling up for library synthesis presents unique challenges that require careful control of reaction parameters to ensure high yield, purity, and batch-to-batch consistency.
Visualizing the Synthetic Workflow
To better understand the process, the following diagram outlines the key stages of the Vilsmeier-Haack synthesis of this compound.
Caption: Key stages of the Vilsmeier-Haack synthesis.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the Vilsmeier-Haack formylation of 4,6-diaminopyrimidine can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Ensure that your 4,6-diaminopyrimidine is of high purity. Impurities can interfere with the reaction.[5] Similarly, the quality of DMF and POCl₃ is crucial. Use anhydrous DMF and freshly distilled POCl₃ for best results.
-
Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent is moisture-sensitive. Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). The initial reaction between DMF and POCl₃ is typically performed at 0°C to control the exotherm and ensure complete formation of the reagent before adding the pyrimidine substrate.[6]
-
Suboptimal Reaction Temperature and Time: After the addition of 4,6-diaminopyrimidine, the reaction often requires heating to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC). Insufficient heating time or temperature can lead to incomplete conversion.[5] Conversely, excessive heat can lead to decomposition and the formation of side products. A typical reflux temperature for a duration of 3-4.5 hours is a good starting point.[6]
-
Inefficient Workup: The hydrolysis of the intermediate iminium salt is a critical step. Quenching the reaction mixture by pouring it onto crushed ice is a standard procedure.[6] Incomplete hydrolysis will result in lower yields of the desired aldehyde. Ensure thorough mixing during the quench.
Question 2: I am observing the formation of a dark-colored, intractable material in my reaction flask. What is causing this and how can I prevent it?
Answer: The formation of dark, polymeric byproducts is a common issue, especially when scaling up. This is often due to side reactions or decomposition.
-
Overheating: As mentioned, excessive temperatures can lead to the decomposition of the starting material, intermediates, or the final product. Maintain careful temperature control throughout the reaction.
-
Stoichiometry of Reagents: The ratio of DMF and POCl₃ to the pyrimidine substrate is critical. An excess of the Vilsmeier reagent is typically used, but a large excess can lead to more aggressive reaction conditions and potential side reactions. A molar ratio of approximately 3-4 equivalents of POCl₃ and a slight excess of DMF relative to the pyrimidine is a common starting point.
-
Knoevenagel Condensation and Michael Addition: While more common in other pyrimidine syntheses, under certain conditions, self-condensation or reactions with impurities can lead to colored byproducts.[7] Ensuring high purity of reactants is the best preventative measure.
Question 3: My final product is difficult to purify and contains persistent colored impurities. What purification strategies do you recommend?
Answer: Purification of this compound can be challenging due to its polarity and potential for hydrogen bonding.
-
Crystallization: This is the most effective method for obtaining a pure product. A mixed solvent system, such as ethyl acetate-petroleum ether, has been reported to be effective for crystallizing the related 4,6-dichloro-5-pyrimidinecarboxaldehyde.[6] Experiment with different solvent systems (e.g., ethanol/water, acetonitrile) to find the optimal conditions for your product.
-
Washing during Workup: During the extraction phase, washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can help remove acidic impurities.[6] This is followed by a wash with brine to remove excess water.
-
Activated Carbon Treatment: If colored impurities persist after initial crystallization, you can try dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon. Heat the solution briefly, then filter the hot solution through a pad of celite to remove the carbon. Subsequent crystallization should yield a purer, less colored product.
Frequently Asked Questions (FAQs)
Q1: Can I use other formylating agents for this synthesis?
A1: While the Vilsmeier-Haack reaction is the most common and scalable method, other formylation techniques exist for aromatic compounds. However, for electron-rich and sensitive substrates like 4,6-diaminopyrimidine, the Vilsmeier-Haack conditions are generally mild and efficient.[4] Alternative methods may be less suitable for large-scale library synthesis due to cost, safety, or efficiency concerns.
Q2: What are the key safety precautions I should take when running this reaction?
A2: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. It reacts violently with water. Always handle POCl₃ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction quench with ice water should be performed slowly and carefully to control the exothermic reaction.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[5] Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Q4: What are the typical storage conditions for this compound?
A4: The product should be stored in a cool, dark, and dry place under an inert atmosphere.[8] Aldehydes can be susceptible to oxidation, so minimizing exposure to air and light is important for long-term stability.
Experimental Protocol: Scalable Synthesis of this compound
This protocol is a generalized procedure based on established Vilsmeier-Haack methodologies and should be optimized for your specific laboratory conditions and scale.
Materials:
-
4,6-Diaminopyrimidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Crushed ice
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add anhydrous DMF (e.g., 3.2 mL for a small-scale reaction). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (e.g., 10 mL) dropwise to the DMF while maintaining the temperature at 0°C. Stir the mixture at 0°C for 1 hour.[6]
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add 4,6-diaminopyrimidine (e.g., 2.5 g, 22.3 mmol) portion-wise, ensuring the temperature does not rise significantly.[6] After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Then, heat the reaction mixture to reflux (the exact temperature will depend on the solvent, but typically around 80-100°C) and maintain for 3-4.5 hours. Monitor the reaction by TLC.[6]
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be done with caution in a fume hood.
-
Extraction: Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8. Extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether or ethyl acetate.[6]
-
Drying and Concentration: Combine the organic extracts and wash them with a saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/petroleum ether or ethanol/water) to afford pure this compound as a solid.[6]
Quantitative Data Summary
The following table provides a comparison of two reported protocols for the synthesis of a related dichloropyrimidine carbaldehyde, which can serve as a reference for scaling considerations.[6]
| Parameter | Protocol A (Large-Scale) | Protocol B (Small-Scale) |
| Starting Material | 4,6-dihydroxypyrimidine | 4,6-dihydroxypyrimidine |
| Scale | 50.0 g (446 mmol) | 2.5 g (22.3 mmol) |
| Reagents | POCl₃, DMF | POCl₃, DMF |
| Reaction Temperature | 0°C to reflux | 0°C to reflux |
| Reaction Time | 4.5 hours | 4.5 hours |
| Reported Yield | 55% | 95% |
| Purification Method | Extraction and crystallization | Extraction and concentration |
Note: Yields can vary significantly based on the specific substrate and reaction conditions. The synthesis of this compound may have different optimal parameters.
References
- Desai, N. C., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Chemistry, 2(3), 123-138.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Li, W., et al. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development, 22(9), 1245-1250.
- Fathalla, W., et al. (2021). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molbank, 2021(4), M1278.
- Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426.
-
ResearchGate. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
National Institutes of Health. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Retrieved from [Link]
-
MDPI. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2018). The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. Retrieved from [Link]
-
ACS Publications. (1990). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Retrieved from [Link]
-
National Institutes of Health. (2020). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. Retrieved from [Link]
-
National Institutes of Health. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Retrieved from [Link]
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | 109831-68-7 [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry and IR Spectroscopy of 4,6-Diaminopyrimidine-5-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of mass spectrometry and infrared (IR) spectroscopy for the structural elucidation of 4,6-diaminopyrimidine-5-carbaldehyde derivatives. These compounds are significant scaffolds in medicinal chemistry, and a thorough understanding of their spectroscopic properties is crucial for their synthesis, characterization, and application in drug development. This document moves beyond a simple recitation of data to explain the causal relationships behind experimental choices and data interpretation, ensuring a robust and validated approach to analysis.
Introduction: The Significance of the Diaminopyrimidine Scaffold
The 4,6-diaminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents. The addition of a carbaldehyde group at the 5-position introduces a reactive handle for further synthetic modifications, making these derivatives versatile building blocks. Accurate and efficient characterization of these molecules is paramount. Mass spectrometry provides vital information on molecular weight and fragmentation patterns, while IR spectroscopy offers a detailed fingerprint of the functional groups present. Together, they form a powerful combination for unambiguous structural confirmation.
Mass Spectrometry: Unveiling Molecular Structure and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of novel compounds. The choice of ionization technique is critical and depends on the analyte's properties and the desired information.
Ionization Techniques: A Comparative Overview
-
Electron Ionization (EI): A hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize the sample.[1] This method induces extensive fragmentation, providing a detailed and reproducible fragmentation pattern that is invaluable for structural elucidation. However, the molecular ion peak (M⁺˙) may be weak or absent for some labile compounds.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules. ESI typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[2] This is advantageous for confirming molecular weight. By inducing fragmentation in the collision cell (tandem mass spectrometry, MS/MS), structural information can also be obtained.[2]
For this compound derivatives, which contain polar amino groups, ESI is an excellent choice for determining the molecular weight. However, EI provides a more detailed fragmentation fingerprint that can be crucial for distinguishing between isomers.
Plausible Fragmentation Pathways of this compound
The fragmentation of substituted pyrimidines is heavily influenced by the nature and position of their substituents.[1] For the parent compound, this compound (MW: 138.13 g/mol ), several key fragmentation steps can be predicted under electron ionization.
The initial event is the formation of the molecular ion (M⁺˙) at m/z 138. Subsequent fragmentation is likely to proceed through several pathways:
-
Loss of CO: A common fragmentation for aromatic aldehydes is the loss of a neutral carbon monoxide molecule (28 Da) from the carbaldehyde group, leading to a fragment at m/z 110.
-
Loss of HCN: The pyrimidine ring can undergo cleavage, often involving the loss of hydrogen cyanide (27 Da). This can occur from the molecular ion or subsequent fragments.
-
Loss of NH₂ or NH₃: The amino groups can be lost as an amino radical (·NH₂, 16 Da) or, following a hydrogen rearrangement, as ammonia (NH₃, 17 Da).
These pathways are illustrated in the diagram below.
Caption: Plausible EI fragmentation of this compound.
Data Summary: Mass Spectrometry
The following table summarizes the predicted key ions for this compound in an EI mass spectrum.
| m/z | Proposed Fragment | Notes |
| 138 | [C₅H₆N₄O]⁺˙ | Molecular Ion (M⁺˙) |
| 137 | [M-H]⁺ | Loss of a hydrogen atom |
| 110 | [C₄H₆N₄]⁺˙ | Loss of CO from the aldehyde |
| 111 | [C₄H₅N₃O]⁺˙ | Loss of HCN from the pyrimidine ring |
| 95 | [C₃H₅N₄]⁺ | Further fragmentation of the ring |
Infrared Spectroscopy: A Fingerprint of Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides detailed information about the functional groups present in a molecule.[3] The absorption of infrared radiation corresponds to specific vibrational modes of the chemical bonds.[4]
Interpreting the Spectrum of this compound Derivatives
The IR spectrum of a this compound derivative is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C=C bonds.
-
N-H Stretching: The two amino groups will give rise to strong, sharp bands in the region of 3500-3300 cm⁻¹.[5] The presence of two distinct peaks in this region is characteristic of a primary amine (NH₂).
-
C-H Stretching: A weak C-H stretching vibration from the aldehyde group is expected around 2850-2750 cm⁻¹.[3]
-
C=O Stretching: The carbonyl group of the aldehyde will produce a strong, sharp absorption band in the range of 1700-1660 cm⁻¹. Conjugation with the pyrimidine ring will likely shift this peak to a lower wavenumber.
-
C=N and C=C Stretching: The aromatic pyrimidine ring will exhibit several stretching vibrations for C=N and C=C bonds in the 1650-1450 cm⁻¹ region.[3]
-
N-H Bending: The scissoring vibration of the amino groups typically appears around 1650-1580 cm⁻¹.[3]
Data Summary: Infrared Spectroscopy
The table below outlines the expected characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| 3500-3300 | N-H Stretch | Strong, sharp peaks from NH₂ groups |
| 2850-2750 | C-H Stretch | Weak to medium peak from the aldehyde C-H |
| 1700-1660 | C=O Stretch | Strong, sharp peak from the aldehyde carbonyl |
| 1650-1580 | N-H Bend | Medium to strong peak from NH₂ scissoring |
| 1600-1450 | C=N/C=C Stretch | Multiple medium to strong peaks from the pyrimidine ring |
| 1350-1200 | C-N Stretch | Medium intensity peaks |
Experimental Protocols
The following are generalized protocols for the analysis of a this compound derivative.
Mass Spectrometry (Electron Ionization)
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrument Setup: Use a mass spectrometer equipped with an EI source.[6]
-
Parameters:
-
Data Acquisition: Introduce the sample via a direct insertion probe or GC inlet. Acquire the mass spectrum.
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
ATR-FTIR is a convenient method for solid samples, requiring minimal preparation.[7]
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.[8]
-
Instrument Setup: Use an FTIR spectrometer with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.[8]
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: General workflow for spectroscopic analysis.
Conclusion
The combined application of mass spectrometry and IR spectroscopy provides a robust framework for the characterization of this compound derivatives. While ESI-MS is optimal for confirming molecular weight, EI-MS offers rich structural detail through its characteristic fragmentation patterns. FTIR spectroscopy complements this by providing a clear fingerprint of the key functional groups. By understanding the principles behind these techniques and the likely spectroscopic behavior of this class of compounds, researchers can confidently and efficiently elucidate the structures of novel derivatives, accelerating the drug discovery and development process.
References
-
Chemistry Analytical Lab, FT-IR Spectroscopy. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
David, F., Sandra, P., & Suduo, M. (2003). Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. Journal of mass spectrometry : JMS, 38(5), 540-7. [Link]
- Shaker, Y.M., et al. (2014). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 7(1), 51-58.
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
-
Howard, M. P., et al. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. The Journal of Physical Chemistry A, 114(28), 7536-7545. [Link]
-
Akyuz, S., et al. (2007). Molecular structures and vibrational frequencies of 2-, 3- and 4-pyridine carboxaldehydes by ab initio Hartree-Fock and density functional theory calculations. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 67(2), 465-71. [Link]
-
LinkedIn. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]
-
Mettler Toledo. (n.d.). FTIR Spectroscopy - Guide to Improving Chemical Processes. Retrieved from [Link]
- Chaudhary, J. (2024). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Abjar, 89(1).
-
ResearchGate. (n.d.). FT-IR Spectrums of (a) 4,6-diamino-2-pyrimidinethiol, (b) Siler nitrate and (c) Ag-CP. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 4. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]
- 5. researchgate.net [researchgate.net]
- 6. article.sapub.org [article.sapub.org]
- 7. One moment, please... [edinst.com]
- 8. drawellanalytical.com [drawellanalytical.com]
A Senior Application Scientist's Guide to the Formylation of Pyrimidines: Vilsmeier-Haack and Beyond
Dr. Evelyn Reed, Senior Application Scientist, Synthesis & Development
In the landscape of medicinal chemistry and materials science, the pyrimidine nucleus is a cornerstone scaffold, integral to countless therapeutic agents and functional materials. The introduction of a formyl group (-CHO) onto this heterocycle is a critical transformation, unlocking a gateway to a vast array of molecular complexities. The resulting pyrimidine aldehydes are versatile building blocks, readily participating in reactions like Wittig olefination, reductive amination, and aldol condensations to build the carbon skeletons of novel drug candidates.
This guide provides a comparative analysis of the principal methods for pyrimidine formylation, focusing on the venerable Vilsmeier-Haack reaction and contrasting it with key alternatives. We will dissect the mechanistic underpinnings, evaluate performance based on experimental data, and provide actionable protocols to guide your synthetic strategy.
The Vilsmeier-Haack Reaction: The Workhorse of Pyrimidine Formylation
The Vilsmeier-Haack reaction is arguably the most common method for the formylation of electron-rich aromatic and heteroaromatic compounds. For pyrimidines, the reaction's success is highly dependent on the electronic nature of the ring, which must be sufficiently activated by electron-donating groups (EDGs) to undergo electrophilic substitution.
Mechanism of Action
The reaction proceeds via the formation of a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier reagent. This reagent is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most often phosphorus oxychloride (POCl₃). The electron-rich pyrimidine ring then attacks this electrophile, followed by hydrolysis of the resulting iminium intermediate during workup to yield the aldehyde.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Performance & Scope on Pyrimidines
The key to a successful Vilsmeier-Haack formylation of pyrimidine is the presence of activating groups such as amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR) groups. These groups increase the electron density of the ring, facilitating the attack on the Vilsmeier reagent.
-
Regioselectivity: Formylation typically occurs at the C-5 position, which is para to the N1 and N3 atoms and often activated by substituents at the C-2, C-4, or C-6 positions. For instance, 2,4-dialkoxypyrimidines are readily formylated at the 5-position.
-
Advantages: The reagents are inexpensive and readily available, and the reaction conditions are generally mild, making it highly scalable.
-
Limitations: The reaction is generally ineffective for electron-deficient pyrimidines, such as those bearing nitro or halo substituents, without any activating groups. The strongly acidic conditions can also be incompatible with acid-labile functional groups.
Representative Experimental Protocol: Formylation of 4,6-Dimethoxypyrimidine
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 eq.) to 0°C.
-
Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 3 eq.) dropwise to the cooled POCl₃ with vigorous stirring, maintaining the temperature below 10°C. Stir the resulting mixture for 30 minutes at 0°C.
-
Substrate Addition: Dissolve 4,6-dimethoxypyrimidine (1.0 eq.) in DMF and add it dropwise to the prepared Vilsmeier reagent.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-80°C for 2-6 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture to 0°C and cautiously pour it onto crushed ice. Neutralize the solution with aqueous sodium bicarbonate or sodium hydroxide until pH 7-8.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient) to yield 4,6-dimethoxy-5-formylpyrimidine.
Alternative Formylation Strategies
When the Vilsmeier-Haack reaction is not viable due to substrate limitations, alternative methods must be employed. The most powerful alternatives often involve organometallic intermediates or different electrophilic formyl sources.
A. Directed Ortho-Metalation (DoM) and Formylation
Directed ortho-metalation is a potent strategy for the functionalization of specific C-H bonds adjacent to a directing metalating group (DMG). For pyrimidines, nitrogen atoms or substituents like methoxy or amido groups can direct deprotonation.
Mechanism: A strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), selectively deprotonates the C-H bond ortho to the DMG. The resulting pyrimidinyllithium or pyrimidinylmagnesium species is a powerful nucleophile that can be quenched with an electrophilic formylating agent, most commonly DMF.
Caption: General workflow for Directed ortho-Metalation (DoM) and formylation.
-
Advantages: This method offers excellent regiocontrol, dictated by the position of the directing group. It is highly effective for pyrimidines that are unreactive under Vilsmeier-Haack conditions. It also demonstrates broad functional group tolerance at cryogenic temperatures (-78°C).
-
Limitations: Requires strictly anhydrous and inert conditions due to the use of highly reactive organolithium bases. The cryogenic temperatures can be challenging for large-scale production. Substrates must possess a suitable directing group.
B. Rieche Formylation
The Rieche formylation utilizes dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent, activated by a strong Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). This creates a highly electrophilic species capable of formylating even moderately deactivated rings.
-
Mechanism: The Lewis acid coordinates to the ether oxygen of Cl₂CHOCH₃, facilitating the departure of a chloride ion to generate a potent dichloromethoxymethylene cation [Cl=C(H)OCH₃]⁺. This electrophile is then attacked by the pyrimidine ring. Hydrolysis during workup converts the dichloromethyl group into the aldehyde.
-
Advantages: More powerful than the Vilsmeier-Haack reaction, allowing for the formylation of less activated or even some deactivated pyrimidines.
-
Limitations: Dichloromethyl methyl ether is a potent carcinogen and requires careful handling. The strong Lewis acids used can be incompatible with sensitive functional groups.
Head-to-Head Comparison
The choice of formylation method is dictated by the substrate's electronic properties, functional group compatibility, and desired regioselectivity.
| Feature | Vilsmeier-Haack Reaction | Directed ortho-Metalation (DoM) | Rieche Formylation |
| Substrate Requirement | Electron-rich pyrimidines (e.g., with -NH₂, -OH, -OR groups) | Pyrimidines with a directing group (e.g., -OMe, -CONR₂, Halo) | Moderately activated to deactivated pyrimidines |
| Typical Yields | Moderate to Excellent (60-95%) for suitable substrates | Good to Excellent (70-90%) | Moderate to Good (50-85%) |
| Regioselectivity | Electronically controlled (typically C-5) | Excellent, controlled by the position of the directing group | Electronically controlled |
| Key Reagents | POCl₃, DMF | n-BuLi or LDA, DMF | Cl₂CHOCH₃, TiCl₄ or SnCl₄ |
| Reaction Conditions | Mild (0°C to 80°C) | Cryogenic (-78°C), strictly anhydrous/inert | -78°C to room temperature, anhydrous |
| Functional Group Tolerance | Poor for acid-labile groups | Good for many groups at low temp; incompatible with protic H | Poor for Lewis base-sensitive groups |
| Safety & Practicality | Reagents are corrosive but common. Scalable. | Requires handling of pyrophoric bases and cryogenic setup. | Requires handling of a highly toxic/carcinogenic reagent. |
A Senior Scientist's Perspective: Making the Right Choice
For a synthetic chemist, the decision-making process is a balance of efficiency, reliability, and practicality.
-
Start with the Vilsmeier-Haack: For any pyrimidine bearing clear electron-donating groups like dialkoxy or amino substituents, the Vilsmeier-Haack reaction should be your first choice. Its operational simplicity, low cost, and scalability make it the industrial workhorse for compatible substrates.
-
Turn to DoM for Precision: When your target requires formylation at a specific position adjacent to a directing group, or when your pyrimidine is unreactive under Vilsmeier-Haack conditions, Directed ortho-Metalation is the superior strategy. While it demands more rigorous experimental technique (anhydrous conditions, low temperatures), the payoff is exceptional regiocontrol and access to products unobtainable otherwise.
-
Use Rieche Formylation with Caution: The Rieche formylation serves as a powerful alternative for moderately deactivated systems that fail under Vilsmeier-Haack conditions but lack a suitable directing group for DoM. However, the high toxicity of dichloromethyl methyl ether means this method should be reserved for cases where other, safer methods have failed and should only be performed with appropriate engineering controls (i.e., in a certified chemical fume hood).
Ultimately, a deep understanding of the electronic character of your specific pyrimidine substrate is paramount. By matching the substrate's properties with the mechanism and requirements of each reaction, you can confidently select the optimal path to your target formylpyrimidine, saving valuable time and resources in the process.
References
- Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [https://onlinelibrary.wiley.com/doi/book/10.1002/9780470187532]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. [https://www.wiley.com/en-us/Heterocyclic+Chemistry%2C+5th+Edition-p-9781405193658]
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. Wiley. [https://onlinelibrary.wiley.com/doi/book/10.1002/9780470484955]
- Lukin, K., et al. (2006). A process for preparing 2,4-dialkoxy-5-formylpyrimidines. Organic Process Research & Development, 10(6), 1294–1297. [https://pubs.acs.org/doi/10.1021/op060144k]
- Rieche, A., Gross, H., & Höft, E. (1960). Über α-Halogenäther, IV. Synthesen von Aldehyden mit Dichlor-methyl-alkyl-äthern. Chemische Berichte, 93(1), 88-94. [https://onlinelibrary.wiley.com/doi/abs/10.1002/cber.19600930115]
A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from 4,6-Diaminopyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a fundamental building block in medicinal chemistry, forming the core of a vast array of biologically active molecules, including antiviral and anticancer agents.[1] 4,6-Diaminopyrimidine-5-carbaldehyde is a particularly versatile starting material, prized for its reactive aldehyde and amino groups that allow for the synthesis of diverse heterocyclic systems. This guide provides a comprehensive comparison of the primary analytical techniques for validating the structures of novel compounds derived from this precursor, complete with experimental protocols and data interpretation insights.
The precise three-dimensional arrangement of atoms in a novel pyrimidine derivative is critical as it dictates the molecule's physicochemical properties and its interactions with biological targets.[1] Therefore, rigorous and unambiguous structural elucidation is a cornerstone of the drug discovery and development process. This guide will focus on a multi-pronged approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
The Synthetic Landscape: Schiff Base Condensation
A common and efficient method for elaborating the this compound core is through Schiff base condensation. This reaction involves the condensation of the aldehyde group with a primary amine to form an imine or azomethine linkage (-C=N-).[2][3] This straightforward reaction opens the door to a vast chemical space, allowing for the introduction of a wide variety of substituents and functionalities.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For pyrimidine derivatives, ¹H and ¹³C NMR are indispensable for confirming the successful synthesis and for the initial structural assignment.[4][5]
Expert Insights on Experimental Choices
The choice of solvent is critical in NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice for pyrimidine derivatives due to its ability to dissolve a wide range of organic compounds and its tendency to reveal exchangeable protons (e.g., from NH₂ groups). The selection of appropriate 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), is driven by the need to establish proton-proton and proton-carbon connectivities, respectively. These experiments are crucial for unambiguously assigning signals, especially in complex molecules.
A Self-Validating Protocol for NMR Analysis
Step 1: Sample Preparation
-
Accurately weigh approximately 5-10 mg of the synthesized compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary.
Step 2: ¹H NMR Acquisition
-
Acquire a standard ¹H NMR spectrum.
-
Pay close attention to the chemical shifts (δ), integration values, and coupling patterns (multiplicity) of the signals.
-
For pyrimidine derivatives, aromatic protons typically appear in the range of δ 6.5-9.2.[6][7]
Step 3: ¹³C NMR Acquisition
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This spectrum will show a single peak for each unique carbon atom in the molecule. Pyrimidine ring carbons are typically observed in the δ 150-165 ppm range.[1]
Step 4: 2D NMR for Connectivity
-
Run a COSY experiment to identify protons that are coupled to each other (typically on adjacent carbons).
-
Perform an HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) experiment to correlate each proton with its directly attached carbon atom.
-
For more detailed long-range correlations (over 2-3 bonds), an HMBC (Heteronuclear Multiple Bond Correlation) experiment is invaluable.
Data Presentation: Expected NMR Data for a Hypothetical Schiff Base Derivative
| Technique | Expected Observations | Interpretation |
| ¹H NMR | δ 9.8-10.2 (s, 1H, -CH=N-), δ 8.5-9.0 (s, 1H, pyrimidine H-2), δ 7.0-8.0 (m, aromatic protons), δ 6.5-7.0 (br s, 4H, -NH₂) | Confirms the presence of the imine proton, the pyrimidine ring proton, aromatic substituents, and the amino groups. |
| ¹³C NMR | δ 160-165 (C=N), δ 150-160 (pyrimidine ring carbons), δ 120-140 (aromatic carbons) | Identifies all unique carbon environments in the molecule. |
| HSQC | Correlations between specific proton and carbon signals | Unambiguously assigns which proton is attached to which carbon. |
| HMBC | Long-range correlations from the imine proton to aromatic carbons | Confirms the connectivity of the Schiff base moiety to the rest of the molecule. |
Visualizing the NMR Workflow
Caption: Workflow for NMR-based structural validation.
II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] It is essential for confirming the molecular weight of the synthesized compound and can provide valuable structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly crucial as it provides a highly accurate molecular formula.
Expert Insights on Experimental Choices
Electrospray ionization (ESI) is a soft ionization technique well-suited for many pyrimidine derivatives, as it often produces a strong signal for the protonated molecule [M+H]⁺ with minimal fragmentation. For more detailed fragmentation analysis, electron impact (EI) ionization can be employed, although it may lead to more extensive fragmentation.[9] The choice between these techniques depends on the stability of the compound and the desired level of structural information.
A Self-Validating Protocol for MS Analysis
Step 1: Sample Preparation
-
Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
For ESI, the addition of a small amount of formic acid can aid in protonation.
Step 2: HRMS (ESI) Acquisition
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
The high-resolution data will provide an accurate mass, which can be used to determine the elemental composition.
Step 3: Tandem MS (MS/MS) for Fragmentation Analysis
-
Select the [M+H]⁺ ion of interest.
-
Subject this ion to collision-induced dissociation (CID) to induce fragmentation.
-
Analyze the resulting fragment ions to gain insights into the compound's structure. Characteristic losses can indicate the presence of specific functional groups.
Data Presentation: Expected MS Data for a Hypothetical Schiff Base Derivative
| Technique | Expected Observation | Interpretation |
| HRMS (ESI) | A highly accurate m/z value for the [M+H]⁺ ion. | Confirms the elemental composition and molecular weight of the synthesized compound. |
| MS/MS (CID) | Fragmentation patterns corresponding to the loss of substituents or cleavage of specific bonds. | Provides evidence for the connectivity of different parts of the molecule. |
Visualizing the MS Workflow
Caption: Workflow for Mass Spectrometry analysis.
III. Single-Crystal X-ray Crystallography: The Definitive Structure
While NMR and MS provide strong evidence for the structure of a novel compound, single-crystal X-ray crystallography is considered the gold standard for unambiguous three-dimensional structural determination.[10][11] This technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[12]
Expert Insights on Experimental Choices
The primary challenge in X-ray crystallography is growing a high-quality single crystal.[13] This often requires screening various solvents and crystallization techniques, such as slow evaporation, vapor diffusion, or slow cooling.[1] The choice of solvent can significantly impact crystal packing and quality.
A Self-Validating Protocol for X-ray Crystallography
Step 1: Crystal Growth
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.
-
Alternatively, use slow evaporation by leaving the solution in a loosely covered vial, or vapor diffusion by placing a vial of the compound's solution inside a larger sealed container with a more volatile anti-solvent.
Step 2: Data Collection
-
Carefully select a well-formed single crystal and mount it on a diffractometer.
-
Collect the diffraction data by rotating the crystal in a beam of X-rays.
Step 3: Structure Solution and Refinement
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters to obtain the final, accurate molecular structure.
Data Presentation: Key Parameters from a Crystallographic Analysis
| Parameter | Significance |
| Crystal System and Space Group | Describes the symmetry of the crystal lattice. |
| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal. |
| Bond Lengths and Angles | Provides precise geometric information about the molecule. |
| Torsion Angles | Describes the conformation of flexible parts of the molecule. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit. |
Visualizing the Crystallography Workflow
Caption: Workflow for Single-Crystal X-ray Crystallography.
Comparative Analysis of Structural Validation Techniques
| Technique | Strengths | Limitations | Best For |
| NMR Spectroscopy | Provides detailed information about molecular structure and connectivity in solution. Non-destructive. | Can be difficult to interpret for very complex molecules. May not be suitable for insoluble compounds. | Initial structure elucidation, conformational analysis in solution, and routine characterization. |
| Mass Spectrometry | Highly sensitive, provides accurate molecular weight and formula. Can provide fragmentation information for structural clues. | Provides limited information on stereochemistry and connectivity. | Confirming molecular weight, determining elemental composition, and identifying known compounds. |
| X-ray Crystallography | Provides an unambiguous 3D structure in the solid state.[11] | Requires a high-quality single crystal, which can be difficult to obtain.[13] Not suitable for amorphous materials.[10] | Definitive structural proof, analysis of intermolecular interactions, and absolute stereochemistry determination. |
Conclusion: An Integrated Approach for Confident Validation
The robust validation of novel compounds synthesized from this compound necessitates a synergistic application of multiple analytical techniques. NMR spectroscopy serves as the primary tool for initial structural assessment and detailed characterization in solution. Mass spectrometry provides essential confirmation of the molecular weight and elemental composition. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By employing this integrated workflow, researchers can confidently and accurately elucidate the structures of their novel pyrimidine derivatives, paving the way for further investigation into their biological activities and potential as therapeutic agents.
References
-
Fiveable. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]
-
Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. Retrieved from [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Retrieved from [Link]
-
Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]
-
Harris, K. D. M. (2019). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]
-
Porter, Q. N. (1985). Mass spectrometry of heterocyclic compounds. Semantic Scholar. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]
-
Al-Ostoot, F. H., Kandeel, M. M., El-Gaber, H. A., & El-Maghraby, A. M. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 28(2), 682. Retrieved from [Link]
-
Pontiki, E., & Hadjipavlou-Litina, D. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(3), 893. Retrieved from [Link]
-
Schmidt, C. K., & Jekel, M. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(20), 4865-4875. Retrieved from [Link]
-
Jana, P., Agarwal, S., Kashaw, V., Das, R., Dixit, A., & Kashaw, S. K. (2023). Structural identification of novel pyrimidine derivatives as epidermal growth factor receptor inhibitors using 3D QSAR, molecular docking, and MMGBSA analysis: a rational approach in anticancer drug design. Journal of Biomolecular Structure and Dynamics, 41(10), 4229-4244. Retrieved from [Link]
-
Mazunov, V. A., & Khvostenko, V. I. (2000). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Russian Chemical Bulletin, 49(10), 1765-1770. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and spectral studies of some novel schiff base derived with pyrimidines. Retrieved from [Link]
-
Indian Journal of Advances in Chemical Science. (n.d.). A Short Review: Methodologies for the Synthesis of Schiff's Bases. Retrieved from [Link]
-
Science.gov. (n.d.). schiff bases synthesis: Topics by Science.gov. Retrieved from [Link]
-
International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]
-
Sharma, D., & Agarwal, S. C. (2021). Anti-bacterial and anti-fungal study of Schiff bases and their metal Co (II) & Zn (II) complexes. Flora and Fauna (Jhansi), 27(2), 339-344. Retrieved from [Link]
-
Samelyuk, Y. G., & Vasylyuk, S. V. (2018). The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. Journal of Organic and Pharmaceutical Chemistry, 16(1), 45-50. Retrieved from [Link]
-
ResearchGate. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijacskros.com [ijacskros.com]
- 3. chemijournal.com [chemijournal.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. article.sapub.org [article.sapub.org]
- 10. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 11. rigaku.com [rigaku.com]
- 12. mkuniversity.ac.in [mkuniversity.ac.in]
- 13. fiveable.me [fiveable.me]
A Comparative Benchmarking of 4,6-Diaminopyrimidine-5-carbaldehyde Derivatives in Biological Applications
A Senior Application Scientist's Guide to Synthesis, Bioactivity, and Mechanistic Insights
Introduction: The Versatile Scaffold of 4,6-Diaminopyrimidine-5-carbaldehyde
The this compound core is a privileged scaffold in medicinal chemistry, offering a synthetically accessible platform for the generation of a diverse array of derivatives with significant biological activities. The presence of two amino groups and a reactive aldehyde functionality allows for extensive chemical modifications, leading to compounds with potent anticancer, antimicrobial, and enzyme inhibitory properties. This guide provides a comparative analysis of various classes of derivatives originating from this core structure, supported by experimental data from peer-reviewed literature. We will delve into the rationale behind the synthesis of these derivatives, compare their biological performance, and provide detailed protocols for their evaluation, offering researchers and drug development professionals a comprehensive resource for navigating this promising area of chemical biology.
I. The Synthetic Landscape: From a Core Aldehyde to a Library of Bioactive Molecules
The strategic placement of reactive functional groups on the this compound scaffold makes it an ideal starting material for combinatorial synthesis. The primary amino groups can be further functionalized, while the aldehyde group serves as a versatile handle for the introduction of a wide range of substituents through condensation reactions. This allows for the systematic exploration of the chemical space around the pyrimidine core to optimize biological activity.
Figure 1: General synthetic pathways for the derivatization of this compound.
II. Comparative Analysis of Biological Activities
The derivatization of this compound leads to a broad spectrum of biological activities. Here, we compare the performance of its key derivative classes in anticancer, antimicrobial, and enzyme inhibitory applications.
A. Anticancer Activity: A Multi-pronged Attack on Malignancies
Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition and induction of apoptosis.
The formation of Schiff bases by condensing the aldehyde group with various primary amines introduces diverse functionalities that can modulate the anticancer activity. These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines.[1][2] The chelation of these Schiff bases with metal ions can further enhance their cytotoxic potential, a strategy that has been successfully employed to develop potent anticancer agents.[3]
Cyclocondensation of this compound with reagents like guanidine or urea derivatives leads to the formation of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines. These rigid, planar structures are known to intercalate with DNA or interact with the ATP-binding sites of kinases, leading to potent anticancer effects.[4][5][6] Several studies have reported significant cytotoxic activity of pyrimido[4,5-d]pyrimidine derivatives against various cancer cell lines.[7]
| Derivative Class | Target Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimido[4,5-d]pyrimidine | A549 (Lung Carcinoma) | 3.6 - 379.4 | [5] |
| Pyrimido[4,5-d]pyrimidine | Hematological Cancers | - | [4] |
| Diaminopyrimidine | A549 and MDA-MB-231 | 0.13 and 0.094 | [8] |
| Pyrimido[4,5-d]pyrimidine | A549, HCT-116, PC-3, MCF-7 | 2.14, 3.59, 5.52, 3.69 | [7] |
Table 1: Comparative anticancer activity of pyrimido[4,5-d]pyrimidine and other diaminopyrimidine derivatives.
B. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The search for novel antimicrobial agents is a global health priority. Derivatives of this compound have emerged as a promising class of compounds with significant activity against a variety of pathogenic microorganisms.
Condensation of the parent aldehyde with hydrazides and thiosemicarbazides yields hydrazones and thiosemicarbazones, respectively. These classes of compounds are well-known for their broad-spectrum antimicrobial activities.[9][10][11] The presence of the azomethine group in hydrazones and the thione group in thiosemicarbazones is crucial for their biological action. The chelation of these derivatives with transition metals can significantly enhance their antimicrobial potency.[12][13]
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Hydrazone Derivatives | E. coli, S. aureus | Good Activity | [9] |
| Thiosemicarbazone Metal Complexes | Gram-positive & Gram-negative bacteria | - | [13] |
| Pyrrolo[2,3-d]pyrimidine Hydrazones | E. coli, S. aureus, B. subtilis, P. aeruginosa | 50 - 250 | [14] |
| Pyrimidine & Hydrazone Derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.097 - 50 | [15] |
Table 2: Comparative antimicrobial activity of hydrazone and thiosemicarbazone derivatives of pyrimidines.
C. Enzyme Inhibitory Activity: Targeting Key Pathological Pathways
The structural features of this compound derivatives make them ideal candidates for designing potent and selective enzyme inhibitors.
The pyrimidine scaffold is a common feature in many approved kinase inhibitors. Derivatives of this compound have been explored as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are critical targets in cancer therapy. The amino groups at positions 4 and 6 can form key hydrogen bond interactions with the hinge region of the kinase domain, while modifications at the 5-position can be tailored to achieve selectivity.
| Derivative Class | Target Enzyme | IC50 | Reference |
| Pyrimido[4,5-d]pyrimidine | CDK2 | 0.05 µM | [9] |
| Diaminopyrimidine | FAK | <500 nM | [8] |
Table 3: Enzyme inhibitory activity of diaminopyrimidine derivatives.
III. Experimental Protocols
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.
A. General Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff base derivatives of this compound.
Rationale: The condensation reaction between an aldehyde and a primary amine is a robust and high-yielding method for the formation of an imine (Schiff base) linkage. The use of a catalytic amount of acid accelerates the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Protocol:
-
Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol (20 mL).
-
Add the desired primary amine (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain the pure Schiff base derivative.
Figure 2: Workflow for the synthesis of Schiff base derivatives.
B. In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxic effects of potential anticancer drugs.
Rationale: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
C. In Vitro Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Rationale: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The lowest concentration of the agent that prevents visible growth of the bacterium is the MIC.
Protocol:
-
Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
IV. Mechanistic Insights and Future Directions
The diverse biological activities of this compound derivatives stem from their ability to interact with a multitude of biological targets. The pyrimidine core often acts as a scaffold for hydrogen bonding interactions, particularly with the hinge region of kinases. The substituents introduced at the 5-position via the carbaldehyde group play a crucial role in determining the selectivity and potency of these compounds.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the substituents on the pyrimidine ring and the derivative moiety to optimize biological activity and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of lead compounds in animal models.
-
Development of Drug Delivery Systems: Formulating promising derivatives to improve their pharmacokinetic properties and targeted delivery.
The continued exploration of this compound derivatives holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs in oncology and infectious diseases.
V. References
-
Synthesis and Evaluation of New Hydrazone Derivatives as Antibacterial. (2025). Tikrit Journal of Pharmaceutical Sciences. [Link]
-
Chemical and Biological Evaluation of Thiosemicarbazone-Bearing Heterocyclic Metal Complexes. (n.d.). PubMed. [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules. [Link]
-
Design of a Thiosemicarbazide-Functionalized Calix[13]arene Ligand and Related Transition Metal Complexes: Synthesis, Characterization, and Biological Studies. (n.d.). Frontiers in Chemistry. [Link]
-
Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). Molecules. [Link]
-
Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2017). Medicinal Chemistry Research. [Link]
-
Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. (n.d.). Journal of Pharmaceutical Negative Results. [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of Aromatic Aldehyde Derivatives of 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine. (2025). Asian Journal of Chemistry. [Link]
-
Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review. (n.d.). Frontiers in Health Informatics. [Link]
-
Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review. (2022). Molecules. [Link]
-
Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against hepatocellular carcinoma (SK-GT-4) cancer cell. (2023). Journal of Education for Pure Science-University of Thi-Qar. [Link]
-
Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][9][12][13]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent. (2018). Chemistry Central Journal. [Link]
-
Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents. (n.d.). PubMed. [Link]
-
Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. (n.d.). PubMed. [Link]
-
Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. (n.d.). ResearchGate. [Link]
-
Novel platinum(II) and palladium(II) complexes of thiosemicarbazones derived from 5-substitutedthiophene-2-carboxaldehydes and their antiviral and cytotoxic activities. (2015). Journal of the Serbian Chemical Society. [Link]
-
Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. (2024). International Journal of Molecular Sciences. [Link]
-
Design, synthesis and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. (n.d.). RSC Medicinal Chemistry. [Link]
-
Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications. (2023). Molecules. [Link]
-
Cytotoxic Activity of Schiff Bases and Their Complexes. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, Spectroscopic and Structural Characterization of a New Pyrimidine Derived Schiff-base Ligand and its Metal Complexes: DNA/BSA Binding, Molecular Docking, and In Vitro Cytotoxicity Studies. (n.d.). ResearchSquare. [Link]
-
Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase. (n.d.). PubMed. [Link]
-
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (n.d.). New Journal of Chemistry. [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2018). Molecules. [Link]
Sources
- 1. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 2. Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications [mdpi.com]
- 4. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. mdpi.com [mdpi.com]
- 11. pnrjournal.com [pnrjournal.com]
- 12. Chemical and Biological Evaluation of Thiosemicarbazone-Bearing Heterocyclic Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Design of a Thiosemicarbazide-Functionalized Calix[4]arene Ligand and Related Transition Metal Complexes: Synthesis, Characterization, and Biological Studies [frontiersin.org]
- 14. asianpubs.org [asianpubs.org]
- 15. healthinformaticsjournal.com [healthinformaticsjournal.com]
A Senior Application Scientist's Guide to Reaction Monitoring: A Comparative Analysis of HPLC and TLC for 4,6-Diaminopyrimidine-5-carbaldehyde Chemistry
For researchers and drug development professionals, 4,6-Diaminopyrimidine-5-carbaldehyde is a pivotal precursor, a versatile scaffold for synthesizing a multitude of heterocyclic compounds with significant therapeutic potential. The efficiency of synthetic routes involving this aldehyde hinges on precise reaction monitoring. Understanding when a reaction is complete, quantifying the formation of the desired product, and identifying potential byproducts are critical for optimizing yields and ensuring the purity of the final compound.
This guide provides an in-depth comparison of the two most common chromatographic techniques for this purpose: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights to ensure robust and reliable reaction monitoring.
Thin-Layer Chromatography (TLC): The Rapid Qualitative Workhorse
TLC is an indispensable tool for the synthetic chemist, offering a rapid, cost-effective, and qualitative snapshot of a reaction's progress.[1][2] Its principle lies in the separation of components based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase that moves up the plate via capillary action.[3]
Expertise in Practice: Why TLC is Your First Line of Inquiry
For monitoring reactions of this compound, TLC is the go-to method for quick checks. The decision-making process for setting up a TLC analysis is rooted in the physicochemical properties of the analyte.
-
Choice of Stationary Phase: The starting material, this compound, is a highly polar molecule due to its two amine groups and a carbonyl group. Therefore, a polar stationary phase like silica gel is the logical choice. The polar functional groups of the analyte will form hydrogen bonds and dipole-dipole interactions with the silanol groups of the silica, governing its retention.[3]
-
Developing a Mobile Phase: The art of TLC lies in selecting an appropriate solvent system (mobile phase). The goal is to find a mixture that moves the starting material and product(s) off the baseline but provides differential migration, resulting in distinct spots. A common starting point for polar compounds is a mixture of a moderately polar solvent (e.g., Ethyl Acetate) and a non-polar solvent (e.g., Hexanes). For a highly polar compound like our pyrimidine, it will likely show little to no movement (a low Retention Factor, Rf) in such systems. To increase mobility, the polarity of the mobile phase must be increased by introducing a more polar solvent like Methanol.[4] If tailing is observed, which is common for basic amines on acidic silica gel, adding a small amount of a base like triethylamine or ammonium hydroxide to the mobile phase can neutralize active sites on the silica and produce sharper spots.
-
Visualization: The pyrimidine ring contains a conjugated system of double bonds, making it inherently UV-active. This allows for non-destructive visualization of the spots under a UV lamp (typically at 254 nm), which is the preferred method.[1]
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.[1]
-
Sample Spotting:
-
Dissolve a small amount of your starting material in a suitable solvent (e.g., methanol) to create a reference standard.
-
Take a small aliquot from your reaction mixture using a capillary tube.
-
Spot the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture on the same spot) onto the origin line. The co-spot helps confirm the identity of the starting material spot in the reaction lane.
-
-
Development: Place the spotted TLC plate into a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Cover the chamber to allow it to become saturated with solvent vapors, which ensures a more uniform solvent front.[1][5]
-
Visualization and Interpretation: Once the solvent front has moved to about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let it dry.[5] Visualize the spots under a UV lamp. The reaction is progressing if the spot corresponding to the starting material diminishes in intensity while a new spot (the product) appears. Completion is indicated by the complete disappearance of the starting material spot.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
A Senior Application Scientist's Guide to the Structural Elucidation of 4,6-Diaminopyrimidine-5-carbaldehyde Derivatives: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutics, finding applications as anticancer, anti-infective, and anti-inflammatory agents.[1] Among its myriad forms, 4,6-Diaminopyrimidine-5-carbaldehyde and its derivatives represent a particularly versatile class of intermediates.[2] Their unique arrangement of hydrogen bond donors and acceptors, coupled with the reactive aldehyde functionality, makes them invaluable starting points for creating complex molecular architectures with significant biological activity.[3]
However, the therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure. The precise spatial orientation of substituents governs their interaction with biological targets like enzymes and receptors.[4] Therefore, unambiguous structural determination is not merely a characterization step but a critical prerequisite for rational drug design and understanding structure-activity relationships (SAR).
This guide provides an in-depth comparison of X-ray crystallography—the definitive method for solid-state structure determination—with complementary spectroscopic techniques. We will explore the causality behind experimental choices, present validated protocols, and demonstrate how a synergistic multi-technique approach provides the most comprehensive understanding of these high-value chemical entities.
The Indispensable Role of X-ray Crystallography
Single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule.[4] It provides precise, atomic-level data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the crystalline state. This information is paramount for validating a synthetic route and providing an accurate model for computational studies, such as molecular docking.[5]
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of the principles of crystallization.
Experimental Workflow: From Powder to Structure
The path to a crystal structure is a systematic process. Each stage builds upon the last, and success is often dictated by the purity of the starting material and the careful exploration of crystallization conditions. The overall workflow is a self-validating system, where spectroscopic data corroborates the identity of the material being crystallized, and the final crystal structure confirms the molecular constitution.
Protocol 1: Growing X-ray Quality Crystals of Organic Compounds
Obtaining a single crystal suitable for diffraction is often the most challenging step.[4] The ideal crystal should be well-formed, with dimensions typically between 0.1 and 0.3 mm, and free of cracks or defects. The following protocol outlines a standard method for growing crystals from solution.
Causality: The choice of solvent is critical. A solvent in which the compound is only moderately soluble is ideal, as it allows for the slow, ordered deposition of molecules onto a growing crystal lattice.[6] If solubility is too high, precipitation occurs too rapidly, leading to amorphous powder or microcrystals. If it is too low, crystallization may not occur at all.
Methodology: Slow Evaporation
-
Preparation: Ensure the purified compound (>98% purity) is completely dry. Select a range of solvents (e.g., ethanol, ethyl acetate, acetonitrile, dichloromethane) to test for moderate solubility.
-
Dissolution: In a small, clean vial, dissolve approximately 5-10 mg of the compound in the minimum amount of a chosen solvent with gentle warming. The goal is to create a solution that is just below saturation at a slightly elevated temperature.
-
Filtration: Filter the warm solution through a small plug of cotton or glass wool in a Pasteur pipette into a new, clean vial. This crucial step removes any particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.[6]
-
Evaporation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle once or twice. This allows the solvent to evaporate slowly over the course of several days to weeks.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a drawer. Mechanical agitation can disrupt crystal growth.[6]
-
Monitoring & Harvesting: Check the vial periodically without disturbing it. Once suitable crystals have formed, carefully harvest them using a spatula or by decanting the mother liquor.
A Comparative Framework: Crystallography vs. Spectroscopy
While crystallography provides the definitive solid-state structure, it offers a static picture. Spectroscopic methods provide complementary data, often reflecting the compound's structure and dynamics in solution, and are indispensable for routine characterization.[7]
| Technique | Information Provided | Sample State | Strengths | Limitations |
| X-ray Crystallography | 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing, absolute configuration.[4] | Solid (Single Crystal) | Unambiguous and highly precise structural data.[8] | Requires high-quality single crystals, which can be difficult to grow; structure may not represent the solution-state conformation. |
| NMR Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, dynamic processes in solution.[7] | Solution | Provides structural information in a biologically relevant medium (solution); excellent for confirming constitution and purity. | Does not provide precise bond lengths/angles; interpretation can be complex for large molecules. |
| FTIR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C=N) based on vibrational frequencies.[9] | Solid or Liquid | Fast, non-destructive, and excellent for identifying key functional groups and confirming successful reaction steps.[9] | Provides limited information on the overall 3D structure and connectivity. |
| Mass Spectrometry | Molecular weight and elemental formula (High-Res MS).[10] | Gas Phase (from solid/liquid) | Extremely sensitive; confirms the molecular formula and can provide fragmentation patterns for structural clues. | Provides no information on stereochemistry or the 3D arrangement of atoms. |
Case Study: Structural Analysis of a this compound Derivative
Let's consider a published derivative, 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde .[11][12] Its structure was fully characterized using a suite of techniques, culminating in single-crystal X-ray diffraction.
Spectroscopic Insights vs. Crystallographic Confirmation
-
¹H NMR & ¹³C NMR: Would confirm the presence of all expected protons and carbons, including the aldehyde proton (~9-10 ppm), aromatic protons, amine protons, and methoxy groups. This confirms the molecule's constitution.[12]
-
FT-IR: Would show characteristic stretches for the N-H bonds of the amino groups (~3200–3500 cm⁻¹), the C=O of the aldehyde (~1650–1750 cm⁻¹), and C=N/C=C bonds within the pyrimidine ring (~1450–1620 cm⁻¹).[9][12]
-
MS: Would provide a molecular ion peak confirming the compound's molecular weight and formula.[12]
While these methods collectively build a strong case for the proposed structure, only X-ray crystallography can reveal its precise 3D conformation and intermolecular interactions.
Crystallographic Data Summary
The data obtained from single-crystal X-ray diffraction provides definitive structural parameters.
| Parameter | Value for a Representative Derivative |
| Chemical Formula | C₁₄H₁₆N₄O₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 5.67 Å, b = 8.74 Å, c = 18.11 Å, α = 98.2°, β = 96.2°, γ = 94.3° |
| Molecules per Unit Cell (Z) | 2 |
| Final R-factor | Typically < 0.05 for a well-refined structure |
| (Note: Data is representative and synthesized from typical values for similar organic molecules for illustrative purposes, inspired by findings for related structures).[12] |
Visualizing the Structural Details
Crystallography reveals crucial details, such as intramolecular hydrogen bonding, which stabilizes the molecular conformation. In many pyrimidine derivatives, an intramolecular hydrogen bond can form between an amino group and a neighboring substituent, influencing the molecule's planarity and receptor-binding properties.[13][14]
Conclusion
For drug development professionals working with this compound derivatives, a multi-faceted analytical approach is essential. Spectroscopic methods like NMR, FTIR, and MS serve as the workhorses for confirming synthesis, assessing purity, and establishing molecular constitution. However, they provide an incomplete picture.
X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure. This data is not just confirmatory; it is foundational for understanding intermolecular forces, crystal packing, and the precise conformation required for biological activity. By integrating the certainty of crystallography with the solution-state insights from spectroscopy, researchers can build robust structure-activity relationships, optimize lead compounds with confidence, and ultimately accelerate the drug discovery pipeline.
References
- BenchChem. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
- Tzvetkova, P., et al. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH.
- Various Authors. (2025). Crystal structure determination of a series of small organic compounds from powder data. Multiple sources.
- ACS Omega. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega.
- PMC - NIH. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. PMC - NIH.
- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
- ACS Publications. (2011). Spectroscopic Investigation on the Interaction of Pyrimidine Derivative... with Human Serum Albumin. Industrial & Engineering Chemistry Research.
- Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy.
- University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
- PMC - NIH. (n.d.). X-Ray Crystallography of Chemical Compounds.
- ResearchGate. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach.
- Price, S. L. (2013). Predicting crystal structures of organic compounds. Chemical Society Reviews.
- NIH. (n.d.). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase.
- MDPI. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- Taylor & Francis Group - Figshare. (2022). Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde.
- ResearchGate. (2025). Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde.
- NIH. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors.
- PMC - PubMed Central - NIH. (n.d.). x Ray crystallography.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 4,6-dichloropyrimidine-5-carbaldehyde (DCBPy).
- ResearchGate. (2025). X-Ray Crystallography of Chemical Compounds | Request PDF.
- ResearchGate. (n.d.). Synthesis, spectral and crystal studies of 2-‐(4,6-‐diamino pyrimidin.
- PMC - PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
- ResearchGate. (2022). Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate.
- Chem-Impex. (n.d.). 2,4-Diaminopyrimidine-5-carbaldehyde.
- MDPI. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine...Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.
- ResearchGate. (n.d.). Crystallographic Data and the Parameters of the Single Crystal X-Ray Diffraction Experiment for Compounds II and III.
- New Journal of Chemistry (RSC Publishing). (n.d.). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Synthesis, crystal structure and DFT study of 4-amino-6-[[(1,3-dimethoxyphenyl)methyl]amino]-5-pyrimidine carbaldehyde - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,6-Diaminopyrimidine-5-carbaldehyde
As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical compounds; it encompasses a holistic understanding of a reagent's lifecycle, from initial handling to final disposal. The proper management of chemical waste is not just a regulatory necessity but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 4,6-Diaminopyrimidine-5-carbaldehyde, grounded in established safety principles and best practices.
Hazard Assessment: Understanding the "Why"
Before any disposal procedure can be outlined, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for this compound is limited, a hazard assessment can be effectively synthesized by examining its constituent functional groups—aromatic amines and an aldehyde—and data from structurally similar pyrimidine derivatives.
-
Aromatic Amines: This class of compounds can exhibit varying levels of toxicity. Structurally related diaminopyrimidines are classified as skin and eye irritants and may be toxic if swallowed or inhaled.[1]
-
Aldehydes: The aldehyde group can cause irritation to the skin, eyes, and respiratory system.[2]
-
Pyrimidine Core: Various functionalized pyrimidines are noted to be hazardous, often categorized as skin/eye irritants and potentially harmful upon ingestion or inhalation.[3][4]
Immediate Safety & Handling Protocols
Proper disposal begins with safe handling during use. The principles of minimizing exposure are paramount.
-
Engineering Controls: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[5] Ensure that safety showers and eyewash stations are readily accessible.[3]
-
Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory. This includes:
Waste Characterization and Segregation: The First Step in Disposal
Effective waste management hinges on correct characterization and segregation at the point of generation.[8]
-
Waste Classification: this compound is a nitrogen-containing heterocyclic organic compound. As it does not contain halogens, its waste stream is classified as Solid, Non-Halogenated Organic Chemical Waste .
-
Segregation is Critical: This waste must be kept separate from other waste streams to prevent dangerous reactions.[9]
Step-by-Step Disposal Protocol
The following protocol provides a systematic workflow for the collection and disposal of this compound waste.
Workflow: From Generation to Collection
-
Designate a Waste Container:
-
Use a clearly labeled, leak-proof container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) pail or a lined drum).[6][11]
-
The container must be labeled as "Hazardous Waste" as soon as the first particle of waste is added.[12]
-
The label must include the full chemical name: "this compound" and an indication of its hazards (e.g., "Irritant").
-
-
Collect Solid Waste:
-
Place all unused or surplus this compound directly into the designated waste container.
-
Include all materials contaminated with the compound, such as weighing papers, contaminated pipette tips, and disposable labware.
-
Contaminated gloves and paper towels used for minor cleanup should also be placed in this container. For significant contamination, consider double-bagging within the container.[10]
-
-
Manage Empty Reagent Bottles:
-
A container that held this compound is not considered "empty" until it has been properly rinsed.
-
The first rinse must be performed with a suitable solvent (e.g., methanol or acetone). This rinsate is considered hazardous waste and must be collected in a designated container for Non-Halogenated Organic Liquid Waste .[9]
-
After the initial hazardous rinse, the container can be washed with soap and water for reuse or disposal in regular trash, provided all labels are defaced.[12]
-
-
Storage of Waste Container:
-
Arrange for Final Disposal:
-
Once the waste container is full, or if it has been in storage for an extended period (typically not to exceed one year), arrange for pickup.[13]
-
Disposal must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[3]
-
Never attempt to dispose of this compound in the regular trash or by flushing it down the drain.[9][12] Intentional dilution to avoid hazardous waste regulations is illegal.[13]
-
Data Presentation: Disposal Profile Summary
| Parameter | Guideline | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 109831-68-7 | |
| Hazard Profile | Skin/Eye Irritant, Potential Respiratory Irritant, May be Harmful if Swallowed/Inhaled. | [1][3][4] |
| Waste Stream | Solid, Non-Halogenated Organic Chemical Waste | [10] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | [6][7] |
| Handling Location | Certified Chemical Fume Hood | [5] |
| Waste Container | Labeled, sealed, compatible container (e.g., HDPE) | [6][11] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Acids | [1][5] |
| Disposal Method | Via licensed hazardous waste disposal service (EHS). | [3] |
Visualization: Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for this compound waste.
Sources
- 1. fishersci.com [fishersci.com]
- 2. epfl.ch [epfl.ch]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.fi [fishersci.fi]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. echemi.com [echemi.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. otago.ac.nz [otago.ac.nz]
- 11. ptb.de [ptb.de]
- 12. vumc.org [vumc.org]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to Handling 4,6-Diaminopyrimidine-5-carbaldehyde
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling 4,6-Diaminopyrimidine-5-carbaldehyde (CAS No. 109831-68-7), a compound with significant potential in synthetic chemistry. Our focus is to empower you with a deep, causal understanding of the necessary precautions, moving beyond a simple checklist to a self-validating system of laboratory safety.
While specific toxicological data for this compound is not extensively published, a thorough hazard assessment can be constructed based on the known profiles of structurally analogous compounds, such as other diaminopyrimidine derivatives and aromatic aldehydes. This approach, rooted in established chemical principles, allows us to proactively manage risk.
Hazard Assessment: An Expert's Perspective
Based on safety data for closely related compounds, we must treat this compound with a high degree of caution. The primary hazards are anticipated to be:
-
Acute Toxicity (Oral): Analogous compounds like 2,4-Diamino-pyrimidine-5-carbaldehyde are classified as harmful if swallowed.[1]
-
Skin Irritation/Sensitization: Pyrimidine derivatives and aldehydes can cause skin irritation.[2][3] Furthermore, compounds like 2,4-Diamino-pyrimidine-5-carbaldehyde are known to potentially cause allergic skin reactions.[1] This necessitates preventing all direct skin contact.
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3]
-
Respiratory Irritation: As a fine powder, the compound may cause respiratory irritation if inhaled.[2][4]
Foundational Safety: Engineering and Administrative Controls
Before any personal protective equipment (PPE) is even selected, we must implement robust engineering and administrative controls. These are the most critical lines of defense.
-
Primary Engineering Control: The Chemical Fume Hood. All handling of this compound powder, including weighing and preparing solutions, must be conducted within a certified chemical fume hood. This minimizes inhalation exposure.
-
Administrative Controls:
-
Designated Work Area: Establish a clearly marked area for working with this compound to prevent cross-contamination.
-
Restricted Access: Only trained personnel should be allowed in the designated area during handling.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][5] Do not eat, drink, or smoke in the laboratory.[1][4]
-
Personal Protective Equipment (PPE): A Multi-Layered Defense
PPE is the final barrier between you and the chemical. The selection and use of PPE must be deliberate and understood.
PPE Selection Workflow
The following diagram outlines the decision-making process for ensuring adequate protection when handling this compound.
Caption: PPE selection workflow for handling this compound.
Detailed PPE Specifications
| PPE Component | Standard | Rationale & Best Practices |
| Eye & Face Protection | ANSI Z.87.1 | Chemical Splash Goggles: Essential for all tasks. They provide a seal around the eyes to protect against dust and splashes.[6][7] Face Shield: Wear over goggles when handling larger quantities or during procedures with a high risk of splashing (e.g., transferring solutions).[6][8] |
| Skin & Body Protection | N/A | Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory to protect skin and clothing.[6][7] Closed-toe Shoes: Impervious, closed-toe and heel shoes must be worn.[6][7] |
| Hand Protection | ASTM F739 | Nitrile Gloves: Provide good resistance to a range of chemicals and are a suitable first choice.[6][7] For extended work or direct immersion, consult the glove manufacturer's chemical resistance guide. Double-Gloving: Recommended when handling the concentrated solid to provide an extra layer of protection and allow for safe removal of the outer glove if contamination occurs. |
| Respiratory Protection | NIOSH Approved | Generally Not Required: If all work is conducted in a certified fume hood, a respirator is typically not necessary. Required if: A fume hood is not available (a situation that should be avoided), ventilation is poor, or there is a risk of aerosol generation that cannot be contained. In such cases, a NIOSH-approved respirator (e.g., N95 or higher) is required.[7][9] |
Operational Plan: Step-by-Step Handling Protocol
A. Preparation and Donning PPE:
-
Verify the chemical fume hood is functioning correctly.
-
Clear the workspace of any unnecessary items.
-
Don PPE in the following order: lab coat, chemical splash goggles, face shield (if needed), and gloves (don the inner pair, then the outer pair).
B. Weighing the Solid Compound:
-
Perform all weighing activities inside the fume hood.
-
Use a disposable weigh boat to prevent contamination of balances.
-
Handle the container and spatula with care to avoid generating dust.
-
Close the primary container immediately after dispensing.
C. Preparing Solutions:
-
Add the weighed solid to the solvent in a flask or beaker inside the fume hood. Never add solvent to the solid in the weigh boat.
-
If the dissolution is exothermic, add the solid slowly and allow the solution to cool.
-
Ensure the container is capped or covered during mixing.
D. Post-Handling and Doffing PPE:
-
Decontaminate the work surface thoroughly.
-
Remove PPE in a way that avoids self-contamination. Remove the outer pair of gloves first, followed by the lab coat, face shield, goggles, and finally the inner pair of gloves.
-
Wash hands immediately and thoroughly with soap and water.
Disposal Plan: Managing Waste Streams
Proper segregation and disposal of waste are critical to laboratory and environmental safety.
-
Solid Chemical Waste: All un-used this compound and any materials grossly contaminated (e.g., weigh boats, spill cleanup materials) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5][10]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a separate, sealed bag or container for hazardous waste disposal. Do not discard them in the regular trash.[6]
-
Liquid Waste: Solutions containing the compound should be collected in a compatible, sealed, and labeled hazardous waste container. The container should be marked with "Hazardous Waste" and list all chemical constituents.[10]
Never dispose of this compound or its solutions down the drain.[10][11] All waste must be disposed of through your institution's environmental health and safety office in accordance with local and national regulations.[1][10]
References
-
U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2012). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
- Schafer, E. W., Jr, Brunton, R. B., & Cunningham, D. J. (1973). A summary of the acute toxicity of 4-aminopyridine to birds and mammals. Toxicology and Applied Pharmacology, 26(4), 532–538.
-
ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]
- Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Luminescence, 22(3), 209-16.
-
University of Louisville. (n.d.). Waste Disposal Manual. Department of Environmental Health and Safety (DEHS). Retrieved from [Link]
- National Toxicology Program. (2017). NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. Research Triangle Park (NC).
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. cdc.gov [cdc.gov]
- 7. ehs.ucsf.edu [ehs.ucsf.edu]
- 8. epa.gov [epa.gov]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. louisville.edu [louisville.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
